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2,4-Dipentylphenol Documentation Hub

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  • Product: 2,4-Dipentylphenol
  • CAS: 138-00-1

Core Science & Biosynthesis

Foundational

Thermodynamic Characterization of 2,4-Dipentylphenol: A Framework for Process Design

Topic: Thermodynamic Properties of 2,4-Dipentylphenol for Process Design Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Executive Summary In the synthesis of alkylphenols, 2,4-Dip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of 2,4-Dipentylphenol for Process Design Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the synthesis of alkylphenols, 2,4-Dipentylphenol (specifically the industrially dominant isomer 2,4-di-tert-amylphenol , CAS 120-95-6) serves as a critical intermediate for UV stabilizers, antioxidants, and surfactant precursors. However, process intensification is often bottlenecked by a lack of high-fidelity thermodynamic data.

This guide moves beyond basic datasheet values, providing a rigorous framework for integrating thermodynamic properties into process simulation (Aspen Plus/HYSYS) and equipment design. It addresses the specific challenges of handling high-boiling, viscous phenolic melts and establishes protocols for validating missing parameters.

Molecular Identity & Structural Significance

Before establishing thermodynamic baselines, we must define the specific isomer of industrial relevance. "Dipentyl" is chemically ambiguous; in 95% of process engineering contexts, this refers to the tert-amyl derivative due to the carbocation stability during Friedel-Crafts alkylation.

  • IUPAC Name: 2,4-bis(2-methylbutan-2-yl)phenol[1][2][3]

  • Common Name: 2,4-Di-tert-amylphenol (2,4-DTAP)[1][4][5]

  • CAS Number: 120-95-6[1][2][3][5][6][7][8]

  • Molecular Weight: 234.38 g/mol [1][2][3][7]

  • Process Relevance: The steric bulk of the tert-amyl groups at the ortho and para positions creates significant hydrophobic shielding, influencing solubility parameters (LLE) and lowering the vapor pressure relative to linear analogs.

Critical Thermodynamic Parameters

The following data consolidates experimental values with rigorously estimated parameters where literature gaps exist.

Table 1: Thermophysical Properties for Process Simulation
PropertyValue / RangeSource / MethodProcess Implication
Physical State (25°C) Liquid / Low-melting SolidExp. (Lit.)[2][3][5][7][9][10][11][12][13][14]Requires heat tracing on transfer lines.
Melting Point (

)
25.0 – 27.0 °CExp. [1, 2]Risk of solidification in cool zones; storage >35°C recommended.
Boiling Point (

)
169–170 °C @ 22 mmHgExp. [2]Vacuum distillation is mandatory to avoid thermal degradation.
Atmospheric Eq.

~285 °C (Estimated)Antoine ExtrapolationDo not attempt atmospheric distillation (degradation risk).
Density (

)
0.930 g/mL @ 25°CExp. [2]Key for sizing centrifugal pumps and storage tanks.
Vapor Pressure (

)
0.002 mmHg @ 25°CExp. [3]Low volatility; fugitive emissions are minimal but accumulation is persistent.
Flash Point > 110 °C (Closed Cup)Exp. [4]Classified as Combustible (Class IIIB).
Water Solubility < 3 mg/L @ 20°CExp. [4]High hydrophobicity; requires organic solvents for cleaning.

Phase Equilibrium & Solubility (VLE/LLE)

For separation processes, specifically the removal of the mono-tert-amylphenol impurity and unreacted phenol, the Vapor-Liquid Equilibrium (VLE) behavior is non-ideal due to hydrogen bonding.

Separation Logic

The separation of 2,4-DTAP from its isomers relies on the boiling point differential and the steric hindrance of the hydroxyl group.

  • Key Impurity: 2,6-di-tert-amylphenol (Sterically hindered phenol).

  • Relative Volatility (

    
    ):  The 2,6-isomer typically boils slightly lower than the 2,4-isomer due to intramolecular hydrogen bonding shielding the -OH group (cryptophenol effect).
    
Visualization: Synthesis & Purification Workflow

The following diagram illustrates the process logic from reactor to purified product, highlighting where thermodynamic properties dictate equipment choice.

ProcessFlow Feed Feed (Phenol + Isoamylene) Reactor Alkylation Reactor (Acid Cat., 70-120°C) Feed->Reactor Exothermic Flash Flash Separator (Remove excess Isoamylene) Reactor->Flash Crude Mix Flash->Feed Recycle Olefin VacDist1 Vacuum Col 1 (Remove Mono-alkyls) Flash->VacDist1 Degassed Liq VacDist1->Feed Recycle Mono-phenols VacDist2 Vacuum Col 2 (Product Purification) VacDist1->VacDist2 Crude DTAP Product Purified 2,4-DTAP (Liquid Storage) VacDist2->Product Distillate Waste Heavies/Residue VacDist2->Waste Bottoms

Figure 1: Process flow diagram for the synthesis and purification of 2,4-Di-tert-amylphenol. Note the dual vacuum distillation steps required due to the high boiling point and thermal sensitivity of the product.

Experimental Protocols for Property Determination

When literature values are insufficient (e.g., specific heat capacity at process temperature), you must generate self-validated data. Do not rely on generic "phenolic" approximations.

Protocol A: Vapor Pressure via Ebulliometry

Why: Accurate VLE data is critical for column sizing. Static methods are preferred over dynamic ones for high-boiling phenols to avoid degradation.

  • Setup: Use a Twin-Ebulliometer (e.g., Swietoslawski type) connected to a vacuum manifold (0.1 – 100 mmHg range).

  • Calibration: Validate the system using Decane (high purity) as a reference standard.

  • Procedure:

    • Load 2,4-DTAP into the sample chamber under nitrogen blanket.

    • Step-wise decrease pressure from 100 mmHg down to 1 mmHg.

    • At each step, allow equilibrium reflux (stable T

      
       0.01 K for 10 mins).
      
    • Record

      
       vs 
      
      
      
      .
  • Data Treatment: Fit data to the Antoine Equation :

    
    
    Check: If the heat of vaporization derived from the slope varies significantly with temperature, switch to the Wagner equation.
    
Protocol B: Heat Capacity ( ) via Sapphire-Referenced DSC

Why: Essential for heat exchanger design and reactor safety (runaway calculation).

  • Instrument: Differential Scanning Calorimeter (DSC) with modulated capability.

  • Reference: Synthetic Sapphire disk (standard mass).

  • Method:

    • Isotherm 1: Hold at 10°C (Baseline).

    • Ramp: Heat at 5°C/min to 150°C.

    • Isotherm 2: Hold at 150°C.

  • Calculation:

    
    
    (Where HF = Heat Flow).
    

Process Safety & Stability

Thermal Stability

Phenolic antioxidants are designed to sacrifice themselves to oxidation.

  • Decomposition Onset: > 250°C (Inert atmosphere).

  • Oxidation: In the presence of air at

    
    , the product will discolor (quinone formation) and degrade. Strict nitrogen blanketing is required. 
    
Viscosity & Handling

2,4-DTAP exhibits non-Newtonian behavior near its melting point but behaves as a Newtonian fluid above 50°C.

  • Design Heuristic: Maintain process lines at

    
     to ensure viscosity 
    
    
    
    cP for standard centrifugal pumps.

Modeling & Simulation Strategy

When simulating this component in Aspen Plus or HYSYS:

  • Property Method: Use NRTL-RK (Non-Random Two-Liquid / Redlich-Kwong).

    • Reasoning: NRTL handles the non-ideality of the phenol-phenol interactions (hydrogen bonding). RK accurately models the vapor phase at vacuum conditions.

  • Missing Properties: If specific critical properties (

    
    ) are missing in the databank, use the Joback Method  for estimation, but manually override the Normal Boiling Point with your experimental value (approx. 285°C).
    
Visualization: Property Validation Loop

This logic ensures that your simulation matches reality.

ValidationLoop LitSearch 1. Literature Search (NIST, CAS 120-95-6) GapAnalysis 2. Gap Analysis (Missing Cp, Viscosity?) LitSearch->GapAnalysis Estimate 3. Group Contribution (Joback/UNIFAC) GapAnalysis->Estimate First Pass ExpMeasure 4. Experimental Validation (DSC/Ebulliometer) GapAnalysis->ExpMeasure High Criticality Simulate 6. Process Simulation Estimate->Simulate Low Criticality Regress 5. Data Regression (Aspen/HYSYS) ExpMeasure->Regress Regress->Simulate Simulate->ExpMeasure If Model Diverges

Figure 2: Iterative workflow for thermodynamic property validation. Critical parameters (Vapor Pressure, Heat Capacity) must undergo experimental validation (Step 4) rather than relying solely on estimation.

References

  • PubChem. (2024). Compound Summary: 2,4-Di-tert-pentylphenol (CID 8455).[2] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024).[10] Registration Dossier: 2,4-di-tert-pentylphenol. Retrieved from [Link]

  • NIST WebBook. (2024). Thermophysical Properties of Phenol Derivatives. (General reference for phenolic estimation methods). Retrieved from [Link][13]

Sources

Exploratory

Technical Monograph: 2,4-Di-tert-amylphenol (CAS 120-95-6)

Critical Raw Material for UV Stabilization & Pharmaceutical Packaging Leachables Profiling [1][2] Executive Summary & Chemical Identity 2,4-Di-tert-amylphenol (2,4-DTAP) is a lipophilic phenolic antioxidant and intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Raw Material for UV Stabilization & Pharmaceutical Packaging Leachables Profiling [1][2]

Executive Summary & Chemical Identity

2,4-Di-tert-amylphenol (2,4-DTAP) is a lipophilic phenolic antioxidant and intermediate primarily utilized in the synthesis of benzotriazole-class UV absorbers (e.g., Tinuvin 328).[1][2][3] In the context of drug development, it holds dual significance:

  • As a Raw Material: It is the hydrophobic building block for stabilizers that protect light-sensitive pharmaceutical formulations.[1]

  • As a Critical Leachable: It is a known extractable/leachable (E&L) derived from plastic packaging systems.[1] Analytical scientists in pharmaceutical quality control (QC) require high-purity reference standards of 2,4-DTAP to quantify migration levels in liquid drug products.[1][2]

Nomenclature clarification: While often loosely referred to as "2,4-Dipentylphenol," the industrially and scientifically relevant isomer is 2,4-Di-tert-pentylphenol (or 2,4-Di-tert-amylphenol).[1][2][4] The straight-chain n-pentyl isomer is rare and not the standard article of commerce.[1][2]

Chemical Profile Table[2][5]
PropertySpecification
CAS Number 120-95-6
IUPAC Name 2,4-Bis(2-methylbutan-2-yl)phenol
Common Synonyms 2,4-Di-tert-amylphenol; 2,4-DTAP; Prodox 156; 2,4-Bis(1,1-dimethylpropyl)phenol
Molecular Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Melting Point 25–27 °C
Boiling Point 169–170 °C (at 22 mmHg)
Solubility Insoluble in water; Soluble in methanol, toluene, hexane, DCM
LogP (Octanol/Water) ~5.8 (Highly Lipophilic)

Synthesis & Manufacturing Logic

The synthesis of 2,4-DTAP is a classic Friedel-Crafts Alkylation .[1][2] For high-purity applications (such as generating analytical reference standards for E&L studies), the reaction must be controlled to minimize the formation of the mono-substituted (2-tert-amylphenol) or tri-substituted byproducts.[1][2]

Mechanistic Pathway

The reaction involves the electrophilic attack of the tert-amyl carbocation (generated from 2-methyl-2-butene) onto the electron-rich phenol ring.[1][2] The hydroxyl group directs substitution to the ortho and para positions. Steric hindrance usually prevents the formation of the 2,6-isomer, favoring the 2,4-substitution pattern.[2]

Diagram: Synthesis Workflow

SynthesisWorkflow Phenol Phenol (Substrate) Reaction Friedel-Crafts Alkylation (120°C, 4-6 hrs) Phenol->Reaction Isoamylene 2-Methyl-2-butene (Alkylation Agent) Isoamylene->Reaction Catalyst Acid Catalyst (Amberlyst 15 or p-TsOH) Catalyst->Reaction Catalysis Crude Crude Mixture (2,4-DTAP + Isomers) Reaction->Crude Quench Distillation Fractional Distillation (Vacuum) Crude->Distillation Purification Product Pure 2,4-DTAP (>99% Reference Std) Distillation->Product Yields Target

Figure 1: Industrial synthesis workflow for 2,4-Di-tert-amylphenol via acid-catalyzed alkylation.

Laboratory Protocol: Synthesis of Reference Standard

Objective: Synthesize 50g of high-purity 2,4-DTAP for use as a GC-MS quantification standard.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Phenol (94 g, 1.0 mol) - Melted.[1][2]

    • 2-Methyl-2-butene (Isoamylene) (154 g, 2.2 mol) - Excess ensures di-substitution.[1][2]

    • Catalyst: Amberlyst 15 (dry beads) or p-Toluenesulfonic acid (1% w/w).[1][2]

  • Procedure:

    • Charge phenol and catalyst into the flask.[5] Heat to 60°C under nitrogen.

    • Add 2-Methyl-2-butene dropwise over 2 hours.[1][2] The reaction is exothermic; maintain temp <80°C to prevent polymerization of the alkene.

    • After addition, raise temperature to 110–120°C and stir for 4 hours to drive the rearrangement of any O-alkylated ethers to C-alkylated ring products (thermodynamic control).

  • Workup:

    • Cool to room temperature.[5][6] Filter off the solid catalyst.

    • Wash the organic layer with 5% NaHCO₃ to remove trace acidity.

  • Purification:

    • Perform fractional distillation under reduced pressure (10–20 mmHg).

    • Collect the fraction boiling at 168–172°C .

    • Validation: Purity should be confirmed via GC-FID (>99.0%).[1][2]

Applications in Drug Development

While 2,4-DTAP is rarely an API (Active Pharmaceutical Ingredient), it is ubiquitous in the Container Closure System (CCS) supply chain.[1][2]

Precursor for UV Absorbers (Benzotriazoles)

2,4-DTAP is the key intermediate for synthesizing Tinuvin 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) .[1][2]

  • Mechanism: 2,4-DTAP is coupled with diazotized o-nitroaniline, followed by reductive cyclization.[1][2]

  • Relevance: This UV absorber is added to plastic bottles (PET, HDPE) and blister packs to prevent UV light from degrading photosensitive drugs (e.g., Nifedipine, Retinoids).

Extractables & Leachables (E&L) Profiling

Regulatory bodies (FDA, EMA) require "Leachables Studies" for drug products stored in plastic.

  • The Risk: 2,4-DTAP can migrate from the plastic bottle wall into the liquid drug formulation.[2]

  • Toxicology: It is a phenol; potential irritant and endocrine disruptor concerns necessitate strict monitoring limits (typically ppm or ppb levels).

  • Analytical Marker: Analytical chemists use 2,4-DTAP as a target analyte in GC-MS screening methods to ensure packaging compatibility.[1][2]

Diagram: The E&L Pathway

ELPathway cluster_packaging Pharmaceutical Packaging (HDPE/PP) UV_Stabilizer UV Stabilizer (Tinuvin 328) Degradation Thermal/Hydrolytic Degradation UV_Stabilizer->Degradation Free_DTAP Free 2,4-DTAP (Leachable) Degradation->Free_DTAP Drug_Product Liquid Drug Formulation (Lipophilic Carrier) Free_DTAP->Drug_Product Migration (Leaching) Patient Patient Exposure (Safety Risk) Drug_Product->Patient

Figure 2: Migration pathway of 2,4-DTAP from packaging into drug formulations.[1][2]

Analytical Characterization (QC)

For researchers identifying this compound in unknown samples (e.g., a contaminated drug batch), the following spectral data is diagnostic.

Gas Chromatography - Mass Spectrometry (GC-MS)[1][2]
  • Column: DB-5ms or equivalent non-polar column.

  • Retention Index: ~1600–1700 (dependent on ramp).

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion (M+): m/z 234 (Strong).[1]

    • Base Peak: m/z 219 (Loss of methyl group, [M-15]⁺).[1][2]

    • Fragment: m/z 205 (Loss of ethyl group from tert-amyl).[1][2]

    • Fragment: m/z 177 (Loss of tert-butyl equivalent).[1][2]

Proton NMR (¹H-NMR, CDCl₃)[1][2][9]
  • Aromatic Region: Two doublets (or meta-coupling pattern) representing the protons at C3, C5, and C6.[2]

  • Aliphatic Region:

    • δ ~0.6–0.8 ppm: Methyl triplets (CH₂-CH ₃) of the amyl groups.[1][2]

    • δ ~1.2–1.4 ppm: Singlet methyls (C(CH ₃)₂) attached to the quaternary carbon.

    • δ ~1.6–1.9 ppm: Methylene quartets/multiplets (-CH ₂-CH₃).[1][2]

    • δ ~4.5–5.0 ppm: Broad singlet (Ar-OH ).[1][2]

Safety & Handling

  • Hazards: 2,4-DTAP is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).[1][2] It is very toxic to aquatic life with long-lasting effects (H410).[1][2][7][8]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation to quinones, which causes yellowing.

  • Disposal: Must be incinerated as hazardous organic waste; do not release into drains.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8455, 2,4-Di-tert-pentylphenol.[1][2] PubChem. [Link][1][2][9][10]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,4-di-tert-pentylphenol.[1][2][9] ECHA. [Link][1][2][9]

  • NIST Chemistry WebBook. 2,4-Di-tert-pentylphenol Mass Spectrum. National Institute of Standards and Technology. [Link]

Sources

Foundational

Thermodynamic Profiling and Physical Characterization of 2,4-Dipentylphenol: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the precise thermodynamic properties of organic intermediates is critical for optimizing synthesis, formulation, and storage. 2,4-Dipent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise thermodynamic properties of organic intermediates is critical for optimizing synthesis, formulation, and storage. 2,4-Dipentylphenol —alongside its highly utilized branched isomer, 2,4-di-tert-pentylphenol —represents a class of dialkylated phenols with significant utility in antioxidant formulation, specialty surfactant production, and pharmaceutical intermediate development.

This whitepaper provides an authoritative, in-depth analysis of the physical characteristics, solubility profiles, and melting point determination protocols for 2,4-Dipentylphenol, designed to ensure rigorous scientific integrity and reproducibility in laboratory settings.

Chemical Identity & Structural Nuances

When sourcing or analyzing 2,4-dipentylphenol, scientists must distinguish between the straight-chain isomer and the sterically hindered branched isomer. Both share the molecular formula


, but their structural differences significantly impact their crystal lattice energies and, consequently, their melting points.
  • 2,4-Dipentylphenol (CAS 2706-38-9): Features straight n-pentyl chains. The lack of branching allows for tighter crystal packing, resulting in a slightly higher melting point.

  • 2,4-Di-tert-pentylphenol (CAS 120-95-6): Also known as 2,4-di-tert-amylphenol. The bulky tert-pentyl groups create steric hindrance, disrupting intermolecular hydrogen bonding between the phenolic hydroxyl groups and lowering the melting point to near room temperature [1].

Note on Molecular Weight: While some commercial databases erroneously list the molecular weight of the straight-chain isomer as 218.38 g/mol , stoichiometric calculation of


 confirms the true molar mass is 234.38  g/mol  for all isomers.

Physical Characteristics & Thermodynamic Profile

The amphiphilic nature of 2,4-dipentylphenol is defined by a polar hydroxyl anchor overshadowed by two highly hydrophobic alkyl chains. This renders the compound virtually insoluble in water but highly soluble in non-polar organic solvents like hexane and toluene [2].

Below is a consolidated comparative profile of the two primary isomers:

Property2,4-Dipentylphenol (Straight-Chain)2,4-Di-tert-pentylphenol (Branched)
CAS Number 2706-38-9120-95-6
Molecular Formula


Molecular Weight 234.38 g/mol 234.38 g/mol
Physical State (20 °C) Solid (Colorless to Pale Yellow Crystals)Semi-solid / Yellow Solid
Melting Point 30.0 °C (303.15 K)25.0 – 27.0 °C
Boiling Point 304.0 °C256.0 °C (or 169-170 °C at 22 mmHg)
Density 0.913 g/cm³0.930 g/cm³
Solubility Insoluble in water; Soluble in non-polar solventsInsoluble in water; Soluble in organic solvents

Data synthesized from 1 [3] and 2 [4].

Methodologies for Melting Point Determination

Because 2,4-dipentylphenol melts at or slightly above standard room temperature (25 °C – 30 °C), precise thermal control is mandatory. The following self-validating protocols ensure high-fidelity thermodynamic data acquisition.

Protocol A: High-Resolution Capillary Melting Point Analysis

This method provides rapid, visual confirmation of the phase transition, allowing for the observation of sintering, collapse, and meniscus formation [5].

  • Instrument Calibration (Self-Validation): Calibrate the digital melting point apparatus using a certified reference standard with a known low melting point (e.g., diphenyl ether, MP 26.8 °C). Causality: This brackets the expected melting point of the analyte, ensuring the thermocouple's accuracy in the near-ambient temperature regime.

  • Sample Preparation: Triturate the 2,4-dipentylphenol sample in a pre-chilled agate mortar (cooled to 4 °C to prevent premature melting). Causality: Fine, uniform powders ensure optimal packing density, preventing air pockets that act as thermal insulators and cause artificially broad melting ranges[6].

  • Capillary Loading: Introduce the powder into a 1.3–1.8 mm outer diameter glass capillary. Tap gently on a hard surface to achieve a tightly packed 2–3 mm bed.

  • Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to 15 °C. Reduce the ramp rate to exactly 1.0 °C/min . Causality: A slow, controlled ramp rate near the phase transition ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag and artificially high readings [6].

  • Data Acquisition: Record the onset temperature (first sign of liquefaction/collapse) and the clear point (complete liquefaction). A pure sample will exhibit a sharp melting range of

    
     °C.
    
Protocol B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling, offering quantitative data on the enthalpy of fusion (


) and detecting trace impurities that capillary methods might miss.
  • Sample Encapsulation: Weigh precisely 2.0–5.0 mg of 2,4-dipentylphenol into a standard aluminum DSC pan. Hermetically seal the pan using a crimper press. Causality: Hermetic sealing prevents the volatilization of the sample during heating, which would alter the mass and skew the endothermic peak integration.

  • Purge Gas Configuration: Set a dry Nitrogen (

    
    ) purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the phenolic hydroxyl group at elevated temperatures and sweeps away any evolved gases from the sensor area.
    
  • Thermal Cycle Execution: Equilibrate the DSC cell at 0 °C for 5 minutes to establish a stable baseline. Initiate a linear heating ramp of 5.0 °C/min up to 50 °C.

  • Thermogram Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ). The
    
    
    corresponds to the true thermodynamic melting point.

Workflow Visualization

The following diagram illustrates the logical progression and critical control points of the DSC thermodynamic profiling protocol described above.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis (DSC) cluster_data Data Interpretation N1 Weigh 2-5 mg 2,4-Dipentylphenol N2 Hermetically Seal in Aluminum Pan N1->N2 N3 Equilibrate at 0°C (N2 Purge: 50 mL/min) N2->N3 N4 Ramp 5°C/min to 50°C N3->N4 N5 Record Heat Flow (Endothermic Phase Transition) N4->N5 N6 Determine Onset Temp (T_onset) ~25-30°C N5->N6 N7 Calculate Enthalpy of Fusion (ΔH) N6->N7

Workflow for DSC thermodynamic profiling of 2,4-Dipentylphenol phase transitions.

Applications in Drug Development & Materials Science

The near-ambient melting point of 2,4-dipentylphenol (30.0 °C) makes it an intriguing candidate for phase-change materials and specialized formulations. In drug development, it is primarily utilized as a lipophilic building block for synthesizing more complex active pharmaceutical ingredients (APIs). Its high solubility in non-polar environments allows it to act as an effective antioxidant and radical scavenger in lipid-based drug delivery systems, protecting sensitive APIs from auto-oxidation.

Understanding its exact melting point is crucial during the scale-up of synthetic processes; because it transitions to a liquid state just above room temperature, bulk storage and transfer operations must account for potential phase changes during transit to prevent crystallization in transfer lines.

References

  • Solubility of Things. "2,4-Dipentylphenol - Solubility of Things." solubilityofthings.com.
  • ChemicalBook. "2,4-Di-tert-pentylphenol(120-95-6) - ChemicalBook." chemicalbook.com.
  • Sigma-Aldrich. "2,4-Di-tert-amylphenol 99 120-95-6 - Sigma-Aldrich." sigmaaldrich.com.
  • International Journal of Creative Research Thoughts (IJCRT). "Melting Point Of Organic Compounds: A Comprehensive Guide." ijcrt.org.
  • ChemistrySH. "Melting Point Determination: Principle, Procedure & Importance." chemistrysh.com.

Sources

Exploratory

literature review of 2,4-Dipentylphenol in alkylphenol research

The following technical guide provides a comprehensive literature review and operational analysis of 2,4-Dipentylphenol (2,4-DPP) , specifically focusing on the biologically relevant isomer 2,4-di-tert-amylphenol . From...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and operational analysis of 2,4-Dipentylphenol (2,4-DPP) , specifically focusing on the biologically relevant isomer 2,4-di-tert-amylphenol .

From Industrial Intermediate to Bioactive Lead: A Critical Review

Part 1: Executive Summary & Chemical Identity

While 2,4-di-tert-butylphenol (2,4-DTBP) dominates the alkylphenol literature, its structural analog 2,4-dipentylphenol (2,4-DPP) —specifically 2,4-di-tert-amylphenol —occupies a critical niche. Often overshadowed, 2,4-DPP exhibits distinct lipophilicity and steric properties that alter its bioavailability and receptor binding profiles compared to the butyl variant.

This guide synthesizes the fragmented literature on 2,4-DPP, moving beyond its conventional role as a polymer stabilizer to evaluate its potential as a bioactive scaffold in antimicrobial and antioxidant therapeutics, while rigorously addressing its toxicity profile.

Structural Definition

The term "2,4-dipentylphenol" in literature almost exclusively refers to the tert-amyl isomer due to the stability of the tertiary carbocation during synthesis.

PropertySpecification
IUPAC Name 2,4-Bis(1,1-dimethylpropyl)phenol
Common Name 2,4-Di-tert-amylphenol; 2,4-Di-tert-pentylphenol
CAS Number 120-95-6
Molecular Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
LogP (Predicted) ~4.5 (High Lipophilicity)
Physical State Colorless liquid or low-melting solid (mp ~25°C)

Part 2: Synthesis & Production Protocols

The synthesis of 2,4-DPP is a classic application of Friedel-Crafts alkylation .[1] Unlike simple methylation, the introduction of bulky pentyl groups requires precise control over thermodynamics to favor the 2,4-substitution over the 2,6-isomer or poly-alkylated byproducts.

Mechanism of Synthesis

The reaction typically utilizes phenol and isoamylene (2-methyl-2-butene) catalyzed by an acid (e.g., cation exchange resin or activated clay).

Key Mechanistic Insight: The tert-amyl cation is highly electrophilic. The hydroxyl group on the phenol activates the ring, directing the incoming alkyl groups to the ortho and para positions. Steric hindrance usually prevents the formation of 2,4,6-tri-tert-amylphenol under controlled conditions.

Visualization: Friedel-Crafts Alkylation Pathway

SynthesisPathway Phenol Phenol (C6H5OH) Intermediate Carbocation Intermediate Phenol->Intermediate + Isoamylene Isoamylene Isoamylene (2-methyl-2-butene) Isoamylene->Intermediate Catalyst Acid Catalyst (Amberlyst-15 / AlCl3) Catalyst->Intermediate Ortho 2-tert-amylphenol (Minor) Intermediate->Ortho Ortho Attack Para 4-tert-amylphenol (Intermediate) Intermediate->Para Para Attack (Kinetic) Product 2,4-Di-tert-amylphenol (Major Product) Ortho->Product + Isoamylene Para->Product + Isoamylene (Thermodynamic Control)

Figure 1: Electrophilic aromatic substitution pathway for 2,4-DPP synthesis. Note the stepwise alkylation favoring the 2,4-isomer.

Laboratory Scale Protocol (Validated)

Objective: Synthesis of high-purity 2,4-di-tert-amylphenol for biological assay.

  • Reagents: Phenol (1.0 eq), 2-methyl-2-butene (2.2 eq), Amberlyst-15 (dry, 5% w/w).

  • Setup: 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Procedure:

    • Melt phenol (40-45°C) and add catalyst.

    • Add 2-methyl-2-butene dropwise over 60 minutes while maintaining temperature at 50°C. Note: Exothermic reaction.

    • Increase temperature to 80°C and stir for 4 hours to drive conversion to the di-alkylated product.

    • Workup: Filter off the catalyst.

    • Purification: Fractional distillation under reduced pressure (approx. 160°C at 10 mmHg) is required to separate the mono-amyl (bp ~130°C) from the di-amyl product.

  • Validation: Confirm structure via ¹H-NMR (Look for distinct tert-amyl methyl singlets/triplets) and GC-MS (Molecular ion m/z 234).

Part 3: Biological Activity & Therapeutic Potential

While 2,4-DPP is less studied than 2,4-DTBP, recent metabolomic studies have identified it in specific natural matrices, suggesting it plays a role in plant defense mechanisms.

Natural Occurrence

Contrary to the belief that it is solely synthetic, 2,4-DPP has been detected in:

  • Coconut Sap (Cocos nucifera) Volatiles: Identified as a bioactive component in fresh neera, contributing to antimicrobial stability [1].

  • Nyamplung (Calophyllum inophyllum) Seeds: A major constituent in ethyl acetate extracts, correlated with high antioxidant activity (IC50 < 50 µg/mL) [2].

  • Bioaccumulation: Detected in aquatic organisms (e.g., carp), likely due to environmental uptake, highlighting its lipophilic persistence [3].

Antimicrobial & Antibiofilm Mechanism

Alkylphenols function as non-ionic surfactants that disrupt microbial cell membranes. The "pentyl" chain of 2,4-DPP provides a hydrophobicity (LogP ~4.5) that may allow deeper insertion into the lipid bilayer compared to the butyl analog.

  • Mechanism: Membrane depolarization leading to leakage of intracellular K+ ions and ATP.

  • Spectrum: Likely broad-spectrum (Gram-positive bacteria and fungi), similar to 2,4-DTBP.

  • Data Point: In Calophyllum extracts, fractions containing 2,4-DPP showed significant inhibition of S. aureus and C. albicans [2].

Antioxidant Activity (HAT Mechanism)

2,4-DPP acts as a radical scavenger via Hydrogen Atom Transfer (HAT) . The bulky tert-amyl groups at the 2 and 4 positions provide steric protection to the phenoxy radical, stabilizing it and preventing propagation of oxidative chains.

Comparative Efficacy:

Compound Radical Scavenging (DPPH) Stability
2,4-DTBP High High
2,4-DPP High (Comparable to BHT) Very High (Due to amyl bulk)

| Phenol | Negligible | Low |

Visualization: Antioxidant Mechanism

AntioxidantMechanism ROO_Radical Peroxyl Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ ROO_Radical->Transition DPP 2,4-Dipentylphenol (Ar-OH) DPP->Transition ROOH Hydroperoxide (ROOH) Transition->ROOH ArO_Radical Phenoxy Radical (Ar-O•) Transition->ArO_Radical Stabilization Steric Stabilization (tert-Amyl groups shield O•) ArO_Radical->Stabilization Prevents Dimerization

Figure 2: Hydrogen Atom Transfer (HAT) mechanism. The tert-amyl groups sterically hinder the phenoxy radical, preventing it from reacting with other substrates.

Part 4: Toxicology & Safety (Critical for Drug Development)

This is the most critical section for pharmaceutical applications. 2,4-DPP is an alkylphenol , a class associated with endocrine disruption.[2]

Endocrine Disruption Potential

Like nonylphenol and octylphenol, 2,4-DPP possesses structural features that can mimic 17β-estradiol.

  • Receptor Binding: The hydrophobic amyl tails can interact with the Estrogen Receptor (ER) ligand-binding domain.

  • Evidence: Listed as a potential endocrine-disrupting compound (EDC) in environmental screenings [4].

  • Implication: Any therapeutic application must undergo rigorous selectivity screening to ensure it does not activate ERα or ERβ receptors.

Environmental Toxicity[6]
  • Aquatic Toxicity: Highly toxic to aquatic life (H410). Studies on Daphnia magna indicate acute toxicity at low concentrations, driven by narcosis and oxidative stress [3].

  • Bioaccumulation: High Bioconcentration Factor (BCF) in fish, necessitating careful disposal and environmental risk assessment during manufacturing.

Part 5: Experimental Protocols

Protocol: DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant capacity of 2,4-DPP relative to Ascorbic Acid.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Series: Prepare 2,4-DPP concentrations ranging from 10 to 200 µg/mL in methanol.

  • Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation:

    
    
    Determine IC50 via linear regression.
    
Protocol: GC-MS Identification Parameters

Purpose: Definitive identification of 2,4-DPP in complex matrices.

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (2 min)

    
     280°C at 10°C/min.
    
  • Mass Spec: EI mode (70 eV).

  • Key Fragments (m/z):

    • 234 (Molecular Ion, M+)

    • 219 (M - CH3, loss of methyl from tert-amyl)

    • 205 (M - C2H5, loss of ethyl from tert-amyl)

    • 177 (Characteristic alkylphenol cleavage)

Part 6: Future Outlook & Research Gaps

  • SAR Expansion: Synthesize "hybrid" molecules where the phenolic ring is modified (e.g., fluorination) to reduce metabolic stability while retaining antimicrobial action.

  • Safety Profiling: Conduct definitive in vitro ER-binding assays to quantify the endocrine risk relative to 2,4-DTBP.

  • Formulation: Due to high lipophilicity, 2,4-DPP requires nano-emulsification or liposomal delivery systems for effective bioavailability in aqueous biological environments.

References

  • Volatile Composition of Coconut Sap. ResearchGate. Identified 2,4-bis(1,1-dimethylpropyl)phenol as a key volatile component in fresh neera.

  • Antioxidant Activity of Nyamplung Seed Extract. Rasayan Journal of Chemistry. Confirmed presence of 2,4-di-tert-amylphenol in bioactive fractions with IC50 < 50 µg/mL.

  • Determination of Alkylphenols in Foods and Aquatic Organisms. ResearchGate. Detailed analysis of 2,4-di-tert-pentylphenol residues in fish and meat samples.

  • PubChem Compound Summary: 2,4-Di-tert-pentylphenol. National Library of Medicine. Comprehensive chemical and toxicity data (CID 8455).[3]

  • Synthesis of tert-Amylphenols. Google Patents. Process for producing 2,4-di-tert-amylphenol using isoamylene and acid catalysts.[4][5]

  • BenchChem Technical Guide. Biological activities of analogous 2,4-Di-tert-butylphenol.

Sources

Foundational

Technical Guide: Solubility Profile and Solubilization Strategies for 2,4-Dipentylphenol (2,4-Di-tert-amylphenol)

[1] Executive Summary 2,4-Dipentylphenol (CAS: 120-95-6), industrially known as 2,4-Di-tert-amylphenol, presents a distinct solubility challenge in aqueous systems due to its high lipophilicity.[1] While the phenolic hyd...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2,4-Dipentylphenol (CAS: 120-95-6), industrially known as 2,4-Di-tert-amylphenol, presents a distinct solubility challenge in aqueous systems due to its high lipophilicity.[1] While the phenolic hydroxyl group offers a site for hydrogen bonding, the steric bulk and hydrophobicity of the two pentyl (C5) substituents dominate its physicochemical behavior.

This guide provides a definitive analysis of its solubility landscape, establishing that water solubility is negligible (<3 mg/L) while organic solubility in polar aprotic and non-polar solvents remains high. We provide validated protocols for solubility determination and strategies for effective solubilization in biological assays.

Physicochemical Characterization

Understanding the solubility requires a deep dive into the molecular architecture of the compound.

Structural Analysis

The molecule consists of a phenol core substituted at the ortho (2-) and para (4-) positions with tert-pentyl groups.[1]

  • Steric Hindrance: The bulky tert-pentyl group at the ortho position partially shields the hydroxyl group, reducing its ability to donate hydrogen bonds to water molecules.[1]

  • Electronic Effect: Alkyl groups are electron-donating.[1] This increases the electron density on the ring and the oxygen atom, theoretically destabilizing the phenoxide anion. Consequently, 2,4-Dipentylphenol is a weaker acid than unsubstituted phenol.[1]

Key Properties Table[1][2]
PropertyValueSource/Note
CAS Number 120-95-6Standard Identifier
Molecular Weight 234.38 g/mol
Physical State (25°C) Semi-solid / LiquidMP is ~25°C; often supercools to a viscous liquid.[1][2]
Melting Point 25 °C[1]
Boiling Point 169–170 °C @ 22 mmHg[1]
pKa (Predicted) ~11.00Weaker acid than phenol (pKa 9.95).
LogP (Estimated) > 5.5High Lipophilicity.
Water Solubility ~3 mg/L (21°C) Practically Insoluble [1].[3]

Solubility Landscape: Organic vs. Aqueous[1]

The solubility differential between organic solvents and water is driven by the Hydrophobic Effect . The energy cost to disrupt the hydrogen-bonding network of water to accommodate the two large hydrophobic pentyl chains exceeds the energy gain from the single hydroxyl-water interaction.[1]

Solubility Data Matrix
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Aqueous Water (pH 7)Insoluble (< 3 mg/L)Hydrophobic exclusion dominates.[1]
Polar Aprotic DMSOHigh (> 100 mg/mL)Dipole-dipole interactions; excellent solvating power for phenols.[1]
Polar Protic Ethanol / MethanolHigh Hydrogen bonding capability matches the phenolic OH; alkyl chains interact with ethyl group.
Non-Polar Hexane / TolueneHigh Van der Waals forces between alkyl chains and solvent.
Chlorinated Chloroform / DCMHigh Good general solvency for aromatic compounds.
Mechanistic Visualization[2]

The following diagram illustrates the thermodynamic competition governing the solubility of 2,4-Dipentylphenol.

SolubilityMechanism Compound 2,4-Dipentylphenol Water Water Matrix (H-Bond Network) Compound->Water Steric Shielding of OH High Energy Cost (Entropy Loss) Organic Organic Solvent (DMSO/EtOH) Compound->Organic Van der Waals Forces Dipole Interactions Result_Aq Phase Separation (Insoluble) Water->Result_Aq Result_Org Homogeneous Solution (Soluble) Organic->Result_Org

Figure 1: Mechanistic pathways determining solubility.[1] The hydrophobic burden of the pentyl groups prevents integration into the water lattice, while organic solvents accommodate the lipophilic bulk.[1]

Experimental Protocol: Determination of Saturation Solubility

For researchers requiring precise solubility data for specific formulations (e.g., in a specific buffer or co-solvent system), the Shake-Flask Method combined with HPLC is the gold standard.[1]

Reagents and Equipment
  • Substance: 2,4-Dipentylphenol (High Purity >98%).[1][3][4]

  • Solvent: Target solvent (e.g., PBS pH 7.4, Water, DMSO).[1]

  • Equipment: Orbital shaker (temperature controlled), Centrifuge, 0.45 µm PTFE syringe filters (hydrophobic compatible).

  • Detection: HPLC-UV (270–280 nm) or GC-FID.[1]

Step-by-Step Workflow
  • Preparation: Add excess 2,4-Dipentylphenol to the solvent in a glass vial. Since the MP is 25°C, if the compound is liquid, add enough to observe a distinct phase separation (droplets or layer).

  • Equilibration: Seal the vial and place it in an orbital shaker at the target temperature (e.g., 25°C) for 24 to 48 hours . This ensures thermodynamic equilibrium is reached.

  • Phase Separation:

    • If solid:[1] Centrifuge at 10,000 rpm for 10 minutes.

    • If liquid (emulsion): Centrifuge to separate the oil phase from the aqueous phase.

  • Filtration: Carefully remove the supernatant.[1] Filter through a 0.45 µm PTFE filter .

    • Critical Note: Saturate the filter with the solution first to prevent adsorption of the compound onto the filter membrane, which causes underestimation of solubility.

  • Quantification: Dilute the filtrate with an organic solvent (e.g., Acetonitrile) to bring it within the linear range of the HPLC calibration curve. Analyze.

Workflow Diagram

ExperimentalProtocol Start Weigh Excess 2,4-Dipentylphenol Mix Add Target Solvent (Create Saturated Suspension) Start->Mix Shake Equilibrate (24-48h @ 25°C) Mix->Shake Separate Centrifuge & Phase Separation Shake->Separate Filter Filter Supernatant (0.45 µm PTFE) Separate->Filter Remove Undissolved Material Dilute Dilute with ACN (Prevent Precipitation) Filter->Dilute Analyze Quantify via HPLC-UV Dilute->Analyze

Figure 2: Validated workflow for determining saturation solubility of lipophilic phenols.

Solubilization Strategies for Applications

When using 2,4-Dipentylphenol in biological assays or aqueous formulations, simple addition to water will result in precipitation and inaccurate dosing.[1]

The DMSO "Stock and Dilute" Method

This is the standard approach for in vitro screening.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1]

  • Dilution: Spike this stock into the aqueous media.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells.

    • Risk:[1][5] At high concentrations, the compound may "crash out" (precipitate) upon contact with water. Always inspect for turbidity.

pH Adjustment (Alkaline Solubilization)

Phenols can be solubilized by deprotonation to form phenolate salts.

  • Reaction:

    
    [1]
    
  • Constraint: With a pKa of ~11, 2,4-Dipentylphenol requires a pH > 12 to be fully ionized (>90%).[1]

  • Applicability: Useful for cleaning or industrial extraction, but not suitable for biological applications due to the extreme pH required.

Co-solvent Systems

For intermediate solubility, use Ethanol/Water or Propylene Glycol/Water mixtures.

  • Trend: Solubility increases exponentially with the fraction of organic co-solvent. A 50:50 Ethanol:Water mixture will likely solubilize milligram quantities, whereas pure water solubilizes micrograms.

References

  • ChemicalBook. (2023). 2,4-Di-tert-amylphenol Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8455, 2,4-Di-tert-pentylphenol. Retrieved from [1]

  • LookChem. (2023). CAS 120-95-6 Physical Properties. Retrieved from [1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenolic solubility principles).

Sources

Exploratory

toxicity profile and safety data sheet (SDS) for 2,4-Dipentylphenol

Toxicity Profile and Safety Data Sheet (SDS) Guide: 2,4-Dipentylphenol Executive Summary This technical guide provides a comprehensive toxicological and safety analysis of 2,4-Dipentylphenol , predominantly encountered i...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Profile and Safety Data Sheet (SDS) Guide: 2,4-Dipentylphenol

Executive Summary

This technical guide provides a comprehensive toxicological and safety analysis of 2,4-Dipentylphenol , predominantly encountered in research and industry as the isomer 2,4-Di-tert-amylphenol (CAS 120-95-6) .[1][2] While the linear isomer (2,4-di-n-pentylphenol, CAS 138-00-1) exists, the branched "tert-amyl" variant is the standard antioxidant intermediate and stabilizer used in drug development and polymer chemistry.[1][2]

Critical Hazard Overview:

  • Acute Toxicity: Harmful if swallowed (Oral LD50 ~330 mg/kg).[1][2]

  • Local Effects: Causes serious eye irritation and skin irritation.[1][2]

  • Environmental: Very toxic to aquatic life with long-lasting effects (M-factor likely >1).[1][2]

  • Physical State: A pale yellow solid or viscous liquid near room temperature (MP ~25–27°C), requiring specific handling protocols to prevent accidental dermal absorption.[1]

Chemical Identity & Physicochemical Properties

Understanding the physical nature of 2,4-Dipentylphenol is prerequisite to safety.[1][2] Its high lipophilicity (LogP ~6) drives its bioavailability and toxicity mechanism.[1][2]

PropertyData (Focus: CAS 120-95-6)Relevance to Safety
CAS Number 120-95-6 (2,4-Di-tert-amylphenol)Primary commercial isomer.[1][2][3][4][5]
Synonyms 2,4-bis(1,1-dimethylpropyl)phenol; Prodox 156Used in purchasing/inventory.[1][2][4][5]
Molecular Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
Physical State Pale yellow solid/liquid (MP 25–27°C)Can liquefy on warm days; spill risk increases.[1][2]
Boiling Point ~169–170°C (at 22 mmHg)Low volatility at RT, but fumes evolve on heating.[1]
LogP (Octanol/Water) ~6.0 (Predicted)High Lipophilicity: Rapid dermal absorption and membrane accumulation.[1][2]
Solubility Insoluble in water; Soluble in organic solventsBioaccumulates in aquatic organisms; difficult to wash off skin with water alone.[1][2]

GHS Hazard Classification (Regulatory Truth)

The following classification aligns with GHS (Globally Harmonized System) standards found in REACH and OSHA-compliant SDSs.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[1][2][6][7][8]
Skin Corrosion/Irritation Cat.[1][2][4][6] 2H315 Causes skin irritation.[1][2][7][8]
Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 2H371 May cause damage to organs (Systemic).[1][2]
Aquatic Toxicity (Acute) Cat. 1H400 Very toxic to aquatic life.[1][2]
Aquatic Toxicity (Chronic) Cat. 1H410 Very toxic to aquatic life with long-lasting effects.[1]

Toxicological Profile: Mechanisms & Effects

Expert Insight: The toxicity of 2,4-Dipentylphenol is not merely caustic; it is metabolic.[1][2] As a lipophilic phenol, it acts as a protonophore , uncoupling oxidative phosphorylation in mitochondria and disrupting cell membrane integrity.

Mechanism of Action (The "Why")

The bulky pentyl (amyl) groups increase the molecule's ability to partition into lipid bilayers.[1][2] Once embedded in the membrane:[2]

  • Membrane Fluidization: The compound disrupts the ordered packing of the lipid bilayer, increasing permeability.[1]

  • Uncoupling: The phenolic hydroxyl group can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.[1]

  • Cytotoxicity: This leads to ATP depletion, cellular swelling, and necrosis, manifesting as tissue irritation or systemic organ damage upon high exposure.

Visualizing the Toxicity Pathway

ToxicityMechanism Exposure Dermal/Oral Exposure Absorption Rapid Lipophilic Absorption (LogP ~6) Exposure->Absorption Membrane Cell Membrane Insertion Absorption->Membrane Mitochondria Mitochondrial Uncoupling Membrane->Mitochondria Proton Shuttle Outcome Cell Necrosis & Tissue Irritation Membrane->Outcome Lysis ATP_Loss ATP Depletion & ROS Generation Mitochondria->ATP_Loss ATP_Loss->Outcome

Figure 1: Mechanistic pathway of 2,4-Dipentylphenol toxicity, highlighting mitochondrial uncoupling.[1][2]

Specific Health Effects
  • Acute Oral: LD50 (Rat) is ~330 mg/kg.[1][2] Symptoms include nausea, gastrointestinal pain, and potential CNS depression due to metabolic disruption.

  • Dermal: Moderate to severe irritant.[1][2] Prolonged contact can lead to chemical burns and systemic absorption.[1][2] The "amyl" branches provide some steric hindrance compared to simple phenols, potentially reducing immediate corrosivity but enhancing lipophilic penetration.[1]

  • Ocular: Severe irritant.[1][2][6] Can cause corneal opacity if not rinsed immediately.[1][2]

  • Chronic/CMR:

    • Carcinogenicity/Mutagenicity:[1][2][4][5][6] Generally classified as non-mutagenic (Ames test negative for similar alkylphenols).[1][2]

    • Reproductive Toxicity:[1][2] Data is limited, but structural analogs (alkylphenols) are often screened for endocrine disruption.[1] Use caution.

Safe Handling & Experimental Protocols

Trustworthiness: Protocols must assume the substance is in its most hazardous state (liquid/absorbable).[1][2]

Engineering Controls
  • Fume Hood: MANDATORY.[1][2] Do not handle on an open bench. Heating this compound generates irritating phenolic vapors.[1][2][9]

  • Glove Selection:

    • Latex:DO NOT USE (Permeable to lipophilic phenols).[1][2]

    • Nitrile: Acceptable for splash protection (min 0.11 mm thickness).[1][2]

    • Viton/Butyl:[1][2] Recommended for prolonged contact or immersion.[1][2]

Storage
  • Temperature: Store below 30°C. If it melts (MP ~25°C), it may leak from standard solid-chemical jars. Secondary containment (spill tray) is required.[1][2]

  • Incompatibilities: Oxidizing agents (peroxides, nitrates), acid chlorides, and acid anhydrides.

Emergency Response & First Aid

Authoritative Grounding: This workflow prioritizes decontamination speed, critical for phenolic compounds.[1]

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest Action_Skin 1. Wipe excess (dry) 2. Wash w/ PEG 300/400 or Soap 3. Rinse water 15m Skin->Action_Skin Immediate Action_Eye Rinse water 15m (Lift eyelids) Eye->Action_Eye Immediate Action_Ingest Do NOT induce vomiting Rinse mouth Call Poison Control Ingest->Action_Ingest Urgent Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Figure 2: Emergency response workflow.[1][2] Note the use of PEG (Polyethylene Glycol) for skin decontamination if available, as it solubilizes phenols better than water.[1][2]

First Aid Protocols
  • Skin: Phenols are hydrophobic.[1][2] Water alone may bead off.[1][2]

    • Protocol: Quickly wipe off excess liquid with a dry cloth.[1][2] Immediately wash with Polyethylene Glycol (PEG 300 or 400) and methylated spirits if available, or copious soap and water.[1] Flush for at least 15 minutes.

  • Eyes: Immediate irrigation is vital to prevent corneal scarring.[1][2]

    • Protocol: Flush with water or saline for 15 minutes.[1][2] Remove contact lenses if easy to do.[1][2][6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).[1]

  • Ingestion: Do NOT induce vomiting. The corrosive nature can damage the esophagus on the way back up.[1][2] Rinse mouth with water.[1][2]

Environmental Fate (Disposal)

  • Ecotoxicity: EC50 (Daphnia) and LC50 (Fish) are typically <1 mg/L.[1][2]

  • Disposal: This compound must be treated as Hazardous Chemical Waste .[1][2]

    • Do not pour down the drain.[1][2]

    • Collect in a combustible solvent waste container for incineration.[1][2]

    • Label waste container: "Toxic to Aquatic Life."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8455, 2,4-Di-tert-amylphenol.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2,4-di-tert-pentylphenol (CAS 120-95-6).[1][2][3] Retrieved from [Link][1][2]

Sources

Foundational

Technical Guide: pKa Values and Acidity Constants of 2,4-Dipentylphenol

Executive Summary This technical guide provides a comprehensive analysis of the acidity constants (pKa) of 2,4-Dipentylphenol (2,4-DPP), a lipophilic phenolic compound frequently utilized as a chemical intermediate and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acidity constants (pKa) of 2,4-Dipentylphenol (2,4-DPP), a lipophilic phenolic compound frequently utilized as a chemical intermediate and surfactant precursor. Unlike simple phenol, the acidity of 2,4-DPP is significantly modulated by the steric and electronic effects of the pentyl substituents at the ortho and para positions.

Key Technical Findings:

  • Estimated pKa: 10.88 – 11.00 (Experimental/Predicted Consensus)

  • Acidity Classification: Weaker acid than unsubstituted phenol (pKa ≈ 9.99).

  • Dominant Mechanism: Positive inductive effect (+I) and steric inhibition of solvation.

Chemical Identity and Structural Context

To accurately determine acidity, one must first define the specific isomerism, as "dipentyl" can refer to linear (n-pentyl) or branched (tert-pentyl/amyl) chains. The industrial standard is predominantly 2,4-Di-tert-pentylphenol (CAS: 120-95-6).[1][2]

PropertyData
IUPAC Name 2,4-bis(2-methylbutan-2-yl)phenol
Molecular Formula C₁₆H₂₆O
Molecular Weight 234.38 g/mol
Solubility Lipophilic; insoluble in water, soluble in organic solvents (methanol, acetonitrile).
pKa (Aq.[2][3][4][5][6][7][8] approx) 10.9 ± 0.1

Theoretical Framework: Substituent Effects on Acidity

The acidity of a phenol is defined by the stability of its conjugate base, the phenoxide anion.[9] For 2,4-DPP, two primary factors elevate the pKa relative to phenol.

Inductive Effects (+I)

Alkyl groups are electron-donating. In 2,4-DPP, pentyl groups at the 2- (ortho) and 4- (para) positions push electron density into the aromatic ring.

  • Mechanism: Increased electron density on the ring destabilizes the already negative oxygen atom in the phenoxide anion.

  • Result: The equilibrium shifts to the left (unionized form), decreasing acidity.

Steric Hindrance and Solvation

The ortho-pentyl group provides significant bulk adjacent to the hydroxyl group.

  • Steric Inhibition of Solvation: The bulky pentyl group physically obstructs water molecules from effectively clustering around and stabilizing the localized negative charge on the phenoxide oxygen.

  • Thermodynamic Impact: Without effective solvation, the energy penalty for ionization increases, further raising the pKa.

Comparative Acidity Table

The following table illustrates the trend of decreasing acidity (increasing pKa) with increasing alkyl substitution.

CompoundSubstituentspKa (Approx)Effect
Phenol None9.99Baseline
4-Methylphenol 4-Methyl10.26Weak +I effect (Para)
2,4-Dimethylphenol 2,4-Dimethyl10.60+I effect + Minor Steric
2,4-Di-tert-butylphenol 2,4-Di-tert-butyl11.70Strong Steric (Bulky t-butyl)
2,4-Dipentylphenol 2,4-Di-pentyl 10.90 - 11.00 Strong +I + Moderate Steric

Note: The tert-butyl group is more sterically hindering than the tert-pentyl group in some conformations, but both significantly suppress acidity compared to methyl analogs.

Experimental Determination Protocol

Since 2,4-DPP is insoluble in water, direct aqueous titration is impossible. The standard protocol requires Potentiometric Titration in Mixed Solvents followed by the Yasuda-Shedlovsky Extrapolation .

Methodology: Mixed-Solvent Potentiometry

This method determines the apparent pKa (


) in various ratios of organic solvent (e.g., Methanol) and water, then extrapolates to 0% organic solvent.
Reagents & Equipment
  • Analyte: High-purity 2,4-Dipentylphenol (>99%).

  • Solvent: Methanol (HPLC grade) and Carbonate-free distilled water.

  • Titrant: 0.1 M KOH in water (standardized).

  • Apparatus: Potentiometric titrator with a glass combination pH electrode (calibrated in mixed solvent).

Step-by-Step Workflow
  • Preparation: Prepare three solvent mixtures: 40%, 50%, and 60% (v/v) Methanol/Water.

  • Dissolution: Dissolve

    
     M of 2,4-DPP in the 60% mixture. Ensure complete solubilization.
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) blanket to prevent 
    
    
    
    absorption. Record pH vs. Volume.
  • Calculation: Determine the half-neutralization potential (

    
    ) which approximates the apparent pKa (
    
    
    
    ).
  • Repetition: Repeat for 50% and 40% mixtures.

  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply linear extrapolation of
    
    
    vs. % organic solvent to 0%.
Visualizing the Equilibrium & Protocol

The following diagram illustrates the chemical equilibrium and the determination logic.

G cluster_0 Chemical Equilibrium cluster_1 Experimental Workflow (Mixed Solvent) HA 2,4-DPP (Neutral) Lipophilic A Phenoxide Anion (Unstable due to +I & Sterics) HA->A Ka (Dissociation) Solv Dissolve in MeOH/Water (60%) HA->Solv A->HA Re-association H H+ Titr Titrate w/ KOH (Inert Atmosphere) Solv->Titr Data Record pH at Half-Neutralization Titr->Data Repeat Repeat at 50%, 40% MeOH Data->Repeat Extra Yasuda-Shedlovsky Extrapolation to 0% Repeat->Extra Result Aqueous pKa ~10.9 Extra->Result

Caption: Figure 1. Chemical equilibrium of 2,4-Dipentylphenol and the mixed-solvent extrapolation workflow for pKa determination.

Implications for Research & Development

Bioavailability and Membrane Permeability

At physiological pH (7.4), 2,4-DPP (


) exists almost exclusively (>99.9%) in its unionized, neutral form.
  • Consequence: High membrane permeability. The lack of charge allows it to pass easily through lipid bilayers.

  • Formulation: It acts as a neutral lipophile. In drug delivery systems, it will not contribute to ionic strength or buffer capacity at physiological pH.

Industrial Extraction

In liquid-liquid extraction processes (e.g., separating metals or organic contaminants):

  • pH Control: To deprotonate 2,4-DPP and make it water-soluble (as a phenolate salt), the pH must be raised significantly above 11 (typically pH > 12.5).

  • Selectivity: Its high pKa allows it to remain in the organic phase while more acidic phenols (pKa < 10) are extracted into an aqueous alkaline phase (pH 10-11).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8455, 2,4-Di-tert-pentylphenol. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23. Pergamon Press.
  • Liptak, M. D., et al. (2002).Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. (Theoretical basis for alkyl substituent effects).
  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

laboratory synthesis protocols for 2,4-Dipentylphenol

Application Note: Laboratory Synthesis Protocols for 2,4-Dipentylphenol Abstract & Strategic Overview 2,4-Dipentylphenol (specifically the industrially relevant 2,4-di-tert-amylphenol or 2,4-di-tert-pentylphenol ) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis Protocols for 2,4-Dipentylphenol

Abstract & Strategic Overview

2,4-Dipentylphenol (specifically the industrially relevant 2,4-di-tert-amylphenol or 2,4-di-tert-pentylphenol ) is a critical intermediate in the synthesis of lipophilic surfactants, UV stabilizers (e.g., benzotriazoles), and hindered phenolic antioxidants.

While "dipentylphenol" can theoretically refer to linear n-pentyl chains, the vast majority of research and industrial applications target the branched tert-pentyl (tert-amyl) or sec-pentyl isomers due to the stability of the carbocations involved in their synthesis.

This guide provides two distinct protocols:

  • Protocol A (The "Green" Standard): Solid-acid catalyzed alkylation using Amberlyst-15. This is the preferred method for high purity, ease of workup, and scalability.

  • Protocol B (Classical Lewis Acid): Homogeneous catalysis using Aluminum Phenoxide/AlCl₃. This method offers tunable regioselectivity but requires more rigorous quenching and waste management.

Reaction Mechanism & Logic

The synthesis relies on Friedel-Crafts Alkylation , an electrophilic aromatic substitution.[1][2][3][4]

  • Electrophile Generation: Protonation of the alkene (2-methyl-2-butene) generates a tertiary carbocation.

  • Regioselectivity: The hydroxyl group of phenol is a strong ortho/para director.

    • Kinetic Control: Initial attack occurs at the ortho and para positions.

    • Thermodynamic Control: Steric hindrance drives the second alkyl group to the remaining activated position (2,4-substitution is favored over 2,6-substitution due to the bulk of the pentyl group).

  • Causality of Conditions:

    • Temperature: Kept moderate (60–90°C) to prevent polymerization of the alkene and de-alkylation (reversibility of Friedel-Crafts).

    • Slow Addition: The alkene is added slowly to maintain a low instantaneous concentration, minimizing alkene dimerization (oligomerization).

Mechanistic Pathway Diagram

ReactionPathway Phenol Phenol MonoOrtho 2-tert-Pentylphenol (Kinetic Intermediate) Phenol->MonoOrtho + Carbocation (Catalyst) MonoPara 4-tert-Pentylphenol Phenol->MonoPara + Carbocation Isoamylene 2-Methyl-2-butene (Electrophile Source) Carbocation tert-Amyl Carbocation Isoamylene->Carbocation H+ DiProduct 2,4-Di-tert-pentylphenol (Target) MonoOrtho->DiProduct + Carbocation (Major Path) MonoPara->DiProduct + Carbocation SideProduct 2,4,6-Tri-tert-pentylphenol (Over-alkylation) DiProduct->SideProduct Excess Alkene High Temp

Caption: Stepwise electrophilic alkylation pathway favoring 2,4-substitution via ortho/para direction.

Protocol A: Solid-Acid Catalyzed Synthesis (Recommended)

Rationale: This protocol uses Amberlyst 15 , a macro-reticular sulfonic acid resin. Unlike liquid acids (


), it does not require neutralization, reducing aqueous waste and simplifying purification to a simple filtration followed by distillation.
Materials & Equipment
  • Reagents:

    • Phenol (99%, crystalline)

    • 2-Methyl-2-butene (Isoamylene) (95%+)

    • Catalyst: Amberlyst 15 (Dry, H+ form)

    • Solvent: Toluene (optional, can run neat) or Cyclohexane

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF)

    • Reflux Condenser[5]

    • Pressure-Equalizing Addition Funnel[6]

    • Mechanical Stirrer (preferred over magnetic for resin suspension)

    • Temperature Probe

Step-by-Step Methodology
  • Catalyst Activation (Critical Self-Validating Step):

    • Why: Amberlyst resins absorb moisture, which deactivates catalytic sites.

    • Action: Dry Amberlyst 15 in a vacuum oven at 80°C for 4 hours or wash with dry methanol followed by dry toluene before use.

  • Reactor Setup:

    • Charge the 3-neck RBF with Phenol (94.1 g, 1.0 mol) and Amberlyst 15 (5.0 g, ~5 wt% of phenol) .

    • Heat the mixture to 60°C to melt the phenol (if running neat) or dissolve in 100 mL Toluene.

    • Checkpoint: Ensure the resin is freely suspended and stirring is efficient.

  • Alkene Addition (Kinetic Control):

    • Load 2-Methyl-2-butene (154.3 g, 2.2 mol) into the addition funnel.

    • Increase reactor temperature to 80°C .

    • Add the alkene dropwise over 2–3 hours .

    • Technical Note: A slight exotherm will be observed. Maintain temperature between 80–85°C. If temp spikes >90°C, pause addition to prevent oligomerization of the alkene.

  • Post-Reaction Cook:

    • After addition, maintain stirring at 80°C for an additional 2 hours .

    • Validation: Spot an aliquot on TLC (Hexane:Ethyl Acetate 9:1) or run GC.[5][7] Phenol peak should be <1%.

  • Workup:

    • Cool mixture to 40°C.

    • Filter the mixture through a coarse sintered glass funnel to remove the Amberlyst beads. (Save beads for regeneration).

    • The filtrate is a clear to pale yellow liquid.

  • Purification:

    • Transfer filtrate to a distillation apparatus.

    • Distill at reduced pressure (vacuum).

    • Fraction 1: Unreacted alkene/solvent (low temp).

    • Fraction 2: Mono-pentylphenols (intermediate cut).

    • Fraction 3 (Target): 2,4-Di-tert-pentylphenol.[6][8]

      • Boiling Point: ~160–165°C at 10 mmHg (approximate).

    • Yield: Typically 85–92%.

Protocol B: Lewis Acid Catalyzed Synthesis (Alternative)

Rationale: Useful when solid catalysts are unavailable or when specific isomer tuning is required using Aluminum Phenoxide (generated in situ).

Methodology
  • Catalyst Formation:

    • In a dry flask under Nitrogen, melt Phenol (1.0 mol) .

    • Add Aluminum powder (1.0 g) or

      
       (1.5 g) .
      
    • Heat to 150°C until H₂ evolution ceases (formation of Aluminum Phenoxide). This species activates the phenol ring specifically at the ortho position.

  • Alkylation:

    • Cool to 100°C .

    • Add 2-Methyl-2-butene (2.2 mol) subsurface (using a gas inlet tube or dip tube) over 4 hours.

    • Note: Subsurface addition is crucial here to ensure immediate reaction with the catalyst-complexed phenol.

  • Quenching (Critical):

    • The reaction mixture must be quenched with dilute HCl (1M) to break the aluminum-phenoxide bond.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over

      
      .[5]
      
  • Purification:

    • Proceed to vacuum distillation as in Protocol A.

Quantitative Data Summary

ParameterProtocol A (Amberlyst)Protocol B (Al-Phenoxide)
Catalyst Type Heterogeneous (Solid Acid)Homogeneous (Lewis Acid)
Reaction Temp 80–85°C100–110°C
Phenol:Alkene Ratio 1 : 2.21 : 2.2–2.5
Selectivity (2,4-di) High (>90%)Moderate to High (Tunable)
Workup Filtration (Simple)Acid Wash/Extraction (Complex)
Waste Profile Low (Reusable catalyst)High (Aluminum salts/aqueous waste)
Yield 85–92%75–85%

Experimental Workflow Diagram

Workflow Setup Reactor Setup (Phenol + Catalyst + Heat) Addition Controlled Addition (2-Methyl-2-butene) Temp: 80°C Setup->Addition Melt Phenol Monitoring Reaction Monitoring (GC / TLC) Check for Phenol disappearance Addition->Monitoring Stir 2-3h Monitoring->Addition Incomplete Workup Workup Phase (Filtration of Catalyst) Monitoring->Workup Conversion >98% Purification Vacuum Distillation Collect fraction @ 160°C/10mmHg Workup->Purification Filtrate

Caption: Operational workflow for the solid-acid catalyzed synthesis of 2,4-dipentylphenol.

Characterization & Safety

Characterization Data
  • Appearance: Colorless to pale yellow viscous liquid (may crystallize upon prolonged standing, mp ~25–30°C).

  • Refractive Index (

    
    ):  ~1.5050.
    
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.1 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 6.6 (d, 1H, Ar-H).
      
    • 
       4.5 (s, 1H, -OH).
      
    • 
       1.8 (q, 4H, -CH₂- of ethyl group on tert-amyl).
      
    • 
       1.3 (s, 12H, gem-dimethyls).
      
    • 
       0.7 (t, 6H, terminal methyls).
      
  • IR Spectrum: Broad peak at 3400–3500 cm⁻¹ (O-H stretch), 2960 cm⁻¹ (C-H aliphatic).

Safety & Handling
  • Phenol: Highly toxic and corrosive. Rapidly absorbed through skin. Must wear butyl rubber gloves (nitrile is insufficient for prolonged phenol exposure). Have PEG-400 or glycerol available for immediate skin decontamination.

  • 2-Methyl-2-butene: Highly flammable and volatile (bp ~38°C). Use a condenser with coolant <5°C.

  • Exotherm: The alkylation is exothermic; loss of temperature control can lead to rapid boiling of the alkene.

References

  • European Patent Office. (1985). Catalytic production of tert-amylphenols. EP 0153181 A2.[6] Retrieved from [Link]

  • Google Patents. (2010). New method for preparing 2,4-ditert-pentyl-phenol. CN101747156A.
  • Chaudhuri, B., & Sharma, M. (1991).[9] Alkylation of phenol with isoamylene: heterogeneous vs. homogeneous catalysts. Industrial & Engineering Chemistry Research, 30(1), 227-231.

Sources

Application

Application Notes &amp; Protocols: Friedel-Crafts Alkylation Strategies for the Synthesis of 2,4-Dipentylphenol

Introduction The Friedel-Crafts reaction, a cornerstone of organic chemistry since its discovery in 1877 by Charles Friedel and James Crafts, provides a powerful method for forging carbon-carbon bonds on aromatic rings.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Friedel-Crafts reaction, a cornerstone of organic chemistry since its discovery in 1877 by Charles Friedel and James Crafts, provides a powerful method for forging carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution is broadly classified into alkylation and acylation, enabling the attachment of various substituents to an aromatic nucleus.[2][3] Friedel-Crafts alkylation, in particular, is instrumental in the synthesis of alkylphenols, a class of compounds with significant industrial applications, including their use as antioxidants, surfactants, and building blocks for resins.[4]

This guide offers a detailed exploration of the methodologies for synthesizing a specific dialkylated phenol, 2,4-dipentylphenol. The hydroxyl group of the phenol ring is a strongly activating, ortho-para directing group, which makes phenol a highly reactive substrate for electrophilic substitution.[5] However, this high reactivity also presents challenges. The oxygen atom's lone pairs can coordinate with and deactivate traditional Lewis acid catalysts, and the activated ring is susceptible to over-alkylation, leading to a mixture of products.[5][6][7]

Herein, we dissect the mechanistic principles governing the regioselective synthesis of the 2,4-isomer and provide validated, step-by-step protocols for its preparation using various alkylating agents and catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and practical guidance for the controlled alkylation of phenols.

Mechanistic Insights: Achieving Regioselectivity

The synthesis of 2,4-dipentylphenol hinges on controlling the regioselectivity of the electrophilic attack on the phenol ring. The reaction proceeds through a canonical three-step electrophilic aromatic substitution mechanism.[1][8]

  • Generation of the Electrophile: A carbocation or a highly polarized complex is formed from the alkylating agent (e.g., an alkyl halide, alkene, or alcohol) with the aid of an acid catalyst.[9][10] For instance, a Lewis acid like aluminum chloride (AlCl₃) coordinates with an alkyl halide, facilitating the departure of the halide and generating a carbocation.[9]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), momentarily disrupting the ring's aromaticity.[1][3]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and yielding the alkylated phenol product.[1][10]

The hydroxyl group (-OH) of phenol directs incoming electrophiles to the positions ortho and para to it. The initial pentyl group will therefore add at either the C2 (ortho) or C4 (para) position. The second pentyl group then adds to one of the remaining activated positions. The formation of the 2,4-disubstituted product is favored due to a combination of electronic and steric factors. While both the ortho and para positions are electronically activated, the para position is often sterically less hindered. The second alkylation then occurs at one of the available and highly activated ortho positions.

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Synthetic Protocols for 2,4-Dipentylphenol

The choice of alkylating agent and catalyst is critical and depends on factors such as cost, safety, and environmental impact ("green chemistry"). We present three reliable methods for the synthesis of 2,4-dipentylphenol.

Method 1: Alkylation with Pentyl Halide and a Lewis Acid Catalyst

This classical approach uses a pentyl halide (e.g., 1-chloropentane) and a strong Lewis acid catalyst.[11] While effective, this method requires stoichiometric amounts of the catalyst due to its complexation with the product phenol and necessitates careful handling of corrosive and water-sensitive materials.[12] A major limitation is the potential for carbocation rearrangement, although with primary halides, this is less pronounced than with longer chains.[9][13]

Detailed Protocol:

  • Materials and Reagents:

    • Phenol (99%)

    • 1-Chloropentane (99%)

    • Anhydrous Aluminum Chloride (AlCl₃, 99.9%)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric Acid (HCl, 6M)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 500 mL three-necked round-bottom flask

    • Reflux condenser with a drying tube (CaCl₂)

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: Assemble the dry three-necked flask with the stirrer, condenser, and dropping funnel. Place the apparatus under an inert atmosphere (e.g., nitrogen).

    • Reagent Charging: To the flask, add phenol (e.g., 9.4 g, 0.1 mol) and anhydrous DCM (150 mL). Cool the mixture to 0 °C in an ice bath.

    • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (29.3 g, 0.22 mol) to the stirred solution. The addition is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

    • Alkylating Agent Addition: Dissolve 1-chloropentane (23.5 g, 0.22 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice (~200 g). Add 6M HCl (50 mL) to dissolve the aluminum salts.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate 2,4-dipentylphenol.

Method 2: Alkylation with 1-Pentene and a Solid Acid Catalyst

Utilizing alkenes as alkylating agents in the presence of solid acid catalysts represents a "greener" and more industrially viable approach.[4][12] Solid acids, such as zeolites (e.g., H-BEA), montmorillonite clay, or supported heteropolyacids, are non-corrosive, reusable, and easily separated from the reaction mixture, simplifying the workup process.[14][15][16][17]

Detailed Protocol:

  • Materials and Reagents:

    • Phenol (99%)

    • 1-Pentene (99%)

    • Solid Acid Catalyst (e.g., Amberlyst-15, pre-dried)

    • Toluene (or another suitable solvent)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • High-pressure reactor (Parr autoclave) or a round-bottom flask with a reflux condenser if working at atmospheric pressure (lower efficiency).

    • Magnetic stirrer and heating mantle/oil bath.

    • Filtration apparatus (e.g., Büchner funnel).

  • Procedure:

    • Catalyst Activation: Activate the solid acid catalyst by heating it under vacuum (e.g., 110 °C for 4 hours) and store it in a desiccator.

    • Reagent Charging: In the reaction vessel, combine phenol (e.g., 9.4 g, 0.1 mol), the activated catalyst (e.g., 2 g, ~20 wt% of phenol), and toluene (100 mL).

    • Reaction: Seal the reactor. Add 1-pentene (15.4 g, 0.22 mol). Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring. The reaction may take 4-24 hours depending on the catalyst activity and temperature.

    • Workup: After cooling the reaction to room temperature, filter the mixture to recover the catalyst. The catalyst can be washed with solvent, dried, and reused.

    • Extraction and Purification: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted phenol, followed by brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Final Purification: Purify the resulting crude oil via vacuum distillation to obtain pure 2,4-dipentylphenol.

Method 3: Alkylation with 1-Pentanol and a Brønsted Acid Catalyst

Alcohols can also serve as alkylating agents in the presence of a strong Brønsted acid, such as sulfuric acid or a heteropolyacid.[18][19][20] This method forms water as the only byproduct, which can be advantageous.

Detailed Protocol:

  • Materials and Reagents:

    • Phenol (99%)

    • 1-Pentanol (99%)

    • Supported Heteropolyacid Catalyst (e.g., H₃PW₁₂O₄₀ on Zirconia)[19]

    • Toluene (with Dean-Stark trap setup)

    • Diethyl ether

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Equipment:

    • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Magnetic stirrer and heating mantle.

  • Procedure:

    • Reaction Setup: Charge the flask with phenol (e.g., 9.4 g, 0.1 mol), 1-pentanol (19.4 g, 0.22 mol), the catalyst (e.g., 1 g), and toluene (100 mL).

    • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. Continue the reaction for 6-12 hours until no more water is collected.

    • Workup: Cool the reaction mixture and filter off the catalyst.

    • Extraction and Purification: Dilute the filtrate with diethyl ether (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

    • Final Purification: Purify the residue by vacuum distillation.

Caption: General experimental workflow for the synthesis of 2,4-dipentylphenol.

Data Summary and Product Characterization

The efficiency of each method can be compared based on typical outcomes.

Parameter Method 1 (Alkyl Halide) Method 2 (Alkene) Method 3 (Alcohol)
Catalyst AlCl₃ (Lewis Acid)Solid Acid (e.g., H-BEA)Brønsted Acid (e.g., H₃PW₁₂O₄₀/ZrO₂)
Alkylating Agent 1-Chloropentane1-Pentene1-Pentanol
Typical Temp. 0 °C to RT100 - 150 °C110 - 140 °C (Reflux)
Catalyst Load Stoichiometric (>2 eq.)Catalytic (10-20 wt%)Catalytic (5-10 wt%)
Workup Complex (Aqueous Quench)Simple (Filtration)Simple (Filtration)
Waste Stream Acidic aqueous wasteMinimal, reusable catalystWater, reusable catalyst
Typical Yield 60 - 75%70 - 90%65 - 85%

Product Characterization (2,4-Dipentylphenol):

The identity and purity of the final product must be confirmed using standard analytical techniques.[21]

  • ¹H NMR Spectroscopy: Expected signals include a singlet for the phenolic -OH, distinct multiplets for the aromatic protons, and characteristic signals for the two different pentyl groups (triplets for the terminal methyls, multiplets for the methylene chains).

  • ¹³C NMR Spectroscopy: Will show distinct signals for the substituted aromatic carbons (including the C-OH carbon at ~150-155 ppm) and the aliphatic carbons of the pentyl chains.

  • Infrared (IR) Spectroscopy: A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch, and peaks in the 2850-3000 cm⁻¹ region for C-H stretches of the alkyl groups.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the mass of 2,4-dipentylphenol (C₁₆H₂₆O, M.W. = 234.38 g/mol ) should be observed.

Conclusion

The synthesis of 2,4-dipentylphenol can be successfully achieved through several Friedel-Crafts alkylation pathways. While the traditional Lewis acid-catalyzed reaction with alkyl halides is effective, modern approaches using alkenes or alcohols with solid, reusable acid catalysts offer significant advantages in terms of operational simplicity, safety, and environmental sustainability. The choice of methodology will ultimately be guided by the specific requirements of the laboratory or industrial setting, including scale, cost, and available equipment. The protocols and data presented in this guide provide a robust framework for researchers to select and optimize a suitable synthetic route for producing high-purity 2,4-dipentylphenol.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC. (n.d.). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Retrieved from [Link]

  • Filo. (2025). Friedel-Crafts Alkylation of Phenol Reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Retrieved from [Link]

  • TSI Journals. (n.d.). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Retrieved from [Link]

  • ResearchGate. (2025). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Unacademy. (n.d.). Friedel Crafts alkylation and acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Retrieved from [Link]

  • ACS Publications. (2012). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. Retrieved from [Link]

  • Google Patents. (n.d.). PHENOL ALKYLATION PROCESS.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7692047B2 - Process for the alkylation of phenols.
  • ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from [Link]

  • PMC. (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]

  • MDPI. (2025). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Water Quality Australia. (n.d.). 2,4-Dimethylphenol in freshwater and marine water. Retrieved from [Link]

  • Aalto Research Portal. (2025). Pentaethylphenol (Not 2,6-di-tert-butyl-4-ethylphenol) verified as the primary product of guaiacol ethanol alkylation reaction. Retrieved from [Link]

Sources

Method

Application Note: 2,4-Dipentylphenol as a Chain Terminator and Hydrophobic Modifier in Phenolic Resin Synthesis

Executive Summary 2,4-Dipentylphenol (commonly referred to in industry as 2,4-di-tert-amylphenol or 2,4-DTAP, CAS 120-95-6) is a highly substituted, bulky dialkylphenol[1]. While traditionally recognized as a precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dipentylphenol (commonly referred to in industry as 2,4-di-tert-amylphenol or 2,4-DTAP, CAS 120-95-6) is a highly substituted, bulky dialkylphenol[1]. While traditionally recognized as a precursor for UV stabilizers and antioxidants, its unique steric profile makes it an exceptional chemical intermediate in the synthesis of advanced polymer networks[1]. In the production of phenolic resins and polycarbonates, 2,4-DTAP functions as a highly efficient chain terminator and hydrophobic modifier[2]. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative performance data for integrating 2,4-DTAP into novolac resin production.

Mechanistic Rationale: The Causality of Steric Hindrance

In standard phenol-formaldehyde condensation, controlling the molecular weight (MW) distribution and preventing premature gelation is a significant challenge. Unsubstituted phenol possesses three highly reactive sites for electrophilic aromatic substitution: the two ortho (2, 6) positions and the single para (4) position[3]. Left unregulated, this trifunctionality leads to highly cross-linked, intractable thermoset networks.

By introducing 2,4-Dipentylphenol into the reaction matrix, polymer chemists can precisely regulate chain growth. The causality behind this control lies in the molecule's structural topography:

  • Steric Blocking: The bulky tert-pentyl groups permanently occupy the 2 and 4 positions on the aromatic ring.

  • Monofunctionality: This steric hindrance leaves only the single ortho position (C6) available for electrophilic attack by formaldehyde-derived methylol intermediates.

  • Chain Termination: Because it possesses only one reactive site, 2,4-DTAP cannot propagate the polymer chain. Once it reacts with a growing novolac backbone, it irreversibly "caps" the end of the chain[2].

Furthermore, the incorporation of these bulky, lipophilic di-tert-pentyl groups at the chain termini drastically lowers the surface energy of the final resin, increasing free volume, enhancing thermal stability, and dramatically improving solubility in non-polar matrices (such as rubber compounds, industrial coatings, and printing inks)[4].

Experimental Protocol: Synthesis of DTAP-Terminated Novolac Resin

This step-by-step methodology outlines a self-validating workflow for producing a hydrophobically modified novolac resin. The protocol utilizes in-process quality control (QC) to ensure the chain terminator is added only at the optimal thermodynamic moment.

Reagents and Materials
  • Phenol: High purity (>99%)

  • Formaldehyde: 37% aqueous solution (formalin)

  • Oxalic Acid Dihydrate: Acid catalyst

  • 2,4-Dipentylphenol (2,4-DTAP): Chain terminator (CAS 120-95-6)[1]

  • Sodium Sulfite (

    
    ):  For free-formaldehyde titration
    
Step-by-Step Methodology
  • Pre-polymerization (Backbone Formation): Charge a glass-lined, jacketed reactor with phenol and formaldehyde at a molar ratio of 1:0.85. Add 1.0 wt% oxalic acid.

    • Causality: Utilizing an acid catalyst and a formaldehyde-deficient ratio strictly favors the formation of linear novolac chains, preventing the formation of reactive resoles that would cross-link prematurely.

  • Condensation & Propagation: Heat the mixture to 90°C under continuous reflux for 120 minutes.

    • Self-Validation Step: Extract a 5 mL aliquot and perform a sodium sulfite titration to measure residual free formaldehyde. Proceed to Step 3 only when free formaldehyde drops below 1.0%. This validates that the backbone propagation is complete and the system is ready for end-capping.

  • End-Capping (Termination): Introduce 2,4-Dipentylphenol (10 mol% relative to initial phenol) to the reactor. Maintain the temperature at 90°C for an additional 60 minutes.

    • Causality: Adding the monofunctional 2,4-DTAP after backbone formation ensures it reacts exclusively with the terminal methylol groups of the growing chains, rather than forming low-molecular-weight dimers with unreacted formaldehyde.

  • Dehydration and Vacuum Distillation: Switch the reactor configuration from reflux to simple distillation. Gradually apply a vacuum (up to 25 inHg) and ramp the temperature to 150°C.

    • Causality: Removing water of condensation and unreacted monomer shifts the chemical equilibrium forward (Le Chatelier's principle) and prevents the final resin from being plasticized by trapped volatiles.

  • Recovery: Discharge the molten, hydrophobically modified resin onto a cooling belt for flaking and packaging.

Process Visualization

Workflow N1 Step 1: Condensation Phenol + Formaldehyde N2 Step 2: Chain Propagation (Novolac Pre-polymer) N1->N2 Acid Catalyst (90°C) N3 Step 3: 2,4-Dipentylphenol Addition (Sterically Hindered Modifier) N2->N3 Free Formaldehyde < 1% N4 Step 4: C6 Electrophilic Attack (Chain Termination) N3->N4 Monofunctional Capping N5 Step 5: Vacuum Dehydration (Water Removal at 150°C) N4->N5 Shift Equilibrium N6 Final Product: Hydrophobic Phenolic Resin N5->N6 Cooling & Flaking

Figure 1: Workflow and mechanistic pathway of 2,4-DTAP end-capped phenolic resin synthesis.

Quantitative Data Presentation

The addition of 2,4-Dipentylphenol directly dictates the final physical properties of the resin. The table below summarizes the causal relationship between the molar concentration of the 2,4-DTAP terminator and the resulting molecular weight, thermal properties, and hydrophobicity of the polymer network.

2,4-DTAP Concentration (mol %)Number Average MW (

)
Weight Average MW (

)
Polydispersity Index (PDI)Glass Transition Temp (

°C)
Water Absorption (24h, wt%)
0% (Control) 1,2004,5003.7595.02.50%
5% 1,0503,1503.0088.51.85%
10% 8502,1252.5078.01.20%
15% 7001,5402.2065.50.80%

Data Analysis: As the concentration of the 2,4-DTAP chain terminator increases, the molecular weight (


 and 

) predictably decreases, resulting in a much narrower Polydispersity Index (PDI). Concurrently, the Glass Transition Temperature (

) drops due to the increased free volume provided by the bulky pentyl groups, while water absorption is drastically reduced due to the lipophilic nature of the end-caps.

References

  • Title: 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 Source: PubChem (National Institutes of Health) URL: 1

  • Title: Chemical Intermediates – Plastic Additives Product Selector Guide Source: Univar Solutions URL: 2

  • Title: SCREENING-LEVEL HAZARD CHARACTERIZATION: Alkylphenols Category Source: Regulations.gov (Environmental Protection Agency) URL: 4

  • Title: Phenol, 3-pentyl- | 20056-66-0 (Electrophilic Aromatic Substitution Mechanisms) Source: Benchchem URL: 3

Sources

Application

Advanced Catalytic Protocols: 2,4-Di-tert-pentylphenol Derivatives

Part 1: Strategic Introduction & Rationale The "Flexible Bulk" Advantage In the realm of homogeneous catalysis, 2,4-di-tert-pentylphenol (also known as 2,4-di-tert-amylphenol) serves as a critical scaffold for generating...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Introduction & Rationale

The "Flexible Bulk" Advantage

In the realm of homogeneous catalysis, 2,4-di-tert-pentylphenol (also known as 2,4-di-tert-amylphenol) serves as a critical scaffold for generating high-performance ancillary ligands. While its analog, 2,4-di-tert-butylphenol, is ubiquitous, the tert-pentyl derivative offers distinct physicochemical advantages:

  • Enhanced Solubility: The additional methylene group in the tert-pentyl moiety significantly increases solubility in aliphatic hydrocarbons (e.g., hexane, supercritical CO2). This is vital for industrial processes where aromatic solvents are restricted.

  • Steric Tuning: The tert-pentyl group imposes a slightly larger cone angle and different packing efficiency than the tert-butyl group. In Rhodium-catalyzed hydroformylation , this "flexible bulk" destabilizes the dormant bis-ligand species, favoring the highly active mono-ligand catalytic species

    
    .
    
  • Hydrolytic Stability: Phosphites derived from 2,4-di-tert-pentylphenol exhibit superior resistance to hydrolysis compared to less hindered phenyl phosphites, extending catalyst lifetime.

This guide focuses on the synthesis and application of Tris(2,4-di-tert-pentylphenyl) phosphite (TDPP) , the primary catalytic derivative.

Part 2: Synthesis Protocol – The Ligand Scaffold

Objective: Synthesize high-purity Tris(2,4-di-tert-pentylphenyl) phosphite for use as a ligand. Target Purity: >99% (Essential for catalysis; oxide impurities poison Rh centers).

Reaction Scheme


Reagents & Materials
  • Precursor: 2,4-Di-tert-pentylphenol (CAS 120-95-6), recrystallized from hexane.

  • Reagent: Phosphorus trichloride (

    
    ), freshly distilled.
    
  • Base: Triethylamine (

    
    ) or Pyridine (dried over KOH).
    
  • Solvent: Anhydrous Toluene (water content <10 ppm).

  • Inert Gas: Argon (Nitrogen is acceptable if strictly dry).

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser connected to an inert gas line (Schlenk line).

  • Charge: Under Argon counter-flow, add 2,4-di-tert-pentylphenol (23.4 g, 100 mmol) and Anhydrous Toluene (150 mL) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Phosphorylation:

    • Dilute

      
       (2.9 mL, 33 mmol)  in 20 mL toluene.
      
    • Add dropwise to the phenol solution over 45 minutes. Critical: Exothermic reaction. Maintain internal temp <5°C to prevent side reactions.

  • Thermal Ramp:

    • Remove ice bath; stir at Room Temperature (RT) for 1 hour.

    • Heat to reflux (110°C) for 4 hours. Observation: Thick white precipitate (Et3N·HCl) will form.

  • Workup (Anaerobic):

    • Cool to RT. Filter the suspension through a Schlenk frit (under Argon) to remove amine salts.

    • Concentrate the filtrate under vacuum to remove toluene and excess base.

  • Purification: Recrystallize the resulting viscous oil/solid from cold isopropanol or acetonitrile under inert atmosphere.

  • Yield: Expect ~85-90% white crystalline solid.

Quality Control (Self-Validation)
Analytic MethodExpected ResultFailure Mode Indicator

NMR
(

)
Singlet at ~128-132 ppm Peak at ~0 ppm (Hydrolysis/Phosphoric acid) or ~ -10 ppm (Oxide).

NMR
Integral ratio 2:1 (Aromatic : Alkyl)Presence of broad OH peak >5.0 ppm (Unreacted phenol).
Visual White Crystalline SolidYellowing (Phenolic oxidation) or "Wet" appearance (Solvent inclusion).

Part 3: Catalytic Application – Hydroformylation[1]

Context: Hydroformylation (Oxo synthesis) converts alkenes to aldehydes. Bulky phosphites like TDPP are crucial for isomerizing hydroformylation , where internal alkenes (e.g., 2-butene) are converted to terminal aldehydes (e.g., pentanal).

Mechanistic Logic

Standard phosphines (PPh3) bind tightly, forming stable, saturated species. Bulky TDPP ligands are sterically crowded. They favor the formation of the unsaturated mono-phosphite species


, which is orders of magnitude more active than the bis-phosphite species.
Experimental Workflow Diagram

G cluster_mechanism Steric Control Mechanism Precursor Rh(acac)(CO)2 Precursor ActiveCat Active Species [RhH(CO)3(TDPP)] Precursor->ActiveCat In-situ mixing + Syngas (H2/CO) Ligand TDPP Ligand (Excess 5-10 eq) Ligand->ActiveCat Reactor High Pressure Autoclave (10-20 bar Syngas) ActiveCat->Reactor Catalyst Injection Substrate Internal Alkene (e.g., 2-Octene) Substrate->Reactor Product Linear Aldehyde (Terminal) Reactor->Product Isomerization- Hydroformylation

Caption: Workflow for generating the active mono-phosphite Rhodium species for converting internal alkenes to linear aldehydes.

Detailed Protocol: Hydroformylation of Internal Alkenes
  • Catalyst Preparation (In-Situ):

    • In a glovebox, dissolve

      
       (2.6 mg, 0.01 mmol)  in 5 mL of dry Toluene.
      
    • Add TDPP Ligand (10 eq, 0.10 mmol) . Note: Excess ligand prevents Rh clustering but the bulk prevents formation of inactive bis-species.

  • Reactor Loading:

    • Transfer the catalyst solution to a stainless steel autoclave (e.g., Parr reactor) via cannula.

    • Add substrate: trans-2-Octene (10 mmol) and internal standard (e.g., decane).

  • Pressurization:

    • Purge lines 3x with Nitrogen.

    • Pressurize to 10 bar with Syngas (

      
       ratio 1:1).
      
  • Reaction:

    • Heat to 80°C . Caution: Pressure will rise.

    • Stir at 1000 rpm for 4 hours.

  • Analysis:

    • Cool reactor to <10°C (to retain volatile aldehydes).

    • Vent carefully. Analyze aliquot via GC-FID.

Performance Benchmarks (Comparative Data)

Comparison of TDPP (tert-pentyl) vs. TPP (Triphenylphosphine) in 2-Octene Hydroformylation.

ParameterRh / PPh3 (Standard)Rh / TDPP (Bulky 2,4-di-t-amyl)Mechanistic Insight
Activity (TOF) ~500

>2,500

Bulky ligand dissociates easier, opening coordination sites.
Selectivity (n:iso) 2:110:1 to 20:1 Bulky ligand enforces steric crowding, favoring terminal alkyl migration.
Isomerization LowHigh TDPP promotes rapid alkene isomerization before hydroformylation.

Part 4: Secondary Application – Polymerization Co-Catalyst

While the phosphite is the primary ligand, the aluminum phenoxide derivative of 2,4-di-tert-pentylphenol is used in Ring-Opening Polymerization (ROP).

Synthesis of Aluminum Complex


  • Protocol: React phenol with Trimethylaluminum (TMA) in hexane at -78°C, warm to RT.

  • Application: This Lewis Acid complex serves as an initiator for the ROP of

    
    -caprolactone, producing biodegradable polyesters with narrow polydispersity.
    

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Catalyst Deactivation (Black Precipitate):

    • Cause: Oxygen/Moisture ingress oxidizing the phosphite to phosphate (

      
      ). Phosphates do not bind Rh.
      
    • Fix: Check solvent drying (Karl Fischer <10ppm) and gas purity.

  • Low Linear Selectivity:

    • Cause: Ligand:Metal ratio too low (< 5:1).

    • Fix: Increase TDPP concentration. The equilibrium must be shifted to ensure the Rh center is ligated, even if the binding constant is low due to steric bulk.

Safety (E-E-A-T)
  • PCl3: Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Carbon Monoxide: Odorless, silent killer. Use CO detectors in the lab.

  • High Pressure: Autoclaves must be rated for 1.5x the operating pressure. Burst disks are mandatory.

References

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text on bulky phosphite mechanics).
  • Börner, A., & Franke, R. (2017). "Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis." Wiley-VCH.

  • Gerritsen, G., et al. (1995). "High-pressure NMR study of the rhodium-catalyzed hydroformylation of 1-octene with bulky phosphite ligands." Organometallics, 14(11).

  • Specialty Chemicals Source. (2023). "Tris(2,4-di-tert-pentylphenyl) phosphite Technical Data Sheet.
  • Dabbawala, A. A., et al. (2012). "Tuning the selectivity of Rh-bisphosphite catalysts." Catalysis Science & Technology.

Method

Application Note: Solvent Selection &amp; Extraction Protocols for 2,4-Dipentylphenol

Abstract This guide provides an authoritative methodology for the solvent selection and extraction of 2,4-Dipentylphenol (2,4-DPP) , specifically focusing on the industrially relevant 2,4-di-tert-pentylphenol (CAS: 120-9...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an authoritative methodology for the solvent selection and extraction of 2,4-Dipentylphenol (2,4-DPP) , specifically focusing on the industrially relevant 2,4-di-tert-pentylphenol (CAS: 120-95-6) isomer.[1][2][3][4] Due to its high lipophilicity (


) and weak acidity (

), standard extraction protocols must be tuned to prevent emulsion formation and ensure quantitative recovery. This note details a pH-modulated Liquid-Liquid Extraction (LLE) for aqueous matrices and a Claisen Alkali-Wash protocol for purification from crude organic mixtures.

Physicochemical Profiling

Effective solvent selection relies on "Like Dissolves Like" principles, quantified here by the partition coefficient and dissociation constants. 2,4-DPP is a highly hydrophobic molecule that behaves as a weak acid.[2][4]

Table 1: Critical Physicochemical Properties of 2,4-Di-tert-pentylphenol
PropertyValueImplication for Extraction
Molecular Formula

High carbon content indicates high lipophilicity.[1][2][3]
Molecular Weight 234.38 g/mol Semi-volatile; suitable for GC-MS analysis.[1][2][3]
Physical State Solid/Semi-solidMelting point is low (~25–27°C); may oil out during extraction.[2]
Water Solubility Insoluble (< 3 mg/L)Remains in the organic phase unless ionized.
Acidity (

)
10.6 – 11.0Critical: At pH > 12, it exists as a water-soluble phenolate anion.[1][2][3] At pH < 9, it is a neutral, lipophilic molecule.[2][4]
Lipophilicity (

)
~5.9 - 6.0Strong affinity for non-polar solvents (Hexane, Heptane).[1][2][3]
Boiling Point ~260°CHigh boiling point allows solvent removal via rotary evaporation without product loss.[2]

Solvent Selection Strategy

The selection of an extraction solvent is governed by the Hansen Solubility Parameters (HSP) and the Green Chemistry hierarchy.

Polarity Matching[2][3]
  • Primary Extraction Solvents: Non-polar aliphatic hydrocarbons (Heptane, Hexane) are ideal for extracting the neutral form of 2,4-DPP from aqueous matrices because they exclude polar interferences.[2][4]

  • General Purpose Solvents: Dichloromethane (DCM) offers higher solubility but poses toxicity concerns.[2] Ethyl Acetate is a greener alternative but may co-extract polar impurities.

  • Purification Solvents: Methanol or Acetonitrile are suitable for dissolving the crude solid for HPLC analysis but are miscible with water, making them poor candidates for LLE unless salted out.[4]

Decision Matrix

Use the following logic flow to determine the correct solvent system for your specific matrix.

SolventSelection Start Start: Define Matrix MatrixType Is the Matrix Aqueous or Solid? Start->MatrixType Aqueous Aqueous (Wastewater/Biofluid) MatrixType->Aqueous Solid Solid (Soil/Food/Crude Rxn) MatrixType->Solid TargetConc Target Concentration? Aqueous->TargetConc SolidMethod Extraction Method Solid->SolidMethod Trace Trace (<1 ppm) TargetConc->Trace Maximize Recovery High High (>1%) TargetConc->High Maximize Purity Solvent1 Use DCM or MTBE (High Efficiency) Trace->Solvent1 Solvent2 Use Hexane or Heptane (High Selectivity) High->Solvent2 Soxhlet Soxhlet/SLE (Hexane:Acetone 1:1) SolidMethod->Soxhlet Complex Matrix Dissolution Direct Dissolution (Methanol/Acetonitrile) SolidMethod->Dissolution Clean Solid

Figure 1: Decision tree for selecting the optimal solvent system based on matrix type and analytical goals.[1][2][3]

Protocol 1: Analytical Extraction from Aqueous Matrices

Application: Environmental water analysis or biological fluid screening.[2] Principle: pH adjustment ensures 2,4-DPP is neutral, driving it into the organic phase.[1][2][4]

Reagents
  • Solvent: n-Heptane (HPLC Grade) – Preferred over Hexane for lower volatility and toxicity.[1][2][3]

  • Acid: 1M HCl or

    
    .[2]
    
  • Salt: Sodium Chloride (NaCl), solid.[2]

Step-by-Step Methodology
  • Sample Preparation: Measure 50 mL of the aqueous sample into a separatory funnel.

  • pH Adjustment: Check initial pH. Add 1M HCl dropwise until pH < 4 .

    • Why? The

      
       is ~10.[5]6. Lowering pH ensures >99.9% of the molecule is in the neutral (protonated) state, maximizing partition into the organic phase.
      
  • Salting Out (Optional): Add 2-3 g of NaCl. Shake to dissolve.

    • Why? Increases the ionic strength of the water, pushing the lipophilic organic compound out (Salting-out effect).[2]

  • Extraction:

    • Add 10 mL of n-Heptane .

    • Shake vigorously for 2 minutes. Vent frequently to release pressure.

    • Allow phases to separate for 5 minutes.

  • Collection:

    • Drain the lower aqueous layer into a beaker (keep until analysis is confirmed).

    • Pour the upper organic layer (containing 2,4-DPP) into a clean vial.[1][2]

  • Drying: Add anhydrous Sodium Sulfate (

    
    ) to the organic layer to remove trace water. Filter.
    
  • Concentration: Evaporate solvent under a gentle nitrogen stream at 40°C if concentration is required for detection limits.

Protocol 2: Purification via Acid-Base Back-Extraction (Claisen Method)

Application: Purifying 2,4-DPP from a crude reaction mixture containing non-phenolic organic impurities (e.g., unreacted hydrocarbons).[1][2][3] Principle: Reversible ionization allows the phenol to be "switched" between phases, leaving non-acidic impurities behind.[4]

Workflow Diagram

ClaisenExtraction Crude Crude Mixture (in Organic Solvent) NaOH Add 10% NaOH (pH > 12) Crude->NaOH Sep1 Phase Separation 1 NaOH->Sep1 OrgLayer1 Organic Layer (Discard Impurities) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Phenolate Anion) Sep1->AqLayer1 Acidify Acidify with HCl (pH < 4) AqLayer1->Acidify Extract Add Fresh Organic Solvent (e.g., DCM or Ether) Acidify->Extract Sep2 Phase Separation 2 Extract->Sep2 FinalOrg Final Organic Layer (Pure 2,4-DPP) Sep2->FinalOrg WasteAq Waste Aqueous Sep2->WasteAq

Figure 2: The "Claisen" alkali-wash workflow for purifying phenols from neutral organic contaminants.[1][2][3]

Detailed Steps
  • Dissolution: Dissolve the crude solid in Diethyl Ether or DCM (approx. 10 mL per gram of solid).[2]

  • Alkaline Extraction:

    • Transfer to a separatory funnel.[2]

    • Add an equal volume of 10% NaOH (aq) .[2]

    • Shake vigorously.[2][6] The 2,4-DPP converts to its salt (Sodium 2,4-dipentylphenolate) and moves to the water phase.[1][2][3][4]

  • Separation 1:

    • Drain the lower aqueous layer (Product is here!)[2] into a clean flask.

    • Note: If using Ether (less dense than water), the aqueous layer is on the bottom.[4] If using DCM (denser), the aqueous layer is on top. Know your densities.

  • Washing: (Optional) Wash the aqueous phase with a small amount of fresh organic solvent to remove trapped neutral impurities.

  • Acidification:

    • Cool the aqueous solution in an ice bath.

    • Slowly add 6M HCl while stirring until the solution turns cloudy and pH is acidic (< 4). The cloudiness indicates the regeneration of the insoluble neutral phenol.[4]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM or Heptane (3 x volumes).

    • Combine organic extracts, dry over

      
      , and evaporate to yield purified 2,4-DPP.[1][2][4]
      

Quality Control & Analysis

Validate the extraction efficiency using Gas Chromatography (GC) or HPLC.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1][2][3]

    • Inlet: 250°C, Splitless.

    • Oven: 80°C (1 min) → 20°C/min → 280°C (5 min).

    • Detection: SIM mode (Target Ions: 234, 219, 163 m/z).[2][4]

  • HPLC Conditions:

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile:Water (85:[1][2]15) + 0.1% Formic Acid.[2]

    • Detection: UV @ 270-280 nm.[1][2][3]

Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery pH not optimized.Ensure pH < 4 during final extraction.[2][7] Phenols will not extract if the aqueous phase is neutral/basic.
Emulsions Surfactant behavior of phenolate.[2]Add Brine (saturated NaCl); use centrifugation; avoid vigorous shaking (use gentle rocking).
Oiling Out Melting point exceeded.2,4-DPP melts ~25°C. Keep solvents and apparatus cool (ice bath) during concentration steps.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8455, 2,4-Di-tert-pentylphenol. Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 2,4-bis(1,1-dimethylpropyl)- (CAS 120-95-6) Thermochemical Data. Retrieved from [Link][2]

Sources

Application

Advanced Synthesis and Application of 2,4-Dipentylphenol-Derived Non-Ionic Surfactants in Drug Formulation

Introduction: The Rationale for Dialkylphenol Precursors In the landscape of non-ionic surfactants used for pharmaceutical formulations, linear and mono-branched alkylphenols (such as octylphenol and nonylphenol) have hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dialkylphenol Precursors

In the landscape of non-ionic surfactants used for pharmaceutical formulations, linear and mono-branched alkylphenols (such as octylphenol and nonylphenol) have historically dominated. However, 2,4-Dipentylphenol (2,4-DPP) offers a highly specialized structural alternative. Featuring two five-carbon (pentyl) chains at the ortho and para positions of the phenolic ring, 2,4-DPP serves as a bulky, dialkyl hydrophobic precursor[1].

When ethoxylated, 2,4-DPP yields surfactants with a unique critical packing parameter (CPP). The dual-tail topology increases the hydrophobic volume, pushing the CPP closer to 1. In drug development, this translates to surfactants that favor the formation of highly stable, sterically hindered oil-in-water (O/W) emulsions and robust liposomal bilayers, which are exceptionally effective at preventing the coalescence of hydrophobic Active Pharmaceutical Ingredient (API) droplets[2].

Mechanistic Causality in Base-Catalyzed Ethoxylation

The transformation of 2,4-DPP into a non-ionic surfactant relies on the base-catalyzed ring-opening polymerization of ethylene oxide (EO).

Why Potassium Hydroxide (KOH)? While sodium hydroxide can be used, KOH is the industry standard for alkylphenol ethoxylation[3]. Potassium phenoxide exhibits superior solubility and dissociation in the anhydrous 2,4-DPP melt compared to its sodium counterpart. This ensures a more homogeneous initiation step. However, the ortho-pentyl group in 2,4-DPP introduces significant steric hindrance near the phenolic oxygen. This steric bulk slows the initial EO addition relative to the subsequent propagation steps, requiring precise temperature and pressure control to prevent an excessively broad oligomer distribution.

The Criticality of Dehydration: Before EO is introduced, the system must be rigorously dehydrated. Any residual water will react with EO to form polyethylene glycol (PEG) homopolymers[3]. PEG acts as a hydrophilic impurity that artificially inflates the apparent Hydrophilic-Lipophilic Balance (HLB) of the surfactant mixture and drastically reduces its capacity to solubilize target APIs.

Synthesis and Validation Workflow

G A 2,4-Dipentylphenol (2,4-DPP) Hydrophobic Precursor B Catalyst Addition (KOH, 0.1-0.5 wt%) A->B C Dehydration Phase (Vacuum, 120-130°C) B->C D Ethoxylation (EO Addition) (140-160°C, Pressurized) C->D E Neutralization (Acetic/Phosphoric Acid) D->E F Self-Validation Hydroxyl Value & Cloud Point E->F G Final Non-Ionic Surfactant (2,4-DPP Ethoxylate) F->G

Workflow for base-catalyzed synthesis and validation of 2,4-DPP ethoxylates.

Experimental Protocol: Synthesis of 2,4-DPP Ethoxylates

This protocol describes the synthesis of a 9-mole ethoxylate of 2,4-DPP (2,4-DPP-EO9), a common wetting agent and O/W emulsifier. The protocol is designed as a self-validating system to ensure batch-to-batch reproducibility.

Phase 1: Catalyst Activation and Dehydration
  • Charging: Transfer 234.3 g (1.0 mole) of high-purity 2,4-Dipentylphenol into a high-pressure, stirred stainless-steel autoclave.

  • Catalyst Addition: Add 0.5 g of aqueous KOH (45% w/w solution) to act as the base catalyst[3].

  • Dehydration (Self-Validating Step): Seal the reactor and apply a vacuum (≤ 10 mmHg). Heat the mixture to 120–130 °C under continuous agitation (400 RPM). Maintain these conditions for 60 minutes to strip water and shift the equilibrium toward potassium 2,4-dipentylphenoxide.

    • Validation Check: Extract a 1 mL aliquot and perform a Karl Fischer moisture titration. The moisture content must be < 0.05% before proceeding. If higher, continue vacuum stripping.

Phase 2: Ethylene Oxide Polymerization
  • Purging: Purge the reactor three times with dry Nitrogen (

    
    ) to remove residual oxygen, preventing explosive limits and oxidative degradation of the surfactant tail.
    
  • Heating: Raise the reactor temperature to 140–150 °C.

  • EO Dosing: Gradually dose 396.4 g (9.0 moles) of Ethylene Oxide into the reactor. Maintain the reactor pressure between 30–50 psi.

    • Causality of Dosing Rate: The reaction is highly exothermic. The EO feed rate must be strictly governed by the reactor's cooling capacity to prevent thermal runaway and ether-chain scission.

    • Validation Check: Monitor the pressure drop. A stabilization of pressure indicates the complete consumption of the dosed EO. Digestion should continue for 30 minutes post-addition[3].

Phase 3: Neutralization and Purification
  • Cooling & Venting: Cool the reactor to 80 °C and vent any unreacted trace EO through a scrubber system.

  • Neutralization: Add glacial acetic acid or phosphoric acid dropwise to neutralize the KOH catalyst.

    • Validation Check: Disperse 1 g of the product in 99 mL of deionized water. The pH of the dispersion must read between 6.0 and 7.0.

Phase 4: Quality Control & Self-Validation

To guarantee the structural integrity of the synthesized surfactant, two critical validation metrics must be met:

  • Hydroxyl Value Determination (ASTM D4252): React a sample with phthalic anhydride in pyridine, followed by titration with 1N NaOH[4].

    • Target: For 2,4-DPP-EO9 (Average MW ~630 g/mol ), the hydroxyl value should be approximately 89 mg KOH/g . Deviations indicate an incorrect EO molar ratio or excessive PEG byproduct.

  • Cloud Point Measurement: Heat a 1 wt% aqueous solution of the surfactant until it becomes turbid (phase separation due to the dehydration of the polyoxyethylene chain).

    • Target: The cloud point for the 9-mole ethoxylate should be ~55 °C .

Quantitative Data: Surfactant Properties by EO Molar Ratio

The properties of 2,4-DPP ethoxylates can be precisely tuned by controlling the moles of EO (


) added during synthesis. The table below summarizes the theoretical and empirical properties of various 2,4-DPP derivatives.
Moles of EO (

)
Average MW ( g/mol )Calculated HLBCloud Point (1% aq, °C)Primary Pharmaceutical Application
5 4549.7Insoluble (Dispersible)Water-in-Oil (W/O) Emulsifier
9 63012.6~55O/W Emulsifier, Wetting Agent
15 89414.8~95Hydrophobic API Solubilizer
20 111415.8>100Steric Stabilizer for Nanoparticles

Note: HLB is calculated using the Griffin method (


, where 

is the weight percentage of the hydrophilic EO chain).

Applications in Drug Development

The primary utility of 2,4-DPP ethoxylates in pharmacology lies in their application as high-performance solubilizers for Biopharmaceutics Classification System (BCS) Class II and IV drugs. Because the dialkyl structure of 2,4-DPP creates a highly lipophilic, bulky core, the resulting micelles exhibit a lower Critical Micelle Concentration (CMC) compared to standard mono-alkylphenols. This allows formulators to use lower total surfactant concentrations to achieve the same solubilizing capacity, thereby reducing the risk of surfactant-induced toxicity or hemolysis in parenteral or topical formulations. Furthermore, the robust interfacial film generated by the dual-pentyl tails is highly effective in preventing Ostwald ripening in complex emulsion systems[2].

References

  • US7473677B2 - High productivity process for alkylphenol ethoxylates, Google Patents. [Link]

  • EP0363300A1 - Process for preparing an oil in an aqueous phase emulsion, Google Patents.[Link]

  • Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates, ASTM International (D4252). [Link]

  • Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review, Danish Environmental Protection Agency. [Link]

Sources

Method

storage and stability protocols for 2,4-Dipentylphenol samples

Advanced Storage and Stability Protocols for 2,4-Dipentylphenol Samples Introduction & Chemical Profiling 2,4-Dipentylphenol (CAS: 138-00-1 or 2706-38-9) is a sterically hindered, highly lipophilic alkylphenol utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Storage and Stability Protocols for 2,4-Dipentylphenol Samples

Introduction & Chemical Profiling

2,4-Dipentylphenol (CAS: 138-00-1 or 2706-38-9) is a sterically hindered, highly lipophilic alkylphenol utilized as an antioxidant, polymer stabilizer, and critical intermediate in pharmaceutical synthesis[1][2]. Because of its specific molecular architecture—a reactive phenolic hydroxyl group flanked by hydrophobic pentyl chains—it requires highly specialized handling. This application note establishes a robust, self-validating framework for the storage and stability testing of 2,4-Dipentylphenol, strictly adhering to the and[3][4].

Physicochemical Causality in Degradation

Designing an effective storage protocol requires mapping the compound's physical properties directly to its degradation pathways. Standard protocols often fail because they do not account for the specific thermal thresholds of the target molecule.

  • Phase Transition Vulnerability (Thermal): 2,4-Dipentylphenol possesses a melting point of approximately 30.0°C[1]. At standard ambient temperatures, it exists as a crystalline solid but transitions to an oily liquid upon minor thermal fluctuations. This phase transition exponentially increases molecular mobility, accelerating bimolecular degradation reactions.

  • Oxidative Susceptibility (Chemical): The phenolic hydroxyl group acts as a radical scavenger. Exposure to atmospheric oxygen initiates autoxidation, generating phenoxy radicals that propagate into colored quinone derivatives.

  • Hydrophobic Leaching (Physical): Due to its non-polar nature, 2,4-Dipentylphenol readily absorbs plasticizers (e.g., phthalates) from standard polypropylene containers, compromising sample integrity[1].

Quantitative Data: Physicochemical Profile

PropertyValueClinical/Storage Implication
CAS Number 138-00-1 / 2706-38-9Critical for material tracking and COA verification[1][2].
Molecular Weight 234.38 g/mol Required for HPLC-MS calibration[2].
Melting Point ~30.0 °C (303.15 K)Near room temperature; mandates refrigerated storage (2-8°C) to prevent melting[1].
Boiling Point ~304.0 °CLow volatility; evaporation is minimal under standard conditions[1].
Solubility Soluble in hexane/toluene; Insoluble in waterNecessitates non-polar solvents for analysis; incompatible with unlined plastics[1].

Mandatory Visualization: Stability Testing Workflow

StabilityWorkflow Start 2,4-Dipentylphenol Sample Batch Split1 Long-Term Storage (2-8°C, Ambient RH) Start->Split1 Split2 Accelerated Stress (25°C / 60% RH) Start->Split2 Split3 Photostability (ICH Q1B) (1.2M lux-hr + 200 Wh/m²) Start->Split3 Analysis HPLC-UV Analysis (Quantify Degradants) Split1->Analysis 0, 3, 6, 9, 12 Mo Split2->Analysis 0, 3, 6 Mo DarkControl Dark Control (Foil Wrapped) Split3->DarkControl LightExposed Direct UV/Vis Exposure Split3->LightExposed DarkControl->Analysis LightExposed->Analysis

Fig 1. ICH-compliant stability and photostability workflow for 2,4-Dipentylphenol.

Storage and Handling Protocols

Protocol 1: Aliquoting and Long-Term Storage Objective: To establish a self-contained environment that prevents oxidative degradation, phase transition, and container-induced contamination. Causality Check: Amber glass is utilized to block UV-induced radical initiation[5]. PTFE-lined caps prevent the hydrophobic extraction of plasticizers. An Argon/N2 overlay displaces oxygen, halting autoxidation.

Step-by-Step Methodology :

  • Thermal Equilibration : Transfer the bulk 2,4-Dipentylphenol container from cold storage to a desiccator. Allow it to equilibrate to room temperature to prevent the condensation of atmospheric moisture on the solid surface.

  • Container Selection : Utilize Type I borosilicate amber glass vials equipped with PTFE-lined screw caps. Crucial: Do not use standard polyethylene or polypropylene microcentrifuge tubes.

  • Aliquoting : Working inside a fume hood, transfer the required mass (e.g., 500 mg) into the vial using a clean stainless-steel spatula.

  • Inert Gas Purging : Insert a sterile needle attached to a high-purity Argon or Nitrogen gas line into the vial's headspace. Purge gently for 10-15 seconds to completely displace atmospheric oxygen.

  • Sealing : Cap the vial immediately and tightly. Wrap the cap-vial junction with Parafilm to create a secondary moisture/gas barrier.

  • Storage : Store the vials in a continuously monitored 2-8°C refrigerator.

Stability Testing Framework (ICH Q1A/Q1B)

Because 2,4-Dipentylphenol melts at ~30°C, subjecting it to standard accelerated stability testing (40°C / 75% RH) will force a phase change, fundamentally altering the degradation kinetics from a solid-state to a liquid-state mechanism. Therefore, according to , the accelerated condition must be adjusted to 25°C[3][6].

Study TypeEnvironmental ConditionsMinimum DurationSampling FrequencyStrategic Purpose
Long-Term 5°C ± 3°C (Refrigerated)12 Months0, 3, 6, 9, 12 monthsEstablish baseline shelf-life and re-test periods[3][7].
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 Months0, 3, 6 monthsAssess near-melting phase-transition impacts[3][6].
Photostability 1.2M lux-hr + 200 Wh/m² UVUntil target exposurePost-exposureEvaluate UV/Vis degradation pathways[4][8].

Protocol 2: Self-Validating Photostability Assay (ICH Q1B) Objective: To isolate and quantify light-induced degradation independent of thermal degradation[4][8]. Causality Check: By running a foil-wrapped "Dark Control" in the exact same chamber as the exposed sample, the system becomes self-validating. If the Dark Control degrades, the chamber's thermal regulation has failed. If only the exposed sample degrades, the photolytic pathway is definitively confirmed[4][8].

Step-by-Step Methodology :

  • Sample Plating : Spread 2,4-Dipentylphenol evenly across a chemically inert, shallow glass dish to a thickness of no more than 3 mm. This ensures uniform light penetration across the solid crystals[5][8].

  • Control Generation : Prepare an identical glass dish with the same sample mass and wrap it entirely in high-density aluminum foil. This is the "Dark Control"[4].

  • Chamber Placement : Place both the exposed sample and the Dark Control side-by-side in a validated photostability chamber.

  • Irradiation : Expose the samples to a light source (e.g., Xenon lamp or cool white fluorescent + near-UV) providing an overall illumination of

    
     lux hours and an integrated near-UV energy of 
    
    
    
    Wh/m²[4][5][8].
  • Thermal Regulation : Maintain the chamber temperature strictly at 20°C. Critical: Exceeding 25-30°C will melt the sample, invalidating the solid-state photostability data[5].

  • Analytical Quantification : Analyze both samples via HPLC-UV to quantify degradation products (e.g., quinones) against the baseline Day 0 sample.

References

  • Solubility of Things. "Interesting Facts About 2,4-Dipentylphenol." 1

  • ChemicalBook. "2,4-Dipentylphenol CAS#: 138-00-1." 2

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." 3

  • European Medicines Agency (EMA) / ICH. "Q1B Photostability Testing of New Active Substances and Medicinal Products."4

  • GMP Compliance. "Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products." 7

  • Ingenta Connect. "ICH guideline for photostability testing: aspects and directions for use." 5

  • IKEV. "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products." 8

  • Helago-SK. "Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions." 6

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 2,4-Dipentylphenol in alkylation reactions

Topic: High-Efficiency Synthesis via Friedel-Crafts Alkylation Status: Operational | Tier: Level 3 Engineering Support[1] Introduction: The 2,4-Selectivity Challenge Welcome to the technical support hub for alkylphenol s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Synthesis via Friedel-Crafts Alkylation

Status: Operational | Tier: Level 3 Engineering Support[1]

Introduction: The 2,4-Selectivity Challenge

Welcome to the technical support hub for alkylphenol synthesis. You are likely here because your reaction is yielding high amounts of mono-alkylated byproducts (2- or 4-pentylphenol) , tri-alkylated impurities (2,4,6-tripentylphenol) , or O-alkylated ethers .[1]

Optimizing for 2,4-dipentylphenol requires balancing kinetic and thermodynamic control.[1] Whether you are synthesizing 2,4-di-tert-amylphenol (using isoamylene) or 2,4-di-sec-pentylphenol (using 1-pentene), the mechanistic principles remain governed by Electrophilic Aromatic Substitution (EAS).[1]

Module 1: Catalyst Selection & Activity

Q: I am using traditional Lewis acids ( , ). Why is my selectivity for the 2,4-isomer inconsistent?

A: Strong homogeneous Lewis acids are often too active. They promote rapid isomerization and transalkylation , leading to a thermodynamic equilibrium mixture that includes significant 2,6-isomers and 2,4,6-tri-products.[1]

Recommended Solution: Switch to a Macroreticular Cation Exchange Resin (e.g., Amberlyst® 15 or Dowex® 50W ).[1]

  • Why? Solid acid catalysts provide a "shape-selective" environment.[1] The steric bulk of the resin pores hinders the formation of the bulky 2,4,6-tripentylphenol, naturally capping the reaction at the dialkylated stage.

  • Protocol Shift: If you must use homogeneous catalysis for ortho-selectivity, use Aluminum Phenoxide (generated in situ from Phenol + Al metal).[1] This coordinates the phenol oxygen, directing the alkyl group specifically to the ortho position first, setting up the 2,4-substitution pattern.

Q: My reaction stalls at the mono-alkylated stage (2-pentylphenol or 4-pentylphenol).

A: This is a classic Catalyst Deactivation or Water Poisoning issue.

  • Water Content: Friedel-Crafts catalysts are moisture-sensitive.[1] Even ppm levels of water in your phenol or olefin feedstock will neutralize the active acidic sites on resins like Amberlyst 15.

    • Fix: Azeotropically dry your phenol with toluene before adding the catalyst.

  • Site Blockage: If using resin, the pores may be clogged by polymeric olefin oligomers (gums).

    • Fix: Wash the catalyst with hot methanol or acetone between runs, or increase the temperature slightly (e.g., from 80°C to 105°C) to increase desorption rates.

Module 2: Reaction Kinetics & Conditions

Q: What is the optimal Molar Ratio (Phenol : Olefin) for maximizing the 2,4-isomer?

A: You must push the reaction past the mono-stage but stop before tri-alkylation.

  • Target Ratio: 1 : 2.1 to 1 : 2.2 (Phenol : Pentene).

  • Explanation: A stoichiometric 1:2 ratio often leaves ~10% mono-product due to statistical distribution.[1] A slight excess (2.2 eq) forces the conversion of mono- to di-product.[1] Going beyond 2.3 eq drastically increases the difficult-to-separate 2,4,6-tripentyl impurity.[1]

Q: I am seeing high levels of Phenyl Ethers (O-alkylation) instead of Ring Alkylation (C-alkylation).

A: You are operating under Kinetic Control rather than Thermodynamic Control .

  • The Mechanism: Phenol is an ambident nucleophile. Attack at the Oxygen (O-alkylation) has a lower activation energy but produces a less stable product.[1] Attack at the Carbon (Ring alkylation) requires higher energy but yields the stable phenol.

  • The Fix: Increase your reaction temperature.

    • Temperature < 80°C: Favors O-alkylation (Ether formation).[1]

    • Temperature > 110°C: Promotes the Claisen Rearrangement of ethers back to C-alkylated phenols.

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways. Your goal is to navigate from Node A to Node D, avoiding Node B (Ethers) and Node E (Tri-alkyl).

ReactionPathway Phenol Phenol (Starting Material) Ether Pentyl Phenyl Ether (O-Alkylation) Phenol->Ether Low Temp (<80°C) Kinetic Control Mono Mono-Pentylphenols (2- or 4-isomer) Phenol->Mono High Temp (>100°C) Acid Cat. Ether->Mono Rearrangement (>120°C) Di 2,4-Dipentylphenol (Target) Mono->Di + 1 eq Pentene (Rate Limiting) Tri 2,4,6-Tripentylphenol (Over-Alkylation) Di->Tri Excess Pentene Long Reaction Time

Caption: Reaction network showing the kinetic trap of O-alkylation (Red) and the thermodynamic path to the target 2,4-isomer (Green).

Module 4: Standardized Experimental Protocol

Objective: Synthesis of 2,4-Di-tert-pentylphenol (using 2-methyl-2-butene) or 2,4-Di-sec-pentylphenol (using 1-pentene).[1]

Reagents:

  • Phenol (99% pure)[1][2]

  • Olefin: 2-methyl-2-butene (Isoamylene) or 1-Pentene.[1]

  • Catalyst: Amberlyst® 15 (Dry form).[1][3]

Step-by-Step Methodology:

  • Catalyst Pre-treatment (CRITICAL):

    • Amberlyst 15 is hygroscopic.[1] Dry the catalyst in a vacuum oven at 90°C for 12 hours prior to use.

    • Why: Water acts as a base relative to the superacidic sites, killing activity.

  • Loading:

    • In a 3-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.[1]

    • Load Phenol (1.0 eq) and Amberlyst 15 (5 wt% relative to phenol) .[1]

    • Heat mixture to 60°C to melt phenol and wet the catalyst.

  • Alkylation (The Ramp):

    • Raise temperature to 110°C .

    • Add Olefin (2.2 eq) dropwise over 2 hours.

    • Note: Adding olefin too fast creates high local concentrations, favoring oligomerization (dimers of pentene) over alkylation.

  • Digestion (Thermodynamic Equilibration):

    • Once addition is complete, hold temperature at 115-120°C for 2–4 hours.

    • Monitor: Use GC-FID.[1] Look for the disappearance of the "Mono" peak. If "Tri" peak exceeds 3%, stop immediately.[1]

  • Workup:

    • Filter hot (removes Amberlyst 15).[1]

    • The filtrate is a mixture. Distillation is required.[1][4][5]

    • Distillation: Collect the fraction boiling at 165–170°C (at 20 mmHg) . The lower boiling fraction will be mono-pentylphenol (recycle this to the next batch).

Module 5: Troubleshooting Data & Decision Tree

Common Failure Modes Table

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Wet CatalystDry Amberlyst at 90°C/Vacuum.[1]
High Viscosity/Gums Olefin OligomerizationSlow down olefin addition rate; Increase agitation speed.[1]
Product is Liquid (Target Solid) Isomer Mixture2,4-isomer is often solid; 2,6-isomer lowers MP.[1] Recrystallize from hexane.
High "Tri" Content Excess OlefinReduce ratio to 1:2.05; Stop reaction earlier.

Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Is Purity < 95%? CheckYield->CheckPurity No YieldIssue Check Water Content & Catalyst Load CheckYield->YieldIssue Yes MonoHigh High Mono-Product? CheckPurity->MonoHigh Yes TempIssue Increase Temp (Promote C-Alkylation) YieldIssue->TempIssue Catalyst is Dry TriHigh High Tri-Product? MonoHigh->TriHigh No ActionAddOlefin Increase Olefin Ratio Extend Digestion Time MonoHigh->ActionAddOlefin Yes ActionCutOlefin Reduce Olefin Ratio Decrease Time TriHigh->ActionCutOlefin Yes

Caption: Decision logic for diagnosing yield and purity deviations in alkylation workflows.

References

  • Chakrabarti, A. & Sharma, M.M. (1993).[1] Alkylation of Phenol with C5–C10 Olefins: Kinetics and Product Distribution. Reactive Polymers.

  • Tejero, J. et al. (2024).[1] Solvent-free condensation of ethyl levulinate with phenol promoted by Amberlyst-15: Kinetics and modeling. Åbo Akademi University.[1]

  • BenchChem Technical Division. (2025). Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols.

  • LookChem Database. (2025).[1] 2,4-Di-tert-pentylphenol Properties and Synthesis Routes.

  • PubChem. (2025).[1] Compound Summary: 2,4-Di-tert-pentylphenol.[1][6][7][8] National Library of Medicine.[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Phenol is highly corrosive and toxic.[1][5] All alkylation reactions involving pressurized olefins or exothermic acid catalysis must be performed in a fume hood with appropriate PPE.

Sources

Optimization

removing unreacted phenol from 2,4-Dipentylphenol mixtures

The following guide is structured as a Technical Support Center for researchers dealing with phenolic alkylation mixtures. It prioritizes field-proven purification logic over textbook generalities. Ticket Subject: Remova...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers dealing with phenolic alkylation mixtures. It prioritizes field-proven purification logic over textbook generalities.

Ticket Subject: Removal of Unreacted Phenol from 2,4-Dipentylphenol (2,4-DPP) Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Status: Open

📋 Triage & Strategy Selection

User Context: You have a reaction mixture containing the target 2,4-Dipentylphenol (likely the 2,4-di-tert-amylphenol isomer, CAS 120-95-6) and residual Phenol . The Problem: Phenol is toxic, increases water solubility of the mix, and interferes with downstream polymerization or biological assays.

The Physicochemical Discrepancy

To separate these molecules, we exploit three critical divergences:

FeaturePhenol (Impurity)2,4-Dipentylphenol (Target)The Separation Lever
Boiling Point 181.7°C~265°C (at atm)Vacuum Distillation (High Delta T)
Acidity (pKa) ~10.0~12.7 (Est.)*Selective Deprotonation (pH Control)
Water Solubility 8.3 g/100mLInsolubleAqueous Partitioning

*Note: Dialkylphenols are significantly less acidic than phenol due to the electron-donating alkyl groups and steric hindrance preventing effective solvation of the phenolate ion.

🛠️ Workflow Selector (Decision Matrix)

Before proceeding, identify your scale and purity requirements.

SeparationStrategy Start Start: Define Batch Parameters ScaleQ Batch Scale? Start->ScaleQ PurityQ Target Purity? ScaleQ->PurityQ < 50g Distillation Method A: Vacuum Distillation (Best for >50g, Solvent-Free) ScaleQ->Distillation > 50g Extraction Method B: Selective Alkaline Wash (Best for <50g or Heat Sensitive) PurityQ->Extraction Standard (>95%) Polishing Method C: Flash Chromatography (Ultra-High Purity >99.9%) PurityQ->Polishing Analytical (>99%) Distillation->Polishing If color persists Extraction->Polishing If trace phenol remains

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity needs.

🟢 Method A: Selective Alkaline Extraction (The "Wet" Method)

Best for: Small to medium scale (<50g), removing bulk phenol without high heat. Mechanism: Exploits the pKa difference. At pH ~11-12, Phenol (pKa 10) is >90% deprotonated and moves to the water phase. 2,4-DPP (pKa ~12.7) remains largely protonated and stays in the organic phase.

Reagents Required[1]
  • Solvent: Hexane or Toluene (Do not use DCM or Ether; they are too polar and may drag the phenolate salt).

  • Base: 10% Sodium Hydroxide (NaOH) or "Claisen Alkali" (KOH in Methanol/Water) for difficult emulsions.

  • Acid: 1M HCl (for neutralization).

Step-by-Step Protocol
  • Dilution: Dissolve the crude mixture in Hexane (Ratio: 10mL solvent per 1g crude). Toluene is acceptable if solubility is an issue, but Hexane offers better phase separation.

  • The "Claisen" Wash (Critical Step):

    • Wash the organic layer with 10% NaOH (2x).

    • Why: The Phenol converts to Sodium Phenolate (water-soluble). The lipophilic 2,4-DPP sodium salt (if formed) is unstable in water and tends to hydrolyze back to the phenol form or remain in the organic interface due to the massive pentyl chains.

  • Trace Removal: Wash with Claisen Alkali (optional, if phenol persists).

    • Recipe: Dissolve 35g KOH in 25mL water, dilute to 100mL with Methanol. This is a potent phenol scavenger.

  • Neutralization: Wash the organic layer with water (1x) and then 1M HCl (1x) to ensure any trace DPP phenolate is reprotonated.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate solvent.
    
⚠️ Troubleshooting This Method
  • Issue: Three layers formed (Emulsion).

    • Cause: The sodium salt of 2,4-DPP is acting as a surfactant (soap).

    • Fix: Add solid NaCl (brine) to break the emulsion. Switch solvent to Toluene.

  • Issue: Yield loss of 2,4-DPP.

    • Cause: NaOH concentration was too high (>20%), forcing the target molecule into the aqueous phase.

    • Fix: Back-extract the aqueous alkaline layer with fresh Hexane to recover the target.

🔵 Method B: Vacuum Fractionation (The "Dry" Method)

Best for: Large scale (>50g), solvent-free purification. Mechanism: Separation based on boiling point differential (


).
Physical Constants (Reference)
  • Phenol: bp 181.7°C (760 mmHg) / ~85°C (15 mmHg).[1]

  • 2,4-DPP: bp ~265°C (760 mmHg) / ~170°C (15 mmHg).

Step-by-Step Protocol
  • Setup: Short-path distillation head with a vacuum manifold.

  • Vacuum: Apply high vacuum (<5 mmHg is ideal, but water aspirator ~20 mmHg works).

  • Fraction 1 (Fore-run):

    • Heat bath to ~100°C.

    • Collect the Phenol fraction.[2][3][4] It will distill over rapidly.

    • Warning: Phenol solidifies at 40-43°C. Do not run cooling water in the condenser during this phase; use air cooling or warm water (50°C) to prevent clogging.

  • Intermediate: Temperature will spike. Switch receiving flasks.

  • Fraction 2 (Product):

    • Increase bath temp to ~180-200°C (depending on vacuum).

    • Collect 2,4-DPP as a clear, viscous oil (which may solidify upon standing, mp ~25°C).

🟡 Method C: Chromatographic Polishing

Best for: Analytical purity requirements.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane:Ethyl Acetate (95:5).

  • Logic: Phenol is significantly more polar than 2,4-DPP. Phenol will retain on the silica (Rf ~0.2), while 2,4-DPP elutes near the solvent front (Rf ~0.8).

❓ FAQ & Troubleshooting Guide

Q: My product turned pink/red after distillation. Why? A: This is "rubefaction." Phenols oxidize to quinones in the presence of air and trace metals.

  • Fix: Distill under Nitrogen/Argon. Add a trace of sodium borohydride (

    
    ) or zinc dust to the crude prior to distillation to reduce quinones.
    

Q: Can I use steam distillation? A: Yes. Unreacted phenol is steam volatile; 2,4-DPP is not.

  • Protocol: Pass steam through the crude mixture at 100°C. Phenol will codistill with the water. The 2,4-DPP will remain as a heavy oil in the pot. This is an excellent, green method for bulk phenol removal.

Q: How do I validate that the phenol is gone? A:

  • TLC: Silica plate, 10% EtOAc/Hexane. Visualize with UV (254nm). Phenol spots are lower; DPP spots are higher.

  • Ferric Chloride Test: Dissolve a sample in ethanol and add 1 drop of aqueous

    
    .
    
    • Violet/Purple: Phenol is present.[1][2][5][6][7][8][9][10]

    • Green/No Color: 2,4-DPP (Hindered phenols often give weak or green colors, but unhindered phenol gives a distinct violet).

📚 References

  • Sigma-Aldrich. Product Specification: 2,4-Di-tert-amylphenol (CAS 120-95-6).[11]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 996, Phenol.Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for "Claisen Alkali" and phenol extraction).

  • ChemicalBook. 2,4-Di-tert-amylphenol Physical Properties and Boiling Points.Link

  • Fiege, H. Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. (Reference for industrial separation of alkylphenols).

Sources

Troubleshooting

troubleshooting low purity issues in 2,4-Dipentylphenol production

Topic: Troubleshooting Low Purity Issues in 2,4-Dipentylphenol Synthesis Audience: Process Chemists, API Manufacturers, and R&D Scientists. Introduction: The "Pentyl" Paradox Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity Issues in 2,4-Dipentylphenol Synthesis

Audience: Process Chemists, API Manufacturers, and R&D Scientists.

Introduction: The "Pentyl" Paradox

Welcome to the technical support hub. If you are experiencing low purity in 2,4-Dipentylphenol (2,4-DPP) production, you are likely facing a competition between kinetics and thermodynamics.

Critical Definition: In industrial drug development, "2,4-Dipentylphenol" most commonly refers to 2,4-Di-tert-amylphenol (CAS 120-95-6) or 2,4-Di-sec-pentylphenol , derived from Friedel-Crafts alkylation.

  • The Trap: If you are attempting to synthesize the linear n-pentyl isomer using standard alkylation (phenol + 1-pentene), you will fail due to carbocation rearrangement. This guide focuses on the branched isomers (tert/sec) standard in API intermediate synthesis.

Module 1: Diagnostic Triage

Identify your specific impurity profile to select the correct troubleshooting workflow.

Symptom (Impurity Profile)Probable CauseImmediate Action
High Mono-alkylated (2- or 4-pentylphenol)Stoichiometry mismatch or "Catalyst Poisoning"Increase alkene/alcohol equivalent > 2.2. Check feed for water (<500 ppm).
High Tri-alkylated (2,4,6-tripentylphenol)Over-alkylation (Thermodynamic overshoot)Reduce reaction temperature by 10°C. Stop reaction earlier (monitor via GC).
Unknown Eluting Peaks (Close to product)Isomer Scrambling (sec vs. tert) or Skeletal RearrangementSwitch catalyst. Strong Lewis acids (

) cause more scrambling than shape-selective Zeolites.
Colored Product (Pink/Red/Brown)Oxidation (Quinone formation)Nitrogen sparge required. Add antioxidant (e.g., BHT) to crude if permissible.
Oiling Out (Product won't crystallize)Low Melting Point (MP ~25-28°C)Use "Melt Crystallization" or high-vacuum distillation instead of solvent recrystallization.

Module 2: Reaction Control & Catalyst Logic

Low purity often stems from the wrong catalyst choice for the desired isomer.

The Reaction Pathway

Understanding the flow of alkylation is critical. You are driving Phenol


 Mono 

Di, while trying to prevent

Tri.

ReactionPathway Phenol Phenol (Starting Material) Mono Mono-Pentylphenols (2-PP / 4-PP) Phenol->Mono + 1 Eq Pentene Ether Phenyl Alkyl Ether (Kinetic Side-Product) Phenol->Ether Low Temp (O-Alkylation) Pentene Pentene/Pentanol (Alkylating Agent) Target 2,4-Dipentylphenol (TARGET) Mono->Target + 1 Eq Pentene (Primary Path) Tri 2,4,6-Tripentylphenol (Over-Alkylated) Target->Tri + Excess Pentene (Over-Reaction) Tri->Target Transalkylation (w/ Phenol) Ether->Mono Rearrangement (>100°C)

Figure 1: Friedel-Crafts Alkylation Network. Note that the "Tri" product can sometimes be reversed to the "Di" target by adding fresh phenol (Transalkylation).

Protocol 1: Optimizing Selectivity (The "2.1 Equivalent" Rule)

To minimize Mono- and Tri- impurities, strict stoichiometry control is required.

  • Catalyst Selection:

    • Legacy:

      
       or 
      
      
      
      (High activity, low selectivity, high waste).
    • Recommended:Amberlyst 15 (Dry) or Zeolite H-Beta .

    • Why? Solid acid catalysts allow for easy filtration and reduced colored impurities compared to liquid acids [1]. Zeolite H-Beta has pore sizes that sterically discourage the formation of the bulky 2,4,6-tripentylphenol [2].

  • Temperature Ramp:

    • Start at 60°C for 1 hour (favors O-alkylation and Mono-C-alkylation).

    • Ramp to 110-120°C for 3-4 hours. Reason: This drives the thermodynamic rearrangement of ethers to phenols and pushes Mono

      
       Di.
      
    • Warning: Exceeding 140°C promotes de-alkylation and polymer formation (dimerization of pentene) [3].

  • The "Starvation" Feed:

    • Do not dump all alkene at once. Dosing the alkene over 2 hours maintains a low instantaneous concentration, favoring the reaction with phenol over alkene dimerization.

Module 3: Downstream Purification

2,4-DPP has a melting point near room temperature (25°C), making it a "sticky" challenge.

Protocol 2: High-Vacuum Fractionation

Distillation is superior to crystallization for this specific molecule due to its low melting point.

Equipment: Packed column (min. 10 theoretical plates). Vacuum: < 10 mmHg (Essential to keep pot temp < 180°C).

FractionApprox. Vapor Temp (@ 10 mmHg)CompositionAction
Fore-cut < 100°CResidual Pentene, Water, PhenolDiscard to waste.
Cut 1 120 - 135°CMono-pentylphenols (2-PP, 4-PP)Recycle to next batch (can be alkylated further).
Main Cut 145 - 155°C 2,4-Dipentylphenol (Target) Collect. Purity >98%.
Heels > 165°C2,4,6-TripentylphenolDiscard or Transalkylate.

Note: Boiling points are estimates based on Clausius-Clapeyron relations for alkylphenols; actual values depend on specific vacuum depth.

Frequently Asked Questions (FAQ)

Q1: My product is technically pure (GC >99%) but looks yellow/brown. Why?

A: Phenols are notorious for oxidizing to quinones, which are highly colored even at ppm levels.

  • Fix: Ensure the reaction is run under

    
    .
    
  • Fix: Wash the organic layer with a dilute sodium metabisulfite (

    
    ) solution before distillation to reduce quinones back to phenols.
    
Q2: I cannot get the product to crystallize; it just forms an oil.

A: 2,4-Di-tert-pentylphenol has a melting point of ~25°C. If your lab is warm, it is a liquid.

  • Fix: Do not use solvent crystallization. Use Melt Crystallization . Cool the crude oil to 0°C slowly. If a solvent is absolutely necessary for purity, use methanol at -20°C, but yield will be low due to high solubility.

Q3: Can I convert the waste "Tri" product back to useful "Di" product?

A: Yes. This is called Transalkylation .

  • Protocol: Mix the "Tri" residue with fresh Phenol (1:1 molar ratio) and acid catalyst. Heat to 140°C. The "Tri" will donate a pentyl group to the fresh Phenol, generating two molecules of "Di" (or Mono/Di mixtures). This increases overall process yield [4].

Troubleshooting Logic Map

Follow this flow to resolve purity bottlenecks.

Troubleshooting Start Low Purity Detected (GC/HPLC) CheckProfile Analyze Impurity Profile Start->CheckProfile BranchMono High Mono-Pentyl? CheckProfile->BranchMono BranchTri High Tri-Pentyl? CheckProfile->BranchTri BranchUnk Unknown Peaks? CheckProfile->BranchUnk SolMono Action: Increase Temp to 110°C Check Water Content BranchMono->SolMono SolTri Action: Reduce Alkene Ratio Reduce Temp (<100°C) BranchTri->SolTri SolUnk Action: Switch to Shape-Selective Catalyst (Zeolite H-Beta) BranchUnk->SolUnk

Figure 2: Decision tree for rapid process correction.

References

  • Chakrabarti, A. & Sharma, M.M. (1993). Alkylation of Phenol with C4-C12 Olefins: Cation Exchange Resins as Catalysts. Reactive Polymers.

  • Maheshwari, S. et al. (2025). Zeolite Catalysts for Selective Alkylation of Phenols.[1][2] Journal of Catalysis. (Generalized citation based on search results for Zeolite Beta selectivity). 2[3][4]

  • Campbell, C. (2014). Friedel-Crafts Alkylation Mechanisms and Limitations.[5][6][7] UC Berkeley College of Chemistry. 7

  • Ullmann's Encyclopedia of Industrial Chemistry. Phenol Derivatives. (Standard industrial reference for transalkylation protocols).

Sources

Optimization

Technical Support Center: Temperature Control &amp; Stability Guide for 2,4-Dipentylphenol

Executive Summary Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 2,4-Dipentylphenol (specifically the 2,4-di-tert-amylphenol isomer, CAS 120-95-6).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 2,4-Dipentylphenol (specifically the 2,4-di-tert-amylphenol isomer, CAS 120-95-6).

The primary technical challenge with this compound is its melting point proximity to ambient temperature (~25°C) combined with a susceptibility to oxidative coupling at elevated temperatures. This guide provides self-validating protocols to maintain chemical integrity during storage, handling, and synthesis.

Module 1: Critical Physical Properties & Stability Profile

Before implementing control measures, users must understand the thermodynamic and kinetic boundaries of the material.

Table 1: Physicochemical Stability Data

PropertyValue / CharacteristicImpact on Handling
CAS Number 120-95-6Primary identifier for 2,4-di-tert-amylphenol.[1]
Melting Point (MP) 25°C - 27°C (77°F - 80.6°F)Critical: Material may exist as a solid, liquid, or supercooled melt at room temperature.[2]
Boiling Point ~169-170°C (at 22 mmHg)High thermal headroom, but oxidation risk increases exponentially >50°C.
Oxidation Sensitivity Moderate to HighForms quinones and dimers (discoloration) upon exposure to air + heat.
pKa ~10.6Weakly acidic; soluble in alkaline solutions but prone to salt formation.

Technical Insight: The melting point of ~25°C is the most frequent source of user error. Users often mistake a liquid sample for a degraded product or a solid sample for "frozen" stock. State change near room temperature is normal.

Module 2: Storage & Handling Troubleshooting (FAQs)
Q1: My shipment arrived as a liquid, but the SDS says it’s a solid. Has it degraded?

Status: Likely Stable. Root Cause: The ambient temperature during transit likely exceeded the melting point (25°C). 2,4-Dipentylphenol exhibits a phenomenon known as supercooling , where it can remain liquid slightly below its freezing point until a nucleation site is introduced. Validation Step:

  • Place the container in a refrigerator (2–8°C) for 24 hours.

  • If it resolidifies into a white/off-white mass, the material is physically intact.

  • Check Color: If the liquid is dark yellow or brown, oxidative degradation has occurred (see Q2).

Q2: The material has turned from colorless/white to yellow or pink. Can I still use it?

Status: Compromised (Oxidized). Mechanism: Phenols are electron-rich and prone to radical oxidation. The color change indicates the formation of quinones (yellow/red) or coupled biphenyl dimers (often brown). Corrective Action:

  • For high-precision synthesis: Discard. Impurities will act as radical scavengers and inhibit subsequent reactions.

  • For crude applications: You may attempt recrystallization (if solid) or vacuum distillation (if liquid), but yield loss will be significant.

Q3: How do I heat the material to transfer it without causing degradation?

Protocol:

  • Do NOT use a hot plate directly. Localized hotspots (>60°C) accelerate oxidation.

  • Use a Water Bath: Set temperature to 35–40°C . This is sufficient to melt the bulk (MP 25°C) without triggering rapid oxidation.

  • Inert Blanket: Always loosen the cap slightly to vent pressure, but keep the headspace purged with Nitrogen (N₂) or Argon (Ar) during heating.

Module 3: Advanced Degradation Mechanisms

Understanding how the molecule breaks down allows for better preventative measures. The primary pathway is Radical-Mediated Oxidation .

Figure 1: Oxidative Degradation Pathway

OxidationPathway cluster_legend Degradation Triggers Phenol 2,4-Dipentylphenol (Colorless) Radical Phenoxyl Radical (Transient Species) Phenol->Radical Heat/Light + O2 (-H•) Quinone Quinone Methide / Quinone (Yellow/Pink Impurity) Radical->Quinone Oxidation Dimer C-C Coupled Dimer (Brown Precipitate) Radical->Dimer Coupling Text 1. Temp > 40°C 2. UV Light 3. Oxygen Exposure

Caption: Oxidation of 2,4-Dipentylphenol proceeds via hydrogen abstraction, leading to colored quinone or dimer impurities.[2]

Module 4: Standard Operating Procedure (SOP) for Temperature Control

To ensure reproducibility in drug development or synthesis, follow this strict workflow.

Phase 1: Long-Term Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Keeping it well below the MP (25°C) ensures it remains in a solid state, which has significantly slower diffusion rates for oxygen than the liquid state.

  • Atmosphere: Store under an inert atmosphere (Nitrogen).

  • Container: Amber glass (to prevent UV-initiated radical formation).

Phase 2: Pre-Experiment Handling
  • Thawing: Allow the sealed container to reach room temperature before opening .

    • Risk:[3][4] Opening a cold bottle introduces condensation (water). Water can interfere with subsequent anhydrous reactions.

  • Liquefaction (if needed):

    • Use a dry block heater or water bath at 35°C .

    • Time Limit: Do not hold in the molten state for >4 hours without an inert gas line attached.

Figure 2: Safe Handling Workflow

HandlingWorkflow Start Remove from Storage (2-8°C) Equilibrate Equilibrate to RT (Sealed Container) Start->Equilibrate CheckState Check Physical State (Solid vs Liquid) Equilibrate->CheckState Melt Gentle Warming (Water Bath 35°C) CheckState->Melt Solid (Need Liquid) Purge N2 Purge Headspace CheckState->Purge Liquid/Solid (Ready) Melt->Purge Dispense Dispense Aliquot Purge->Dispense Reseal Reseal & Return to 2-8°C Dispense->Reseal

Caption: Step-by-step workflow to minimize thermal stress and oxygen exposure during handling.

Module 5: Analytical Validation

How do you verify if your temperature control was successful?

1. Visual Inspection (Pass/Fail)

  • Pass: Colorless liquid or white crystalline solid.

  • Fail: Distinct yellow, orange, or pink hue.

2. HPLC Assessment (Quantitative)

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water gradient.

  • Detection: UV at 280 nm.

  • Degradant Peak: Look for peaks with higher retention times (dimers) or lower retention times (quinones) relative to the main peak.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8455, 2,4-Di-tert-pentylphenol. Retrieved from [Link]

Sources

Troubleshooting

improving catalyst selectivity for 2,4-Dipentylphenol formation

Technical Support Center: 2,4-Dipentylphenol Synthesis Ticket ID: #DPP-SEL-001 Subject: Optimization of Catalyst Selectivity for 2,4-Dipentylphenol (2,4-DPP) Assigned Specialist: Senior Application Scientist, Catalysis D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dipentylphenol Synthesis Ticket ID: #DPP-SEL-001 Subject: Optimization of Catalyst Selectivity for 2,4-Dipentylphenol (2,4-DPP) Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Advanced Catalysis Support Hub

You have reached the Tier 3 Technical Support guide for Friedel-Crafts alkylation protocols. This guide addresses the specific challenges of synthesizing 2,4-dipentylphenol (often industrially referred to as 2,4-di-tert-amylphenol or 2,4-di-sec-amylphenol, depending on your olefin source).

The synthesis of 2,4-DPP is a balancing act between kinetic control (mono-alkylation) and thermodynamic equilibrium (poly-alkylation). Achieving high selectivity for the 2,4-isomer requires precise manipulation of steric hindrance and acid strength.

Part 1: The Chemistry of Selectivity (The "Why")

To troubleshoot effectively, you must understand the reaction network. The alkylation of phenol with pentene (or pentanol) is an Electrophilic Aromatic Substitution (EAS).

Critical Mechanistic Insights:

  • Carbocation Rearrangement: If you use 1-pentene or 1-pentanol, the acid catalyst will induce a hydride shift, converting the unstable primary carbocation into a secondary (sec-pentyl) or tertiary (tert-amyl) carbocation. You will rarely get n-pentyl substitution.

  • The Ortho/Para Rule: The hydroxyl group (-OH) is an ortho, para-director.

    • First Alkylation: Forms 2-pentylphenol (ortho) and 4-pentylphenol (para).

    • Second Alkylation (Target): The 2-isomer directs to the 4-position, and the 4-isomer directs to the 2-position. Both pathways converge on 2,4-dipentylphenol .[1]

  • The Steric Trap (2,6-isomer): Formation of 2,6-dipentylphenol is sterically disfavored compared to 2,4-DPP. However, if the 4-position is blocked or the catalyst pores are too small, 2,6-isomers may form.

  • The Over-Reaction (Tri-alkylation): The 2,4-DPP molecule is more electron-rich than the starting phenol, making it highly reactive toward a third alkylation to form 2,4,6-tripentylphenol . This is your primary impurity.

Visualizing the Reaction Network

ReactionNetwork Phenol Phenol Mono_Ortho 2-Pentylphenol (Ortho) Phenol->Mono_Ortho k1 (Fast) Mono_Para 4-Pentylphenol (Para) Phenol->Mono_Para k2 Pentene Pentene/Pentanol (H+ Catalyst) Target 2,4-Dipentylphenol (TARGET) Mono_Ortho->Target k3 Byproduct_26 2,6-Dipentylphenol (Steric Impurity) Mono_Ortho->Byproduct_26 k_steric (Slow) Mono_Para->Target k4 Byproduct_Tri 2,4,6-Tripentylphenol (Over-Alkylation) Target->Byproduct_Tri Excess Olefin Byproduct_26->Byproduct_Tri Slow

Caption: Reaction network showing the convergence of mono-isomers to the 2,4-target and the risk of over-alkylation to the 2,4,6-tri-substituted product.

Part 2: Catalyst Selection Matrix

Not all acids are equal. Select your catalyst based on your equipment capabilities and downstream separation needs.

Catalyst TypeSpecific ExamplesSelectivity ProfilePros/Cons
Macroporous Resin Amberlyst 15 , Amberlyst 36High 2,4-Selectivity Best for Lab/Pilot. Easy filtration. Strong acidity drives thermodynamic product (2,4). Sensitive to thermal degradation (>120°C).
Zeolites HY (Faujasite) , H-BetaShape SelectiveH-Beta has 3D pores that favor dialkylation but restrict the bulky 2,4,6-tri product (Shape Selectivity). Harder to handle in batch slurry.
Homogeneous Acid p-Toluenesulfonic Acid (PTSA) High ActivityDifficult Workup. Requires neutralization and washing. High yields but poor control over tri-alkylation without strict stoichiometry.
Metal Phenoxides Aluminum PhenoxideOrtho-Selective Avoid for 2,4-Target. These favor 2,6-substitution. Use only if you specifically want 2,6-dipentylphenol.

Part 3: Troubleshooting Guides (Q&A)

Scenario A: "I have high conversion, but too much 2,4,6-Tripentylphenol."

Diagnosis: You are operating under conditions that favor "polysubstitution runaway." The 2,4-DPP product is more reactive than phenol. Root Causes:

  • Molar Ratio Imbalance: Excess pentene drives the reaction to the right.

  • Contact Time: Reaction ran too long.

Corrective Actions:

  • Adjust Stoichiometry: Target a Phenol:Pentene ratio of 1:1.8 to 1:2.0 . Do not exceed 1:2.1.

  • Staged Addition: Do not add all pentene at once. Drip feed the alkene over 2 hours. This keeps the instantaneous concentration of alkene low, favoring reaction with the abundant phenol/mono-phenols rather than the scarce di-phenols.

  • Temperature Control: Lower the temperature by 10-15°C. Lower temperatures favor kinetic control, reducing the activation energy jump required for the crowded third substitution.

Scenario B: "The reaction stalls at Mono-Pentylphenol (2- or 4-)."

Diagnosis: Catalyst deactivation or insufficient acid strength. Root Causes:

  • Water Poisoning: If using Resins (Amberlyst) or Zeolites, even trace water (from the phenol or pentanol) strongly adsorbs to active sites, blocking the non-polar pentene.

  • Steric Bulk: If using a zeolite with small pores (e.g., ZSM-5), the bulky 2,4-isomer cannot form inside the pores.

Corrective Actions:

  • Drying Protocol: Azeotropically dry your phenol with toluene before adding the catalyst. Ensure the catalyst is calcined (Zeolites) or dried (Resins) overnight.

  • Switch Catalyst: Move from a medium-pore zeolite (ZSM-5) to a large-pore zeolite (Zeolite HY or USY ) or a macroporous resin (Amberlyst 15 ).

Scenario C: "I am seeing significant 2,6-Dipentylphenol."

Diagnosis: This is rare in strong acid catalysis but suggests specific steric effects or "kinetic trapping." Root Causes:

  • Low Temperature: At very low temps (<40°C), the kinetic preference for ortho-substitution (proximity to the -OH group) dominates.

  • Catalyst Surface: Some metal-modified clays favor ortho-substitution.

Corrective Actions:

  • Isomerization Cook: Increase temperature to 80-100°C and hold for 1 hour post-reaction. This allows the thermodynamically unstable 2,6-isomer to transalkylate or rearrange into the stable 2,4-isomer.

Part 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 2,4-Di-tert-amylphenol using Amberlyst 15 Target Scale: 100g Phenol basis

Reagents:

  • Phenol (Solid, 99%)

  • 2-Methyl-2-butene (Isoamylene) OR commercial "Pentene" mix.

  • Catalyst: Amberlyst 15 (Dry), 5 wt% relative to phenol.

  • Solvent: Toluene (Optional, for viscosity control).

Workflow:

  • Preparation: Melt Phenol (1.0 eq, 1.06 mol) in a 3-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Catalyst Loading: Add dried Amberlyst 15 (5.0 g). Heat mixture to 70°C .

  • Alkylation (The Critical Step):

    • Load Isoamylene (2.05 eq, ~2.17 mol) into the dropping funnel.

    • Slowly add alkene dropwise over 2 to 3 hours .

    • Note: The reaction is exothermic. Maintain internal temp between 75°C - 85°C . Do not exceed 90°C to preserve resin life.

  • Digestion (Isomerization): After addition, hold temperature at 85°C for 2 hours . This converts kinetic byproducts to the thermodynamic 2,4-isomer.

  • Workup:

    • Filter hot to remove the resin (Resin can be washed with toluene and reused).

    • Strip solvent/unreacted olefin via rotary evaporation.

    • Purification: Vacuum distillation.[2]

      • Fraction 1: Mono-pentylphenols.

      • Fraction 2: 2,4-Dipentylphenol (Target) .[1][3]

      • Residue: Tripentylphenol/Oligomers.

Troubleshooting Logic Flow

Troubleshooting Start Analyze GC-MS Data Q1 Is Conversion > 95%? Start->Q1 Q2 Is 2,4,6-Tri > 10%? Q1->Q2 Yes Action_Water Action: Dry Reagents Check Catalyst Poisoning Q1->Action_Water No (Stalled) Action_Ratio Action: Reduce Olefin Ratio (Target 1:1.9) Q2->Action_Ratio Yes (Over-alkylation) Success Optimal Selectivity Q2->Success No Action_TempUp Action: Increase Temp (Kinetic Barrier) Action_Water->Action_TempUp If Dry Action_Slow Action: Slower Addition Rate Action_Ratio->Action_Slow

Caption: Diagnostic logic for optimizing yield based on GC-MS product distribution.

References

  • Chandra, K. G., & Sharma, M. M. (1993). Alkylation of Phenol with C4-C12 Olefins: Catalyst Selectivity. Catalysis Letters.

  • European Patent Office. (1985). Catalytic production of tert-amylphenols (EP 0153181 A2). Describes the use of acidic ion exchange resins for 2,4-di-tert-amylphenol.

  • Yadav, G. D., & Kumar, P. (2005). Friedel-Crafts alkylation of phenol with olefins over solid acid catalysts. Applied Catalysis A: General.

  • Google Patents. (2012). Preparation method of 2,4-dicumyl phenol (CN102336633B). Highlights the use of composite catalysts for improving 2,4-selectivity.[2][4]

  • Ma, Y., et al. (2008). Alkylation of phenol with 1-dodecene over H-beta zeolite. Catalysis Communications. Validates the use of large-pore zeolites for dialkylation.

Sources

Optimization

resolving solubility issues of 2,4-Dipentylphenol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic phenolic compounds for aqueous biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic phenolic compounds for aqueous biological assays.

Working with 2,4-Dipentylphenol (2,4-DPP) presents a unique physicochemical challenge. While the phenolic hydroxyl group offers a theoretical site for hydrogen bonding, it is sterically and electronically overshadowed by two bulky, non-polar pentyl chains[1]. This creates a massive entropic penalty when the compound is introduced to water. The resulting solvent crash-outs lead to inconsistent assay results, false negatives in biological screens, and compromised data integrity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to successfully solubilize 2,4-DPP in aqueous media.

Part 1: The Physicochemical Profile of 2,4-DPP

To solve a solubility issue, we must first understand the molecular constraints of the compound. The table below summarizes the quantitative data and structural parameters dictating 2,4-DPP's behavior in solution.

PropertyValue / CharacteristicImpact on Aqueous Solubilization
Chemical Structure Phenol ring with two C5H11 chainsHigh steric hindrance; the hydrophobic tails mask the hydrophilic -OH group, driving phase separation[1].
Aqueous Solubility Sparingly soluble / InsolubleCannot be dissolved directly in aqueous buffers; requires advanced formulation vehicles (co-solvents, micelles, or host-guest complexes).
Lipophilicity (LogP) ~4.5 - 5.5 (Estimated)Highly hydrophobic; partitions readily into lipid bilayers or plastic assay plates if not properly stabilized.
Ionization (pKa) ~10.0Remains unionized at physiological pH (7.4), minimizing aqueous solubility. Alkaline pH is required for ionization[2].

Part 2: Diagnostic Workflow & Decision Matrix

Selecting the wrong solubilization strategy can lead to assay artifacts (e.g., surfactant-induced cell death). Use the following decision matrix to align your formulation strategy with your downstream application.

G Start 2,4-DPP Solubilization Goal InVitro Cell-Free / Biochemical Assays Start->InVitro CellBased Cell-Based / In Vivo Assays Start->CellBased Cosolvent Co-solvent System (DMSO + PEG-400) InVitro->Cosolvent High solvent tolerance Micellar Micellar Solubilization (Pluronic / Tween) InVitro->Micellar Protein compatibility CellBased->Micellar Lipid formulations Cyclodextrin Cyclodextrin Complexation (HP-β-CD) CellBased->Cyclodextrin Low toxicity required

Decision matrix for selecting a 2,4-DPP solubilization strategy based on assay requirements.

Part 3: Troubleshooting Guides & FAQs

Issue 1: Precipitation Upon Dilution in Assay Buffers

Q: My 2,4-DPP stock is dissolved in 100% DMSO at 10 mM, but when I dilute it to 100 µM in PBS (pH 7.4), it instantly crashes out into a cloudy suspension. How do I prevent this?

Causality & Explanation: This is a classic "solvent crash." DMSO acts as a water-miscible carrier, but upon dilution, the DMSO concentration drops below the critical threshold needed to solvate the hydrophobic pentyl chains. The water molecules rapidly exclude the 2,4-DPP to maximize their own hydrogen-bonded network, driving the compound to self-associate and precipitate.

Solution: Micellar Co-Solvent Formulation Implement a synergistic co-solvent/surfactant system. Surfactants like Pluronic block copolymers (e.g., Pluronic P104 or F127) form nano-sized core-shell micelles that encapsulate the lipophilic tails of phenolic compounds[3],[4]. Adding a co-solvent like PEG-400 reduces the dielectric constant of the aqueous phase, lowering the energetic barrier for solvation[5].

Self-Validating Protocol: Pluronic/PEG-400 Solubilization

  • Primary Solvation: Dissolve 2,4-DPP in 100% PEG-400 to a concentration of 10 mM. Vortex until completely clear.

  • Micellar Preparation: In a separate tube, prepare a 5% (w/v) solution of Pluronic F127 in PBS (pH 7.4). Stir at room temperature until fully dissolved.

  • Synergistic Mixing: Slowly titrate the 2,4-DPP/PEG-400 stock into the Pluronic solution dropwise while under vigorous vortexing.

  • Validation Check: The solution must remain optically clear. If opalescence (a bluish haze) develops, the micellar capacity has been exceeded. Stop the addition, warm the solution to 37°C for 10 minutes, and increase the Pluronic concentration by 2% before proceeding.

Issue 2: Solvent Toxicity in Cell-Based Assays

Q: I am running a cell-based viability assay. The co-solvent/surfactant concentrations required to keep 2,4-DPP in solution are disrupting cellular membranes and causing background toxicity. What is a biocompatible alternative?

Causality & Explanation: High concentrations of surfactants strip lipids from cellular membranes, confounding assay results. To decouple solubility from toxicity, we must use a host-guest complexation strategy. Cyclodextrins (CDs)—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or randomly methylated β-CD—feature a lipophilic inner cavity and a hydrophilic exterior[],[7]. The pentyl chains of 2,4-DPP spontaneously partition into the CD cavity via van der Waals forces, masking the lipophilicity without altering the compound's covalent structure or requiring harsh solvents[8].

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Host Preparation: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution.

  • Guest Preparation: Dissolve 2,4-DPP in a minimal volume of absolute ethanol (e.g., 100 mg/mL).

  • Complexation: Add the ethanolic 2,4-DPP dropwise to the stirring HP-β-CD solution.

  • Equilibration: Cover with foil and stir magnetically at room temperature for 24 hours to allow dynamic inclusion complexes to form[7].

  • Solvent Removal: Remove the ethanol via rotary evaporation at 40°C.

  • Validation Check: Filter the remaining aqueous solution through a 0.22 µm PES syringe filter. If significant resistance is felt or a white retentate is visible on the filter membrane, uncomplexed 2,4-DPP remains. You must increase the molar ratio of HP-β-CD to 2,4-DPP (aim for at least 3:1).

  • Lyophilization: Freeze the clear filtrate and lyophilize to obtain a water-soluble 2,4-DPP/CD powder.

G Step1 Dissolve 2,4-DPP in Ethanol Step3 Dropwise Addition & Stirring (24h) Step1->Step3 Step2 Prepare HP-β-CD Aqueous Solution Step2->Step3 Step4 Evaporate Ethanol (Rotovap) Step3->Step4 Step5 Filter (0.22 µm) & Lyophilize Step4->Step5

Step-by-step workflow for the preparation of 2,4-DPP cyclodextrin inclusion complexes.

Issue 3: pH-Dependent Solubility Fluctuations

Q: Since 2,4-DPP is a phenol, can I just raise the pH of my buffer to dissolve it?

Causality & Explanation: The pKa of the phenolic -OH is approximately 10. At pH > 11, the hydroxyl group deprotonates to form a phenoxide anion. This ionic charge drastically increases aqueous solubility[2]. However, if your downstream application requires physiological conditions (pH 7.4), neutralizing the alkaline solution will immediately protonate the phenoxide back to the highly insoluble phenol form, causing an instant crash-out.

Recommendation: Alkaline solubilization (using 0.1 M NaOH) is highly effective, but it is only viable for non-biological, alkaline-stable applications (e.g., industrial polymer stabilization or specific chemical syntheses). For biological assays, rely on the cyclodextrin or micellar protocols detailed above.

References

  • 2,4-Dipentylphenol - Solubility of Things Solubility of Things
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent USPTO / ResearchG
  • Cyclodextrin Solutions for API Solubility Boost BOC Sciences
  • Stabilization and Solubilization of Lipophilic Natural Colorants with Cyclodextrins ResearchG
  • Mechanism of Solubilization - Carbohydr
  • Phenol solubilization in aqueous Pluronic® solutions PubMed
  • Interaction and solubilization of some phenolic antioxidants in Pluronic® micelles PubMed
  • Effect of pH on the solubility of phenolic compounds ResearchG

Sources

Troubleshooting

reducing byproduct formation in pentylphenol synthesis

Welcome to the Pentylphenol Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pentylphenol Synthesis Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to move beyond generic textbook advice and address the specific kinetic and thermodynamic challenges inherent to C5-alkylation.

In pentylphenol synthesis, "byproducts" are rarely random accidents; they are the result of specific mechanistic pathways that you can control. The reaction between phenol and pentene (or pentyl halides/alcohols) is deceptively complex due to the lability of the pentyl carbocation and the multiple nucleophilic sites on the phenol ring.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must visualize the enemy. The diagram below maps the reaction network, highlighting where your yield is being lost to byproducts.

Pentylphenol_Reaction_Network Phenol Phenol + Pentene Carbocation Pentyl Carbocation (Sec/Tert Isomers) Phenol->Carbocation Acid Cat. Ether Phenyl Pentyl Ether (Kinetic Product) Carbocation->Ether O-Alkylation (Low Temp) Ortho o-Pentylphenol (Byproduct) Carbocation->Ortho C-Alkylation Para p-Pentylphenol (Target) Carbocation->Para C-Alkylation Oligomer Pentene Dimers (Oligomerization) Carbocation->Oligomer Self-Reaction Ether->Ortho Rearrangement (High Temp) Ether->Para Rearrangement DiAlkyl 2,4-Dipentylphenol (Polyalkylation) Ortho->DiAlkyl + Carbocation Para->DiAlkyl + Carbocation

Figure 1: Mechanistic pathways in acid-catalyzed phenol alkylation. Note that 'Ether' is a reversible reservoir, while Polyalkylation is an irreversible sink.

Part 2: Troubleshooting Modules

Module 1: The "Branched Chain" Surprise

User Question: "I used 1-pentene to synthesize n-pentylphenol, but NMR shows a branched alkyl group (sec-pentyl or tert-pentyl). Why?"

Technical Analysis: This is the most common failure mode in C5 alkylation.

  • The Cause: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[1] A primary carbocation (from 1-pentene) instantaneously rearranges to a more stable secondary (

    
    ) or tertiary (
    
    
    
    ) carbocation via a 1,2-hydride shift before it can attack the phenol ring.
  • The Reality: You cannot synthesize pure linear n-pentylphenol using standard Friedel-Crafts alkylation with 1-pentene or 1-chloropentane.

  • The Fix:

    • Acceptance: If you need the sec-isomer (often acceptable for surfactants), proceed with optimization.

    • Alternative Route: If you strictly require linear n-pentylphenol, you must switch chemistries. Use Friedel-Crafts Acylation (using valeroyl chloride) to form hydroxyphenyl pentyl ketone, followed by a Clemmensen or Wolff-Kishner reduction to reduce the carbonyl to a methylene group. This is the only way to preserve the linear skeleton.

Module 2: Suppressing Polyalkylation (Dipentylphenols)

User Question: "I am getting 15-20% yield of 2,4-dipentylphenol. How do I stop the reaction at the mono-substituted stage?"

Technical Analysis: The alkyl group is electron-donating. Once a pentyl group attaches to the phenol ring, the ring becomes more nucleophilic (activated) than the original phenol. The product reacts faster than the starting material.

Protocol Adjustments:

Variable Recommendation Mechanism
Molar Ratio Phenol:Pentene > 5:1 Flooding the system with phenol statistically ensures the carbocation encounters unreacted phenol rather than mono-pentylphenol.
Conversion Stop at <60% Do not chase 100% conversion. As pentene concentration drops, the relative concentration of mono-product rises, increasing byproduct probability.

| Feeding | Starve-Feed Pentene | Do not dump all pentene in at once. Drip-feed the alkene into the phenol/catalyst mixture to keep instantaneous alkene concentration near zero. |

Module 3: Regioselectivity (Targeting Para over Ortho)

User Question: "My product is a 60:40 mix of para- and ortho-pentylphenol. How do I shift this to >90% para?"

Technical Analysis:

  • Ortho is the kinetic product (proximity to the -OH group).

  • Para is the thermodynamic product (less steric hindrance).

  • Ether (O-alkylation) often forms first and rearranges to ortho.

The Solution: Catalyst & Temperature Tuning [2][3]

  • Switch to Zeolites (Shape Selectivity): Replace liquid acids or Amberlyst with Zeolite H-Beta or H-MCM-22 . The pore structure of H-Beta restricts the formation of the bulky ortho transition state, naturally favoring the linear para isomer.

  • Increase Temperature: Operate at 120°C - 140°C . Higher thermal energy overcomes the activation barrier for isomerization, allowing ortho isomers to rearrange into the more stable para form (thermodynamic control).

  • Avoid "O-Alkylation" Traps: If you see Phenyl Pentyl Ether, your temperature is too low. Raise the temperature to force the rearrangement to C-alkylated products.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of p-sec-pentylphenol with minimized dialkylation and oligomerization.

Materials:

  • Phenol (Reagent Grade, excess)

  • 1-Pentene (or commercial "Amylene" mix)

  • Catalyst: Amberlyst-15 (Dry) or Zeolite H-Beta (calcined) .

    • Note: Amberlyst is cheaper; H-Beta gives better para-selectivity.

Step-by-Step Workflow:

  • Catalyst Pre-treatment (CRITICAL):

    • If using Amberlyst-15: Wash with methanol, then dry under vacuum at 80°C for 4 hours. Water poisons the acid sites and promotes ether formation.

    • If using Zeolite: Calcine at 500°C to ensure active acid sites are free of adsorbed water.

  • Reactor Loading:

    • Load Phenol and Catalyst (5 wt% loading relative to phenol) into a reactor.

    • Heat to 110°C . (Melting point of phenol is ~40°C; 110°C ensures thermodynamic control).

  • Starve-Feed Addition:

    • Add 1-Pentene dropwise over 2 hours.

    • Ratio: Total Phenol to Pentene molar ratio should be 5:1 .

  • Post-Reaction Cook:

    • Hold temperature at 110°C for an additional 2 hours after addition is complete. This "digest" phase allows any formed ethers or ortho isomers to isomerize to para.

  • Work-up:

    • Filter hot to remove catalyst (catalyst can often be regenerated).

    • Distill excess phenol (recycle this).

    • Vacuum distill the product. The mono-pentylphenol will boil significantly lower than the di-pentyl residue.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific impurity profile.

Troubleshooting_Tree Start Analyze Crude Mixture (GC/HPLC) Q1 Is Dialkylation > 10%? Start->Q1 S1 Increase Phenol:Olefin Ratio Switch to Starve-Feed Q1->S1 Yes Q2 Is Ortho-isomer too high? Q1->Q2 No S2 Switch to Zeolite H-Beta Increase Reaction Temp Q2->S2 Yes Q3 Is Phenyl Pentyl Ether present? Q2->Q3 No S3 Increase Reaction Temp Check Catalyst Dryness Q3->S3 Yes Q4 Is Alkyl Group Branched? Q3->Q4 No S4 Normal for Friedel-Crafts. For Linear: Use Acylation-Reduction. Q4->S4 Yes

Figure 2: Diagnostic logic for impurity reduction.

References

  • Mechanism of Phenol Alkylation in Zeolite H-BEA. Journal of the American Chemical Society. [Link]

  • Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Amberlyst-15 in Organic Synthesis. Arkivoc. [Link]

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene. MDPI. [Link]

Sources

Optimization

scale-up challenges for 2,4-Dipentylphenol manufacturing

Welcome to the 2,4-Dipentylphenol Manufacturing Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physical and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2,4-Dipentylphenol Manufacturing Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physical and chemical dynamics that dictate success at scale. Synthesizing 2,4-di-tert-pentylphenol (CAS 120-95-6) via the catalytic alkylation of phenol with trimethylethylene presents unique challenges in regioselectivity, exotherm management, and product degradation.

This guide provides field-proven, self-validating troubleshooting protocols to ensure high-yield, high-purity manufacturing.

Part 1: Reaction Engineering & Regioselectivity (FAQ)

Q1: Why am I seeing excessive 2,6-dipentylphenol instead of the desired 2,4-isomer during my 50 L scale-up? Causality: The substitution pattern in Friedel-Crafts alkylation is entirely dictated by your choice of catalyst and temperature. If you are using aluminum phenoxide, the catalyst coordinates directly with the oxygen atom of the phenol ring, directing the bulky tert-pentyl carbocation almost exclusively to the adjacent ortho positions, yielding 2,6-dialkylphenols[1]. To achieve the 2,4-substitution pattern, you must utilize a Brønsted solid acid (e.g., Amberlyst-15) or a non-coordinating Lewis acid. Under these conditions, the steric bulk of the tert-pentyl group forces the first alkylation to the unhindered para position, forming 4-tert-pentylphenol, followed by a secondary alkylation at the ortho position to yield the target 2,4-di-tert-pentylphenol[2]. Self-Validating Protocol: Implement in-line Gas Chromatography (GC) monitoring. The protocol self-validates when the 4-tert-pentylphenol intermediate peaks at ~50% conversion and subsequently depletes to <3% as the 2,4-isomer forms. If the intermediate does not deplete, your catalyst is deactivated or the temperature is too low.

Logic Phenol Phenol + Trimethylethylene CatA Aluminum Phenoxide (Coordination Mechanism) Phenol->CatA CatB Brønsted Solid Acid (Electrophilic Substitution) Phenol->CatB Ortho Ortho-Attack Favored CatA->Ortho Para Para-Attack Favored (Steric Control) CatB->Para ProdA 2,6-Dipentylphenol (Undesired Isomer) Ortho->ProdA ProdB 4-tert-Pentylphenol (Intermediate) Para->ProdB ProdC 2,4-Dipentylphenol (Target Product) ProdB->ProdC 2nd Alkylation (Ortho)

Logical relationship between catalyst selection and regioselectivity.

Q2: My reactor experiences thermal runaway during the addition of trimethylethylene. How do I establish a safe dosing protocol? Causality: Alkylation is highly exothermic. In laboratory scales, high surface-area-to-volume ratios allow for rapid heat dissipation. At scale, mass transfer limitations cause unreacted trimethylethylene to accumulate if the dosing rate exceeds the kinetic rate of the reaction. When this accumulated pool suddenly reacts, it overwhelms the cooling jacket's capacity, causing a thermal spike. Self-Validating Protocol: Transition from batch addition to a semi-batch, calorimetry-linked dosing protocol. Link the olefin feed pump to the reactor's real-time calorimetry data. If the temperature differential (


) between the reactor mass and the cooling jacket exceeds 15 °C, the pump must automatically pause. This creates a self-regulating loop where the chemistry's consumption rate dictates the feed rate.

Q3: How can I efficiently separate 2,4-dipentylphenol from byproducts without thermal degradation? Causality: 2,4-Dipentylphenol is susceptible to oxidative degradation and thermal cracking at elevated temperatures. Atmospheric distillation will cause the phenolic hydroxyl group to oxidize, turning the clear yellow liquid dark brown[3]. Self-Validating Protocol: Utilize high-vacuum fractional distillation. The standard molar enthalpies of vaporization dictate that at 22 mmHg, the product will elute cleanly at 169-170 °C[2]. The protocol self-validates by monitoring the reflux ratio; a stable overhead temperature confirms the elution of the pure 2,4-isomer.

Part 2: Quantitative Data & Thermodynamic Parameters

To successfully scale this process, your engineering controls must be grounded in the following physicochemical properties:

ParameterValueSignificance in Scale-Up
Molecular Weight 234.38 g/mol Establishes the stoichiometric basis for precise olefin dosing[4].
Boiling Point 169-170 °C (at 22 mmHg)Defines the critical vacuum distillation parameters to prevent thermal degradation[2].
Density 0.930 g/mL (at 25 °C)Crucial for phase separation calculations and mass-volume conversions[2].
Optimal Reaction Temp 85 °C - 125 °CBalances the kinetic rate of the second alkylation with isomer selectivity[1].
Water Tolerance < 0.05 wt%Excess moisture poisons solid acid catalysts and aluminum phenoxide[1].

Part 3: Step-by-Step Methodology

Protocol: Self-Validating Scale-Up Synthesis of 2,4-Dipentylphenol

Step 1: Reactor Preparation and Dehydration

  • Charge a glass-lined reactor with Phenol (1.0 eq) and a macroporous solid acid catalyst (e.g., dry Amberlyst-15, 5 wt% relative to phenol). Note: Solid acid catalysts prevent the need for aqueous quenching, reducing waste and simplifying downstream processing[5].

  • Heat the reactor to 65 °C under a gentle nitrogen sweep.

  • Validation Check: Pull a sample for Karl Fischer titration. The moisture content must be < 0.05% before proceeding to prevent catalyst deactivation[1].

Step 2: Calorimetry-Linked Olefin Dosing

  • Heat the dehydrated mixture to 95 °C.

  • Begin continuous dosing of trimethylethylene (2.1 eq) over a 4 to 6-hour period.

  • Validation Check: Engage the automated calorimetry loop. The system must maintain the internal temperature between 95 °C and 105 °C. If the temperature exceeds 105 °C, the feed valve must automatically shut off until the exotherm subsides.

Step 3: Reaction Maturation and In-Process Control (IPC)

  • Once dosing is complete, raise the temperature to 110 °C and maintain for 2 hours to drive the secondary ortho-alkylation to completion.

  • Validation Check: Pull a sample for GC-FID analysis. The reaction is deemed complete when the mono-alkylated intermediate (4-tert-pentylphenol) is < 3%[1].

Step 4: Catalyst Filtration and High-Vacuum Distillation

  • Cool the reactor to 60 °C (the viscosity is low enough here for efficient transfer) and filter out the solid catalyst.

  • Transfer the crude liquid to a vacuum distillation column.

  • Apply a vacuum of 22 mmHg and slowly increase the reboiler temperature.

  • Validation Check: Collect the main fraction when the overhead vapor temperature stabilizes at 169-170 °C[2]. The resulting product must be a clear to pale yellow liquid[3], with a GC purity of >98%.

Workflow Phenol Phenol + Solid Acid Catalyst (Moisture <0.05%) Heating Heat to 95°C (Kinetic Activation) Phenol->Heating Olefin Trimethylethylene Dosing (Calorimetry-Linked) Heating->Olefin Reaction Friedel-Crafts Alkylation (GC Validation) Olefin->Reaction Controlled Feed Quench Catalyst Filtration (60°C) Reaction->Quench Mono-alkyl <3% Distillation Vacuum Distillation (169-170°C / 22 mmHg) Quench->Distillation Product 2,4-Dipentylphenol (Purity >98%) Distillation->Product Fractionation

Workflow for the scale-up synthesis of 2,4-Dipentylphenol.

References

  • Source: lookchem.
  • Source: google.
  • Source: nih.
  • Source: chemicalbook.
  • Source: whiterose.ac.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Fingerprint Identification of 2,4-Dipentylphenol

Executive Summary 2,4-Dipentylphenol (2,4-DPP) , often utilized as a lipophilic antioxidant intermediate or surfactant precursor, presents a unique identification challenge due to the prevalence of structural isomers (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dipentylphenol (2,4-DPP) , often utilized as a lipophilic antioxidant intermediate or surfactant precursor, presents a unique identification challenge due to the prevalence of structural isomers (e.g., 2,6-dipentylphenol, 4-pentylphenol). While chromatographic techniques (GC-MS) and nuclear magnetic resonance (NMR) offer structural resolution, they often lack the throughput required for routine quality control (QC) or rapid raw material verification.

This guide evaluates the FTIR Fingerprint Method as a superior rapid-screening alternative. By leveraging the unique vibrational signatures of the 1,2,4-trisubstituted benzene ring and the specific alkyl-chain environment, FTIR provides a robust, non-destructive identification protocol that rivals the specificity of wet chemistry methods at a fraction of the time and cost.

Part 1: Technical Deep Dive – The FTIR Fingerprint

The "fingerprint" of 2,4-DPP is defined by the region between 1500 cm⁻¹ and 600 cm⁻¹ . Unlike the high-frequency functional group region (which shows generic O-H and C-H stretches common to all alkylphenols), the fingerprint region encodes the specific substitution pattern of the aromatic ring.

The Mechanistic Basis of Identification

The identification relies on distinguishing the 2,4-substitution pattern from common impurities like the 2,6-isomer.

  • 2,4-Dipentylphenol: The aromatic protons are located at positions 3, 5, and 6. This creates two distinct vibrational systems:

    • Isolated Proton (Position 3): Trapped between the hydroxyl and pentyl groups.

    • Two Adjacent Protons (Positions 5 & 6): These couple together.

  • 2,6-Dipentylphenol (Alternative): Protons are at 3, 4, and 5 (three adjacent protons), resulting in a completely different out-of-plane (OOP) bending frequency.

Key Spectral Markers
Region (cm⁻¹)Vibration ModeDiagnostic Value
3200–3500 O-H Stretching (H-bonded)Broad band indicating phenolic nature; shifts with concentration.
2850–2960 C-H Stretching (Alkyl)Intense peaks confirming the pentyl chains (methyl/methylene).
1600, 1500 C=C Ring StretchingAromatic backbone confirmation.
800–860 C-H OOP Bending (2 Adjacent)CRITICAL: Identifies protons at positions 5 & 6.
860–900 C-H OOP Bending (1 Isolated)CRITICAL: Identifies the isolated proton at position 3.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

While FTIR is the recommended tool for rapid ID, it is essential to understand its position relative to other analytical standards.

Table 1: Performance Matrix
FeatureFTIR-ATR (Recommended) GC-MS 1H-NMR
Primary Utility Rapid ID / QC FingerprintingTrace Impurity / MW AnalysisAbsolute Structural Elucidation
Sample Prep None (Neat liquid/solid)Dilution/DerivatizationDissolution in deuterated solvent
Analysis Time < 1 Minute20–40 Minutes15–60 Minutes
Isomer Specificity High (via Fingerprint Region)High (via Retention Time)Very High (via Coupling Constants)
Destructive? No (Sample recoverable)YesNo
Cost per Scan NegligibleHigh (Solvents, Columns)High (Solvents, Cryogens)
Expert Insight

Causality Note: GC-MS is often superior for quantifying impurities <0.1%, but for confirming the identity of the bulk material, FTIR is vastly more efficient. The thermal instability of some phenolic antioxidants can also lead to artifacts in GC, whereas FTIR analyzes the sample in its native state.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets. It is designed as a self-validating loop to prevent false positives from contamination.

Workflow Diagram

FTIR_Protocol Start Start: Instrument Initialization Clean Step 1: Crystal Cleaning (Isopropanol wipe) Start->Clean EnergyCheck Validation 1: Energy Throughput (>70% nominal?) Clean->EnergyCheck EnergyCheck->Clean No (Dirty Crystal) Background Step 2: Collect Background (Air spectrum) EnergyCheck->Background Yes SampleLoad Step 3: Load 2,4-DPP Sample (Cover crystal fully) Background->SampleLoad Scan Step 4: Acquire Sample Spectrum (4 cm⁻¹ res, 16 scans) SampleLoad->Scan QC_Check Validation 2: Peak Height (Absorbance 0.1 - 1.0?) Scan->QC_Check QC_Check->SampleLoad No (Poor Contact) Compare Step 5: Library Match / Fingerprint Check QC_Check->Compare Yes

Figure 1: Self-validating ATR-FTIR workflow ensuring data integrity before spectral acquisition.

Detailed Methodology
  • System Validation:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Validation Check: Monitor the energy throughput meter. If energy is <70% of the factory baseline, reclean the crystal. Causality: Residue from previous lipophilic samples will distort the baseline and create false peaks.

  • Background Acquisition:

    • Collect an air background (32 scans) immediately prior to sampling to compensate for atmospheric CO₂ and H₂O.

  • Sample Application:

    • Apply 10–20 mg of 2,4-Dipentylphenol to the crystal center.

    • For liquid samples: Ensure no bubbles are trapped.

    • For solid samples: Apply pressure using the anvil until the "pressure gauge" (if equipped) is in the green zone. Reasoning: Poor contact results in weak absorbance bands, masking the critical low-intensity fingerprint peaks.

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹ (Optimal balance between signal-to-noise and peak separation).

    • Scans: 16 or 32.

  • Post-Run Cleaning:

    • Wipe with isopropanol immediately. Note: Alkylphenols can be sticky; delayed cleaning may require stronger solvents like acetone.

Part 4: Isomer Differentiation Logic

The following diagram illustrates the decision logic for distinguishing 2,4-DPP from its most common isomer, 2,6-DPP, using the fingerprint region.

Isomer_Logic Input Unknown Alkylphenol Spectrum Region_Check Analyze 700-900 cm⁻¹ Region Input->Region_Check Check_800 Peaks at 800-860 cm⁻¹ AND 860-900 cm⁻¹? Region_Check->Check_800 Result_24 ID: 2,4-Dipentylphenol (1 Isolated H, 2 Adjacent H) Check_800->Result_24 Yes Result_26 ID: 2,6-Dipentylphenol (3 Adjacent H: ~750-780 cm⁻¹) Check_800->Result_26 No (Single band <800)

Figure 2: Logical decision tree for distinguishing 2,4-DPP from 2,6-DPP based on Out-of-Plane (OOP) bending vibrations.

References

  • NIST Mass Spectrometry Data Center. "2,4-Di-tert-butylphenol (Surrogate for 2,4-DPP Spectral Features)." NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd. [Link]

Comparative

Comparative Guide: 2,4-Dipentylphenol vs. Butylated Hydroxytoluene (BHT)

[1][2] Executive Summary This guide provides a technical comparison between 2,4-Dipentylphenol (2,4-DPP) and the industry-standard Butylated Hydroxytoluene (BHT) .[1] While both are hindered phenolic antioxidants used to...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a technical comparison between 2,4-Dipentylphenol (2,4-DPP) and the industry-standard Butylated Hydroxytoluene (BHT) .[1] While both are hindered phenolic antioxidants used to arrest oxidation chains, their performance profiles differ significantly due to steric substitution patterns.

  • BHT (2,6-di-tert-butyl-4-methylphenol): The "Gold Standard" for radical scavenging potency. Its 2,6-disubstitution provides maximum steric protection for the phenoxyl radical, resulting in superior stability and lower IC50 values.

  • 2,4-DPP (2,4-di-tert-pentylphenol): A "Liquid Alternative" often used in industrial lubricants and fuels. Its 2,4-substitution pattern offers moderate antioxidant activity (approx. 50% of BHT's potency) but provides critical physical advantages, such as liquid state and high solubility in non-polar matrices.

Chemical Identity & Structural Comparison

The fundamental difference in antioxidant activity stems from the position and bulk of the alkyl groups on the phenol ring.[2]

FeatureButylated Hydroxytoluene (BHT) 2,4-Dipentylphenol (2,4-DPP)
CAS Number 128-37-0120-95-6
IUPAC Name 2,6-di-tert-butyl-4-methylphenol2,4-di-tert-pentylphenol (or 2,4-di-tert-amylphenol)
Substitution 2,6-position: Two bulky groups flanking the -OH.2,4-position: One bulky group flanking the -OH; one at para.
Physical State Crystalline Solid (MP: ~70°C)Liquid / Low-melting Solid (MP: ~25°C)
Primary Use Food, Pharma, Plastics (Solid additives)Lubricants, Fuels, Industrial Intermediates (Liquid additives)
Mechanistic Analysis: The "Steric Shield" Effect

Both molecules function via the Hydrogen Atom Transfer (HAT) mechanism. They donate a hydrogen atom from their phenolic hydroxyl (-OH) group to a free radical (


), neutralizing it.[3]


The efficiency of this process depends on the stability of the resulting phenoxyl radical (


).
  • BHT (High Stability): The two tert-butyl groups at positions 2 and 6 create a "steric shield" around the oxygen radical.[2] This prevents the radical from reacting with other substrates or dimerizing quickly, allowing it to safely dissipate energy.

  • 2,4-DPP (Moderate Stability): With a bulky tert-pentyl group at position 2 but none at position 6 , the hydroxyl group is less sterically crowded. While this makes the hydrogen easier to access initially, the resulting radical is less protected and more reactive, leading to lower overall scavenging efficiency compared to BHT.

Diagram 1: Structure-Activity Relationship (SAR)

SAR_Mechanism BHT BHT (2,6-Substitution) Steric_High High Steric Hindrance (Dual Flanking Groups) BHT->Steric_High DPP 2,4-DPP (2,4-Substitution) Steric_Mod Moderate Steric Hindrance (Single Flanking Group) DPP->Steric_Mod Radical_Stable Stable Phenoxyl Radical (Long-lived) Steric_High->Radical_Stable Protects Oxygen Radical_Reactive Reactive Phenoxyl Radical (Prone to side reactions) Steric_Mod->Radical_Reactive Exposed Position 6 Potency_High High Antioxidant Potency (Low IC50) Radical_Stable->Potency_High Potency_Mod Moderate Antioxidant Potency (Higher IC50) Radical_Reactive->Potency_Mod

Caption: Comparative mechanistic pathway showing how substitution patterns (2,6 vs 2,4) dictate radical stability and antioxidant potency.

Experimental Performance Data

The following data aggregates results from standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Note: Direct data for 2,4-DPP is limited; data for its closest structural analog, 2,4-Di-tert-butylphenol (2,4-DTBP) , is used as a validated proxy. The kinetic behavior of pentyl and butyl homologs is kinetically similar.

Table 1: Radical Scavenging Efficacy (DPPH Assay)
CompoundIC50 Value (µg/mL)Relative PotencyInterpretation
BHT 21.0 – 30.0 100% (Baseline)Highly effective at low concentrations.
2,4-DPP / 2,4-DTBP 60.0 – 65.0 ~40-50%Requires ~2x concentration to match BHT.
Ascorbic Acid (Ref) ~5.0>400%Rapid kinetic reference (Standard).

Key Insight: BHT is approximately twice as potent as 2,4-DPP in molar radical scavenging.[1][3] The open 6-position in 2,4-DPP allows for faster consumption of the antioxidant itself via side reactions (e.g., dimerization), reducing its stoichiometric factor (the number of radicals scavenged per antioxidant molecule).

Validated Experimental Protocol

To replicate these findings, use the following self-validating DPPH assay protocol. This method minimizes solvent effects which can skew results for lipophilic compounds like 2,4-DPP.

Protocol: Comparative DPPH Radical Scavenging Assay

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Solvent: Methanol (HPLC Grade).

  • Positive Control: BHT (Sigma-Aldrich, >99%).

  • Test Sample: 2,4-DPP (Industrial Grade or purified CAS 120-95-6).

Workflow:

  • Preparation: Dissolve test compounds in methanol to create a stock concentration of 1000 µg/mL.

  • Dilution: Create serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Reaction: Mix 1.0 mL of diluted sample with 1.0 mL of DPPH stock.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Measure absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    
Diagram 2: Experimental Workflow

DPPH_Protocol Start Stock Prep (1 mg/mL in MeOH) Dilution Serial Dilution (10-100 µg/mL) Start->Dilution Mix Add DPPH (0.1 mM) Dilution->Mix Incubate Incubate (30 min, Dark, 25°C) Mix->Incubate Measure Spectrophotometry (Abs @ 517 nm) Incubate->Measure Calc Calculate IC50 (Non-linear regression) Measure->Calc

Caption: Step-by-step workflow for the DPPH radical scavenging assay to determine IC50 values.

Application Suitability Guide

Given the potency difference, why choose 2,4-DPP? The decision often relies on physical properties rather than raw antioxidant power.

Application ScenarioRecommended AntioxidantRationale
Solid Polymers (PE, PP) BHT High potency; solid state allows for easy compounding into resin pellets.
Liquid Fuels & Lubes 2,4-DPP Solubility: 2,4-DPP is liquid/semi-solid and highly miscible in hydrocarbons. BHT can crystallize out of fuels at low temperatures (cold flow issues).
Food Packaging BHT FDA-approved (GRAS) with extensive toxicological data.
Industrial Intermediates 2,4-DPP Used as a precursor for phosphite antioxidants (e.g., Antioxidant 120 type chemistries) where the 6-position needs to be reactive.
References
  • BenchChem. (2025).[4][1] 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity. Retrieved from

  • Zhao, F., et al. (2020). "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs". Toxins, 12(1),[3] 35. Retrieved from

  • Vinati Organics. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol. Retrieved from

  • PubChem. (2025). Compound Summary: 2,4-Di-tert-pentylphenol (CAS 120-95-6). Retrieved from

  • Sharma, O.P., & Bhat, T.K. (2009). "DPPH antioxidant assay revisited". Food Chemistry, 113(4), 1202–1205. Retrieved from

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Methods for Quantifying 2,4-Dipentylphenol Purity: A Comparative and Methodological Guide

Executive Summary Accurate purity quantification of alkylphenols like 2,4-Dipentylphenol (2,4-DPP) is critical for its downstream application as a chemical intermediate and specialty additive. While gas chromatography (G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate purity quantification of alkylphenols like 2,4-Dipentylphenol (2,4-DPP) is critical for its downstream application as a chemical intermediate and specialty additive. While gas chromatography (GC) is frequently employed for volatile organics, the physicochemical nature of heavy dialkylphenols presents unique chromatographic challenges. This guide objectively compares analytical methodologies and establishes an optimized, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol for the precise purity determination of 2,4-DPP.

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, one must first deconstruct the target molecule. The structural properties of 2,4-DPP dictate every parameter of the chromatographic system:

  • Molecular Formula & Weight: C₁₆H₂₆O, 234.38 g/mol 1.

  • Boiling Point: ~340.2°C at 760 mmHg 2. This exceptionally high boiling point makes direct GC-FID analysis susceptible to thermal degradation and carryover.

  • Lipophilicity (LogP): ~6.4 1. The dual pentyl chains render the molecule highly hydrophobic. In reverse-phase HPLC, this necessitates a strongly non-polar stationary phase (C18) and a highly organic mobile phase to achieve elution in a practical timeframe.

  • UV Absorbance: The phenolic aromatic ring exhibits a distinct hyperchromic shift, with an absorption maximum (

    
    ) near 274 nm 3.
    

Methodological Comparison: HPLC vs. GC-FID vs. GC-MS

When quantifying bulk purity (assay), the chosen method must prioritize linearity, reproducibility, and sample integrity. The table below compares the three primary techniques available for alkylphenol analysis.

Analytical ParameterHPLC-DAD (Recommended Method)GC-FID (Alternative)GC-MS (Trace Analysis)
Sample Preparation Simple dilution & filtrationDerivatization often required to improve volatilityDerivatization required
Thermal Risk None (Ambient/Thermostatted at 30°C)High (Injector temperatures > 300°C)High
Purity Accuracy Excellent (Area Normalization without degradation)Good (if no thermal breakdown occurs)Moderate (Detector saturation limits dynamic range)
Run Time ~10–12 minutes (Isocratic)~20–30 minutes (Temperature Gradient)~30 minutes
Cost & Maintenance Low to ModerateLowHigh

Optimized HPLC-DAD Methodology (The Core Protocol)

Analytical Causality: Why These Parameters?
  • Column Selection (C18): A standard Octadecylsilyl (C18) column is mandatory. The long hydrophobic chains of the stationary phase interact predictably with the dipentyl groups of 2,4-DPP, providing high-resolution separation from structurally similar synthetic impurities.

  • Mobile Phase Modifier (0.01% Acetic Acid): 2,4-DPP is a weak acid. Without a modifier, the compound exists in a partial state of ionization, leading to multiple retention mechanisms on the silica support and severe peak tailing. Adding 0.01% acetic acid (pH ~3.5-4.0) forces the equilibrium entirely to the protonated, neutral state, ensuring a sharp, Gaussian peak 4.

  • Detection Wavelengths (274 nm & 280 nm): Monitoring at 274 nm captures the peak absorption of the phenol ring 3. Simultaneously monitoring at 280 nm allows the software to calculate a spectral absorbance ratio across the peak, confirming peak purity and ensuring no co-eluting impurities are hidden beneath the main peak 4.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory checks to prove the system is performing correctly before any sample data is accepted.

Step 1: Diluent & Mobile Phase Preparation

  • Prepare the mobile phase by mixing 900 mL of HPLC-grade Acetonitrile with 100 mL of ultra-pure water (18.2 MΩ·cm).

  • Add 100 µL of glacial acetic acid to achieve a 0.01% (v/v) concentration.

  • Degas the mixture via ultrasonication for 10 minutes. Use 100% HPLC-grade Methanol as the sample diluent.

Step 2: Sample & Standard Preparation

  • Accurately weigh 50.0 mg of the 2,4-DPP sample into a 50 mL volumetric flask.

  • Dissolve and make up to volume with Methanol (Concentration: 1.0 mg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. (PTFE is chosen over Nylon to prevent hydrophobic binding of the analyte to the filter membrane).

Step 3: System Suitability Test (SST) - Self-Validation Checkpoint

  • Inject a blank (Methanol only). Validation criteria: No peaks > 0.05% of the target analyte area at the retention time of 2,4-DPP.

  • Inject a 2,4-DPP reference standard (1.0 mg/mL) five consecutive times.

  • Validation criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. Tailing factor (Tf) must be ≤ 1.5. Theoretical plates (N) must be ≥ 2500.

Step 4: Acquisition

  • Inject 10 µL of the prepared sample.

  • Run the isocratic method for 15 minutes to ensure all highly retained lipophilic impurities elute.

Step 5: Data Processing

  • Integrate all peaks in the chromatogram excluding the solvent front.

  • Calculate purity using the Area Normalization method: (Area of 2,4-DPP Peak / Total Area of All Peaks) × 100.

Workflow Visualization

G N1 1. Sample Preparation (Dilution in MeOH) N2 2. Filtration (0.22 µm PTFE) N1->N2 Remove Particulates N3 3. System Suitability Test (Blank & Standard) N2->N3 Transfer to Autosampler N4 4. RP-HPLC Separation (C18, 90:10 ACN:H2O) N3->N4 Confirm Baseline/Resolution N5 5. DAD Detection (274 nm & 280 nm) N4->N5 Elution of 2,4-DPP N6 6. Peak Integration & Purity Quantification N5->N6 Area Normalization

Figure 1: Self-validating HPLC workflow for 2,4-Dipentylphenol purity quantification.

Data Presentation: Chromatographic Parameters

ParameterSpecification
Column C18 (Octadecylsilyl), 150 mm × 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (90:10, v/v) with 0.01% Acetic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Primary: 274 nm; Secondary: 280 nm
Expected Retention Time ~7.5 - 8.5 minutes

References

  • PubChemLite: "2,4-dipentylphenol (C16H26O)" - Structural and physicochemical properties. Source: Université du Luxembourg.
  • ChemicalBook: "2,4-Dipentylphenol CAS#: 138-00-1" - Boiling point and physical property data. Source: ChemicalBook.
  • U.S. Environmental Protection Agency (EPA): "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC" - UV detection standards at 274 nm. Source: EPA.gov.
  • MDPI: "Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk" - Methodological validation for alkylphenol chromatography. Source: MDPI.com.

Sources

Comparative

Distinguishing 2,4-Dipentylphenol from Other Dialkylphenols: A Comprehensive Analytical Guide

Introduction and Chemical Context In the fields of pharmaceutical development and materials science, 2,4-di-tert-pentylphenol (also referred to as 2,4-di-tert-amylphenol or 2,4-DTPP) is widely utilized as a chemical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

In the fields of pharmaceutical development and materials science, 2,4-di-tert-pentylphenol (also referred to as 2,4-di-tert-amylphenol or 2,4-DTPP) is widely utilized as a chemical intermediate for antioxidants, UV stabilizers, and resins[1]. Because it is frequently employed in polymer manufacturing, it is a common target in Extractables and Leachables (E&L) studies for pharmaceutical packaging and medical devices[2].

A critical analytical challenge arises when distinguishing 2,4-DTPP from its structurally homologous counterparts, most notably 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol . Because these dialkylphenols share similar polarities and active functional groups, they exhibit overlapping chromatographic behavior in reversed-phase liquid chromatography (LC). Therefore, definitive differentiation requires orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe the subtle structural variances between a tert-butyl and a tert-pentyl group[3].

Structural and Physicochemical Comparison

The fundamental difference between these molecules lies in their alkyl substituents. A tert-butyl group consists of three methyl groups attached to a quaternary carbon. In contrast, a tert-pentyl (or tert-amyl) group replaces one of those methyls with an ethyl group. This increased aliphatic chain length alters the molecular weight, boiling point, and fragmentation thermodynamics.

Table 1: Physicochemical Properties of Common Dialkylphenols

Property2,4-Di-tert-pentylphenol (2,4-DTPP)2,4-Di-tert-butylphenol (2,4-DTBP)2,6-Di-tert-butylphenol (2,6-DTBP)
CAS Number 120-95-6[4]96-76-4[5]128-39-2
Molecular Formula C₁₆H₂₆OC₁₄H₂₂OC₁₄H₂₂O
Molecular Weight 234.38 g/mol 206.32 g/mol 206.32 g/mol
Boiling Point ~169-170 °C (at 22 mmHg)[1]~263 °C (Standard atm)~253 °C (Standard atm)
Alkyl Substituents Two tert-pentyl groupsTwo tert-butyl groupsTwo tert-butyl groups

Analytical Workflows for Differentiation

GC-MS Fragmentation Causality (The Gold Standard)

GC-MS utilizing Electron Ionization (EI) at 70 eV is the most robust method for distinguishing these homologs[3]. The causality behind the differentiation lies in the thermodynamics of


-cleavage.

When ionized, dialkylphenols undergo rapid


-cleavage at the quaternary carbon of the alkyl substituent to generate a highly stable tertiary carbocation.
  • For 2,4-DTBP (M⁺ = 206): The only available cleavage is the loss of a methyl radical (

    
    , -15 Da). This results in a dominant base peak at m/z 191 [5].
    
  • For 2,4-DTPP (M⁺ = 234): The tert-pentyl group contains both methyl and ethyl branches. The loss of the larger ethyl radical (

    
    , -29 Da) is thermodynamically favored over methyl loss because the resulting radical is more polarizable and the transition state is lower in energy. This yields a distinct base peak at m/z 205 [4].
    

GCMS_Fragmentation DTPP 2,4-Di-tert-pentylphenol (M+ m/z 234) LossEthyl Alpha-Cleavage Loss of Ethyl Radical (-29 Da) DTPP->LossEthyl BasePeak Stable Carbocation (Base Peak m/z 205) LossEthyl->BasePeak DTBP 2,4-Di-tert-butylphenol (M+ m/z 206) LossMethyl Alpha-Cleavage Loss of Methyl Radical (-15 Da) DTBP->LossMethyl BasePeak2 Stable Carbocation (Base Peak m/z 191) LossMethyl->BasePeak2

Divergent EI-MS fragmentation pathways of 2,4-DTPP and 2,4-DTBP driven by radical stability.

NMR Spectroscopy (Structural Confirmation)

While GC-MS provides mass-based evidence, ¹H NMR provides definitive topological mapping of the alkyl groups.

  • 2,4-DTBP: The ¹H NMR spectrum is characterized by two massive 9-proton singlets (typically around

    
     1.30 and 1.42 ppm in CDCl₃), representing the highly symmetrical tert-butyl groups.
    
  • 2,4-DTPP: The symmetry is broken by the ethyl moiety. The ¹H NMR spectrum reveals a characteristic splitting pattern: a triplet for the terminal methyls of the ethyl groups (

    
     ~0.6–0.7 ppm) and a quartet  for the methylene protons (
    
    
    
    ~1.5–1.8 ppm), alongside the singlets for the gem-dimethyls.

Analytical_Workflow Start Unknown Dialkylphenol Isolate GCMS GC-MS (EI, 70 eV) Start->GCMS Mass Profiling NMR 1H NMR (400 MHz, CDCl3) Start->NMR Structural Mapping GCMS_DTBP Base Peak: m/z 191 GCMS->GCMS_DTBP GCMS_DTPP Base Peak: m/z 205 GCMS->GCMS_DTPP NMR_DTBP Aliphatic Singlets Only NMR->NMR_DTBP NMR_DTPP Aliphatic Triplets & Quartets NMR->NMR_DTPP Result1 Confirmed: 2,4-Di-tert-butylphenol GCMS_DTBP->Result1 Result2 Confirmed: 2,4-Di-tert-pentylphenol GCMS_DTPP->Result2 NMR_DTBP->Result1 NMR_DTPP->Result2

Orthogonal analytical decision tree for distinguishing 2,4-DTPP from 2,4-DTBP.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols incorporate internal standards and blank subtractions, which are critical for E&L workflows where background contamination from lab plastics is a constant threat[2].

Protocol A: GC-MS Analysis for Extractables & Leachables

Objective: Chromatographic separation and mass-spectral identification of dialkylphenols.

  • Sample Preparation: Extract the target material (e.g., polymer film) using a suitable solvent (e.g., Acetone or Dichloromethane) via sonication for 30 minutes. Filter through a 0.2 µm PTFE syringe filter.

  • System Suitability & Blanks (Self-Validation): Inject a solvent blank to establish the baseline and rule out system contamination. Inject a system suitability standard containing 1 µg/mL of both 2,4-DTBP and 2,4-DTPP to verify chromatographic resolution and retention time stability.

  • Instrument Parameters (Agilent 8890/7250 or equivalent):

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)[3].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Splitless mode, Inlet temperature 280 °C.

    • Oven Program: 45 °C (hold 2 min), ramp at 12 °C/min to 325 °C (hold 11 min)[3].

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature 230 °C. Scan range m/z 50–400.

  • Data Processing: Extract Ion Chromatograms (EIC) at m/z 191 (for DTBP) and m/z 205 (for DTPP). Calculate the ratio of the molecular ion to the base peak to confirm identity.

Protocol B: NMR Structural Confirmation

Objective: Confirm the presence of the tert-pentyl ethyl moiety via spin-spin coupling.

  • Sample Preparation: Evaporate the extraction solvent from the purified isolate under a gentle stream of nitrogen. Reconstitute 10–20 mg of the residue in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (400 MHz Spectrometer):

    • ¹H NMR: 16–32 scans, 90° pulse angle, relaxation delay (D1) of 10 seconds (to ensure complete relaxation of quaternary carbons if quantitative analysis is needed).

    • ¹³C NMR: 1024 scans, composite pulse decoupling.

  • Interpretation: Phase and baseline correct the spectra. Integrate the signals. A definitive confirmation of 2,4-DTPP requires the observation of a 6-proton triplet at ~0.6 ppm and a 4-proton quartet at ~1.6 ppm, proving the presence of the two ethyl groups inherent to the tert-pentyl substituents.

References

  • Title: 2,4-Di-tert-pentylphenol (CID 8455) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2,4-Di-tert-butylphenol Mass Spectrum Source: NIST Chemistry WebBook, National Institute of Standards and Technology URL: [Link]

  • Title: Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Source: Agilent Technologies Application Note URL: [Link]

  • Title: A Fast and Automated Strategy for the Identification and Risk Assessment of Unknown Substances (IAS/NIAS) in Plastic Food Contact Materials by GC-Q-Orbitrap HRMS Source: MDPI Foods URL: [Link]

Sources

Validation

A Guide to the Validation of 2,4-Dipentylphenol Reference Standards: A Comparative Analysis of Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Validated Reference Standard In the landscape of pharmaceutical development, chemical research, and environmental analy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Validated Reference Standard

In the landscape of pharmaceutical development, chemical research, and environmental analysis, the accuracy and reliability of analytical measurements are paramount. 2,4-Dipentylphenol, a substituted phenolic compound, finds its relevance in various chemical syntheses and as a potential impurity or degradation product. The foundation of any precise and accurate quantification or identification of this analyte lies in the quality of the reference standard used.[1][2][3] A reference standard serves as a benchmark against which a sample is compared; therefore, its own identity, purity, and stability must be unequivocally established.[1][4]

This guide provides a comprehensive framework for the validation of a 2,4-Dipentylphenol reference standard. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating system. The methodologies described are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory compliance and scientific rigor.[5][6][7]

The Anatomy of a High-Quality Reference Standard

A reference standard is defined by a set of critical quality attributes that must be thoroughly evaluated. For 2,4-Dipentylphenol, these are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Accurate determination of the mass fraction of the 2,4-Dipentylphenol, accounting for all impurities (organic, inorganic, residual solvents, and water).

  • Potency: While often used interchangeably with purity, potency is the quantitatively determined activity or concentration of the substance. For a pure chemical reference standard, this is typically considered 100% unless otherwise stated.[4]

  • Stability: The ability of the reference standard to maintain its specified properties over time under defined storage conditions.[8][9]

The Validation Workflow: A Step-by-Step Approach

The establishment of a new batch of 2,4-Dipentylphenol as a certified reference material (CRM) is a systematic process.[2][10] It begins with the initial selection of a high-purity candidate material and proceeds through a series of analytical tests to confirm its suitability.

Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Certification & Stability A Candidate Material (High Purity 2,4-Dipentylphenol) B Structural Confirmation (NMR, MS, FTIR) A->B Identity C Chromatographic Purity (HPLC, GC) B->C Confirmed Identity G Purity Assignment (Mass Balance Approach) C->G D Water Content (Karl Fischer) D->G E Residual Solvents (Headspace GC) E->G F Non-Volatile Impurities (TGA) F->G H Stability Study (ICH Q1A) G->H Certified Purity I Certified Reference Standard (CRS) H->I Demonstrated Stability

Caption: Overall workflow for the validation and certification of a 2,4-Dipentylphenol reference standard.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques is critical and should be based on the specific properties of 2,4-Dipentylphenol and the information sought.

Identity Confirmation
TechniquePrincipleStrengths for 2,4-DipentylphenolConsiderations
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed information about the molecular structure.Considered the gold standard for structural elucidation, confirming the carbon-hydrogen framework and substitution pattern.[11]Requires a relatively pure sample for clear spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.Confirms the molecular weight (234.38 g/mol ) and can help identify impurities.[11]Fragmentation patterns can be complex.
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation by the molecule's bonds.Provides a characteristic "fingerprint" and confirms the presence of key functional groups (e.g., -OH stretch, aromatic C-H bends).Less specific than NMR for definitive structural confirmation.
Purity and Impurity Profiling

The most challenging aspect of reference standard validation is often the identification and quantification of all potential impurities.[1] A mass balance approach is typically employed, where purity is calculated by subtracting the sum of all identified impurities from 100%.

TechniquePrincipleStrengths for 2,4-DipentylphenolConsiderations
HPLC-UV High-Performance Liquid Chromatography with UV detection separates compounds based on their interaction with a stationary phase.Excellent for separating and quantifying non-volatile organic impurities with similar structures (e.g., isomers, related phenols).[12]Requires a chromophore (the phenol ring) for UV detection.
GC-FID Gas Chromatography with Flame Ionization Detection separates volatile compounds in the gas phase.Highly effective for detecting and quantifying volatile organic impurities and residual solvents.[13]Requires derivatization for less volatile phenols, which can introduce variability.
Karl Fischer Titration An electrochemical titration specific to water.The most accurate and precise method for determining water content.[13]Essential for an accurate mass balance calculation.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Useful for quantifying non-volatile inorganic impurities (e.g., salts).Not specific; measures any mass loss on heating.

Detailed Experimental Protocols

The following protocols are examples and should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][6][7]

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a reverse-phase HPLC method, which is well-suited for separating moderately polar to non-polar compounds like 2,4-Dipentylphenol.[12]

1. Objective: To quantify the purity of 2,4-Dipentylphenol and detect any related organic impurities.

2. Materials & Reagents:

  • 2,4-Dipentylphenol candidate material

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric Acid

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid. Causality: The ACN/water ratio provides sufficient elution strength for the hydrophobic dipentylphenol, while the acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm. Causality: This wavelength is near the UV maximum for many phenolic compounds, providing good sensitivity.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the 2,4-Dipentylphenol reference standard and dissolve in the mobile phase in a 25 mL volumetric flask to achieve a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the candidate material in the same manner as the standard solution.

5. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

    • Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results.

6. Analysis & Calculation:

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity using the area percent method, assuming equal response factors for closely related impurities.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Stability-Indicating Study

This protocol outlines a study to establish the re-test period for the reference standard, following ICH Q1A(R2) guidelines.[8][14][15][16]

1. Objective: To evaluate the stability of the 2,4-Dipentylphenol reference standard under various environmental conditions over time.

2. Methodology:

  • Store aliquots of the reference standard in its intended container-closure system under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Causality: Accelerated conditions are used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability.[15]

3. Testing Schedule:

  • Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

4. Analytical Tests:

  • At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Using the validated HPLC-UV method (Protocol 1). This method is now considered "stability-indicating" as it should be able to separate the main peak from any degradation products.

    • Water Content: Using Karl Fischer titration.

5. Data Evaluation:

  • Evaluate the data for any significant trends in purity degradation or changes in other attributes.

  • The re-test period is established based on the time interval during which the reference standard remains within its pre-defined acceptance criteria under the long-term storage conditions.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and trend analysis.

Table 1: Example Purity Assessment by Mass Balance

Impurity ClassAnalytical MethodResult (%)
Related Organic ImpuritiesHPLC-UV0.25
Water ContentKarl Fischer0.15
Residual SolventsHeadspace GC-FID0.05
Non-Volatile ResidueTGA< 0.05 (Not Detected)
Total Impurities Summation 0.45
Assigned Purity 100% - Total Impurities 99.55%

Interpretation: The assigned purity of a reference standard should be clearly stated on its certificate of analysis, along with the associated measurement uncertainty.[17] This value is critical for the accurate calculation of concentrations in subsequent assays.

Conclusion

The validation of a 2,4-Dipentylphenol reference standard is a rigorous, multi-faceted process that underpins the reliability of countless subsequent analytical measurements.[1][18] By employing a combination of orthogonal analytical techniques, adhering to international guidelines, and understanding the scientific principles behind each procedural step, researchers can establish a reference material with a well-documented and defensible level of quality. This commitment to scientific integrity ensures the trustworthiness and reproducibility of data, which is the cornerstone of scientific advancement in research and drug development.

References

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • USP Reference Standards- General Chapters - Trung Tâm Thuốc Central Pharmacy. Available from: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. Available from: [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Available from: [Link]

  • Q1A (R2) A deep dive in Stability Studies - YouTube. Available from: [Link]

  • CWS ABROAD What are Certified reference materials? Available from: [Link]

  • Certified reference materials - Wikipedia. Available from: [Link]

  • (PDF) Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II - ResearchGate. Available from: [Link]

  • Reference materials - Accredia. Available from: [Link]

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. Available from: [Link]

  • Official USP Reference Standards: metrology concepts, overview, and scientific issues and opportunities - PubMed. Available from: [Link]

  • Chemical reference materials - Department of Industry Science and Resources. Available from: [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of 2,4-Dipentylphenol

Executive Summary: The "Silent" Chromophore 2,4-Dipentylphenol (2,4-DPP), also widely known as 2,4-di-tert-amylphenol (CAS: 120-95-6), acts as a critical intermediate in the synthesis of high-performance UV absorbers (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Chromophore

2,4-Dipentylphenol (2,4-DPP), also widely known as 2,4-di-tert-amylphenol (CAS: 120-95-6), acts as a critical intermediate in the synthesis of high-performance UV absorbers (e.g., Tinuvin 328) and liquid antioxidants (Prodox 156). Unlike its downstream benzotriazole derivatives, which are engineered to absorb broad-spectrum UV-A/B radiation, 2,4-DPP exhibits a "silent" UV profile restricted to the UV-C and short-wave UV-B regions.

This guide characterizes the UV-Vis absorption profile of 2,4-DPP, compares it with its structural analog 2,4-di-tert-butylphenol (2,4-DTBP) , and analyzes its transformation into the active UV stabilizer UV-328 .

Spectral Characterization & Mechanism

Theoretical & Experimental Absorption Profile

As a dialkyl-substituted phenol, 2,4-DPP possesses an auxochromic hydroxyl group (-OH) and two alkyl groups attached to the benzene ring. These substituents induce a bathochromic (red) shift relative to unsubstituted phenol, but the molecule remains transparent in the visible spectrum.

  • Chromophore: Benzene ring modified by auxochromes (-OH, -Alkyl).

  • Electronic Transition:

    
     (B-band).
    
  • Primary Absorption:

    
    .
    
  • Secondary Absorption:

    
     (E-band).
    
  • Visible Cutoff:

    
     (Appears colorless to pale yellow).
    
Comparative Spectral Data

The following table contrasts 2,4-DPP with its closest analog and its primary downstream product.

Property2,4-Dipentylphenol (2,4-DPP) 2,4-Di-tert-butylphenol (2,4-DTBP) Tinuvin 328 (Product)
CAS Number 120-95-696-76-425973-55-1
Primary

278–282 nm (Ethanol)*278 nm (Ethanol)306 nm, 347 nm (Chloroform)
Molar Absorptivity (

)



(at 347 nm)
Visible Appearance Colorless / Pale Yellow LiquidWhite Crystalline SolidSlightly Yellow Powder
Solvent Effect Hyperchromic shift in polar solventsHyperchromic shift in polar solventsSolvatochromic shifts in

Application Intermediate / Liquid AntioxidantIntermediate / Solid AntioxidantBroad-spectrum UV Absorber

*Note: Spectral values for 2,4-DPP are derived from structural analog analysis (2,4-DTBP) and confirmed via functional group contribution methods due to the high homology between tert-butyl and tert-amyl chromophores.

Experimental Protocol: UV-Vis Determination

To validate the purity of 2,4-DPP or monitor its consumption during synthesis, follow this self-validating protocol.

Materials
  • Analyte: 2,4-Dipentylphenol (>98% purity).[1][2]

  • Solvent: Spectroscopic grade Cyclohexane (non-polar) or Ethanol (polar).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Path Length: 1.0 cm quartz cuvettes.

Methodology
  • Baseline Correction: Perform a baseline scan using the pure solvent (blank) from 200 nm to 400 nm.

  • Stock Solution Preparation:

    • Weigh

      
       of 2,4-DPP.
      
    • Dissolve in

      
       of solvent to create a 
      
      
      
      stock.
  • Dilution Series (Linearity Check):

    • Prepare dilutions of 10, 20, 40, and 80 ppm.

    • Why? To verify Beer-Lambert Law compliance (

      
      ). If absorbance is not linear, aggregation or solvent interaction is occurring.
      
  • Measurement:

    • Scan each sample from 200–400 nm.

    • Success Criterion: The peak at ~280 nm must be distinct. Absorbance at >350 nm should be near zero (<0.01 A). Significant absorption >350 nm indicates oxidation (quinone formation).

Synthesis & Transformation Pathway

The spectral shift from 2,4-DPP (UV-transparent) to Tinuvin 328 (UV-absorbing) is a classic example of conjugation extension . 2,4-DPP is coupled with a diazonium salt, creating an azo intermediate that cyclizes into a benzotriazole. This new ring system merges with the phenol, dramatically lowering the energy gap for electron excitation and shifting absorption into the 300–400 nm range.

Diagram: From Silent Phenol to Active Stabilizer

G cluster_0 Spectral Transformation Phenol Phenol (Starting Material) DPP 2,4-Dipentylphenol (2,4-DPP) λmax ~280 nm (Silent UV) Phenol->DPP Friedel-Crafts Alkylation Isoamylene Isoamylene (Alkylation Agent) Isoamylene->DPP AzoDye Azo Intermediate (Red/Colored) λmax > 400 nm DPP->AzoDye Coupling (pH 9-10) Tinuvin Tinuvin 328 (Benzotriazole) λmax: 306, 347 nm (Active UV Absorber) Diazonium o-Nitroaniline Diazonium Salt Diazonium->AzoDye Reduction Reductive Cyclization (Zn/NaOH or H2) AzoDye->Reduction Reduction->Tinuvin Ring Closure

Caption: Synthesis pathway illustrating the transformation of the UV-transparent 2,4-DPP into the broad-spectrum UV absorber Tinuvin 328.

Critical Application Insights

Why 2,4-DPP over 2,4-DTBP?

While 2,4-di-tert-butylphenol is cheaper and spectrally similar, 2,4-DPP (amyl analog) offers superior solubility and compatibility in non-polar polymers and solvents.

  • Liquid State: 2,4-DPP is often a liquid or low-melting solid (

    
    ), whereas 2,4-DTBP is a solid (
    
    
    
    ). This makes 2,4-DPP easier to meter in automated liquid feed systems for resin manufacturing.
  • Migration: The slightly longer alkyl chains (amyl vs. butyl) increase lipophilicity, reducing migration rates in certain food-contact plastics, although strict regulatory limits apply (SML = 1 mg/kg).

Troubleshooting Spectral Anomalies
  • Yellowing: If your 2,4-DPP sample shows a "tail" extending into 350–400 nm, it contains quinone impurities (oxidation products). This renders it unsuitable for synthesizing high-grade UV absorbers, as these impurities will darken the final product.

  • Red Shift: A shift of the primary peak from 280 nm to >290 nm suggests deprotonation (phenolate formation). Ensure your solvent is neutral or slightly acidic; avoid alkaline buffers for native spectral analysis.

References

  • National Institute of Standards and Technology (NIST). 2,4-Di-tert-butylphenol Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of 2,4-di-tert-amylphenol. EFSA Journal. [Link]

  • PubChem. 2,4-Di-tert-amylphenol Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. Enzymatic synthesis of Tinuvin 328 precursors. [Link]

Sources

Validation

inter-laboratory comparison of 2,4-Dipentylphenol assay results

Inter-Laboratory Comparison Guide: Determination of 2,4-Di-tert-pentylphenol (2,4-DPP) in Pharmaceutical Leachables Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC/Quality Control).[...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: Determination of 2,4-Di-tert-pentylphenol (2,4-DPP) in Pharmaceutical Leachables

Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC/Quality Control).[1]

Introduction: The Criticality of 2,4-DPP Analysis

2,4-Di-tert-pentylphenol (2,4-DPP), also known as 2,4-di-tert-amylphenol (CAS: 120-95-6), is a critical target analyte in Extractables and Leachables (E&L) studies.[1] It primarily originates as a degradation product of Tris(2,4-di-tert-pentylphenyl) phosphite , a common organophosphite antioxidant used to stabilize polyolefins (e.g., PP, PE) in pharmaceutical packaging and medical devices.[1]

Unlike primary antioxidants, phosphites function as "sacrificial" stabilizers, reacting with hydroperoxides to form phosphates. Subsequent hydrolysis releases the free phenol, 2,4-DPP. Due to its potential migration into drug products and subsequent toxicological implications, accurate and reproducible quantification across different laboratories is essential for regulatory compliance (USP <1663>, <1664>, and ICH Q3E guidelines).

This guide provides a technical framework for conducting an inter-laboratory comparison to validate assay performance, objectively comparing the two dominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]

Mechanistic Insight: Origin & Degradation Pathway

Understanding the source of 2,4-DPP is prerequisite to accurate quantification. The molecule does not exist in isolation but is generated through the oxidative degradation of the parent phosphite stabilizer.

Figure 1: Degradation Pathway of Tris(2,4-di-tert-pentylphenyl) phosphite

DegradationPathway Phosphite Tris(2,4-di-tert-pentylphenyl) phosphite (Parent) Phosphate Tris(2,4-di-tert-pentylphenyl) phosphate (Oxidized) Phosphite->Phosphate + O2 (Oxidation) DPP 2,4-Di-tert-pentylphenol (2,4-DPP) Phosphite->DPP Direct Hydrolysis Phosphate->DPP + H2O (Hydrolysis)

Caption: Oxidative and hydrolytic degradation pathway of the parent phosphite stabilizer yielding 2,4-DPP.[1][2][3][4][5][6][7]

Comparative Methodologies: GC-MS vs. LC-MS/MS

The choice of analytical platform significantly impacts inter-laboratory reproducibility. While LC-MS/MS is often the default for non-volatile leachables, 2,4-DPP’s chemical properties favor GC-MS.[1]

Table 1: Performance Comparison of Analytical Alternatives

FeatureMethod A: GC-MS (Recommended) Method B: LC-MS/MS (Alternative)
Principle Volatilization followed by Electron Ionization (EI).[1]Electrospray (ESI) or APCI followed by MRM.[1]
Sensitivity (LOD) High (< 10 ng/mL). Excellent response due to volatility.[1]Moderate to Low. Phenols ionize poorly in ESI(+) without derivatization.[1] APCI(-) is required.[1]
Selectivity High.[1][8] EI spectral libraries (NIST) allow definitive ID.[1]High (MRM), but susceptible to matrix suppression in complex drug formulations.[1]
Sample Prep Simple LLE or Headspace-SPME (solvent-free).[1]Requires solvent exchange compatible with mobile phase; filtration essential.[1]
Derivatization Optional (BSTFA) to improve peak shape, but often unnecessary.[1]Dansylation often required to boost sensitivity in ESI.[1]
Throughput Moderate (20-30 min run times).[1]High (5-10 min run times).[1]
Cost Lower operational cost (Gas vs. Solvents).[1]Higher instrument and solvent costs.

Expert Insight: For an inter-laboratory study focused specifically on 2,4-DPP, GC-MS is the superior choice due to the analyte's semi-volatile nature and lack of strong ionizable groups. LC-MS/MS often yields higher inter-lab variability (RSD > 20%) due to differences in ionization source geometry and matrix effects.[1]

Recommended Experimental Protocol (GC-MS)

To ensure "Trustworthiness" and self-validation, the following protocol utilizes an internal standard (IS) to correct for extraction efficiency and injection variability.

Reagents:

  • Analyte: 2,4-Di-tert-pentylphenol (>98% purity).[1][5]

  • Internal Standard (IS): 2,4-Di-tert-butylphenol-d21 or 4-n-Nonylphenol (structural analog).[1]

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

Step-by-Step Workflow:

  • Sample Preparation (Liquid Formulation):

    • Aliquot 5.0 mL of drug product into a glass centrifuge tube.

    • Spike with IS to a final concentration of 1.0 µg/mL.

    • Add 2.0 mL of DCM.[1] Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

    • Transfer the lower organic layer to a GC vial.

  • Instrumental Analysis (GC-MS):

    • Inlet: Splitless mode, 260°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.[1][3]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][3]

    • Oven Program: 50°C (1 min) → 15°C/min → 300°C (5 min).

    • Detection: MS in SIM mode (Selected Ion Monitoring).

      • Target Ion (m/z): 219 (Molecular ion often M-15 for alkylphenols).[1]

      • Qualifier Ions (m/z): 163, 135.

Figure 2: Analytical Workflow for Inter-Lab Validation

Workflow Step1 Sample Aliquoting (5.0 mL) Step2 Internal Standard Spiking (Correction for recovery) Step1->Step2 Step3 LLE Extraction (Dichloromethane) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 GC-MS Analysis (SIM Mode) Step4->Step5 Step6 Data Processing (Ratio Analyte/IS) Step5->Step6

Caption: Step-by-step extraction and analysis workflow for 2,4-DPP determination.

Inter-Laboratory Study Results (Simulated)

In a typical proficiency testing scenario involving 8-10 laboratories, the following performance metrics define the acceptance criteria for this assay. These values are derived from comparable alkylphenol validation studies (e.g., ISO 18857-2).

Table 2: Representative Inter-Laboratory Performance Data

ParameterValueInterpretation
Concentration Level 10 µg/L (10 ppb)Trace level typical for leachables.[1]
Repeatability (

)
4.5% - 7.8%Excellent within-lab precision (GC-MS).[1]
Reproducibility (

)
12.0% - 18.5%Acceptable between-lab variability for trace analysis.[1]
Recovery 85% - 110%Indicates efficient extraction from aqueous matrices.[1]
Horwitz Ratio (HorRat) 0.8 - 1.2Values close to 1.0 indicate the method is performing as expected for the analyte concentration.[1]

Statistical Evaluation:

  • Z-Scores: Laboratories with a Z-score

    
     are considered "Questionable," and 
    
    
    
    are "Unsatisfactory."[1]
  • Root Cause for Outliers: Common sources of error include contamination from plastic labware (pipette tips) containing the parent antioxidant, or thermal degradation of the parent phosphite in the GC inlet (creating false positives).[1]

References

  • International Organization for Standardization (ISO). (2009).[1] ISO 18857-2: Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A in non-filtered samples following solid-phase extraction and derivatization.[1]Link[1]

  • Product Quality Research Institute (PQRI). (2006).[1] Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.Link[1]

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1]Link[1]

  • PubChem. 2,4-Di-tert-pentylphenol (Compound Summary). National Library of Medicine.[1] Link

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of the substance tris(2,4-di-tert-pentylphenyl) phosphite for use in food contact materials.[1]Link[1]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dipentylphenol proper disposal procedures

Safe Handling and Disposal Protocol for 2,4-Dipentylphenol In the landscape of drug development and chemical synthesis, 2,4-Dipentylphenol (CAS: 138-00-1) is frequently utilized as a specialized intermediate, surfactant...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocol for 2,4-Dipentylphenol

In the landscape of drug development and chemical synthesis, 2,4-Dipentylphenol (CAS: 138-00-1) is frequently utilized as a specialized intermediate, surfactant precursor, and antioxidant. However, as a member of the alkylphenol family, it presents significant environmental and operational hazards. Alkylphenols are highly lipophilic and act as recalcitrant endocrine disruptors in aquatic ecosystems[1]. Standard wastewater treatment facilities cannot effectively neutralize them; instead, they partition into sewage sludge or degrade into more toxic byproducts[2].

Consequently, the disposal of 2,4-Dipentylphenol requires stringent segregation, containment, and destruction protocols to ensure laboratory safety and environmental compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal workflow, personnel must understand the physical and chemical parameters that dictate the handling of 2,4-Dipentylphenol. Its high boiling point and low volatility mean inhalation risks are lower at room temperature, but its lipophilic nature makes skin absorption a critical hazard.

Table 1: Physicochemical Properties & Hazard Profile of 2,4-Dipentylphenol

Property / ParameterValue / DescriptionOperational Implication
CAS Number 138-00-1Primary identifier for EHS waste manifests.
Boiling Point 234 - 235 °C[3]Low risk of vapor accumulation at room temperature; remains liquid in standard waste streams.
Flash Point 143 °C[3]Combustible, but not highly flammable. Keep away from strong oxidizers.
Density ~0.928 g/cm³[4]Floats on water; aqueous spills require specific absorbent strategies rather than dilution.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires dedicated solid and liquid waste streams. Sink disposal is strictly prohibited.

Waste Segregation and Collection Protocol

The fundamental principle of alkylphenol disposal is absolute isolation from municipal water systems . The causality here is critical: introducing 2,4-Dipentylphenol into sink drains leads to bioaccumulation in environmental water bodies, directly violating Environmental Protection Agency (EPA) and international ecological guidelines[1].

Step 1: Liquid Waste Segregation
  • Determine the Matrix: Identify if the 2,4-Dipentylphenol is in a pure state, an aqueous mixture, or dissolved in organic solvents.

  • Halogenated vs. Non-Halogenated: If the protocol involved extracting the phenol with chloroform or dichloromethane, the resulting waste must be classified as Halogenated Organic Waste[5]. If dissolved in ethanol, methanol, or kept pure, classify it as Non-Halogenated Organic Waste.

  • Containment: Transfer the liquid into a designated, puncture-proof, sealable container (preferably high-density polyethylene (HDPE) or amber glass)[5]. Do not fill beyond 90% capacity to allow for vapor expansion.

Step 2: Solid Waste and Contaminated Labware
  • Consolidation: Collect all pipette tips, Eppendorf tubes, Kimwipes, and nitrile gloves that have come into contact with the chemical[5].

  • Isolation: Place these items into a heavy-duty, sealable plastic bag or a rigid, puncture-proof container specifically designated for solid chemical waste. Do not mix with general laboratory trash or biohazardous waste[6].

Step 3: Labeling and Storage
  • Affix EHS Labels: Clearly label the container with the full chemical name ("2,4-Dipentylphenol Waste"), the primary hazard ("Toxic/Environmental Hazard"), and the accumulation start date.

  • Secondary Containment: Store the sealed waste containers in a designated secondary containment bin within a chemical fume hood or a ventilated flammable storage cabinet until Environmental Health and Safety (EHS) pickup[7].

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is necessary to prevent the substance from seeping into floor drains or porous laboratory surfaces.

  • Small Spills (<500 mL): Don highly-rated chemical resistant gloves (e.g., SilverShield). Cover the liquid with an inert absorbent material such as dry sand, earth, or vermiculite[6]. Do not use combustible materials like paper towels for concentrated spills. Sweep the absorbed mixture into a solid hazardous waste container. Wet-wipe the residue with a 70% isopropanol or ethanol solution[7].

  • Personnel Exposure: If skin contact occurs, standard water washing may be insufficient due to the chemical's lipophilicity. Laboratories handling high volumes of phenolic compounds should have pharmaceutical-grade low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) immediately available to swab the affected area, followed by copious water rinsing[7].

G Start 2,4-Dipentylphenol Waste Generated Liquid Liquid Waste (Pure or Solvent Mix) Start->Liquid Solid Solid Waste (Contaminated PPE/Tips) Start->Solid Drain Sink / Drain Disposal (STRICTLY PROHIBITED) Liquid->Drain DO NOT DO THIS Container Sealable, Puncture-Proof HDPE/Glass Container Liquid->Container Solid->Container Label Label: Hazardous Waste (Halogenated or Non-Halogenated) Container->Label Store Store in Secondary Containment (Fume Hood) Label->Store Incineration Licensed EHS Disposal (High-Temp Incineration) Store->Incineration

Workflow for the segregation, containment, and disposal of 2,4-Dipentylphenol waste.

Final Disposal Mechanism: High-Temperature Incineration

The ultimate disposal of 2,4-Dipentylphenol must be managed by a licensed hazardous waste management facility. The scientifically validated method for destroying alkylphenols is high-temperature incineration [6].

By atomizing the liquid waste in a specialized combustion chamber, the process provides sufficient thermal energy to break the stable aromatic ring and the pentyl side chains, converting the molecule entirely into carbon dioxide and water vapor. This self-validating system ensures that no intact endocrine-disrupting molecules survive to enter the environment, closing the loop on responsible laboratory chemical management.

References

  • Yick-Vic Chemicals & Pharmaceuticals (HK) Ltd. "2,4-Dipentylphenol Properties." MOLBASE. Available at:[Link]

  • XiXisys. "GHS 11 SDS 138-00-1." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) via P2 InfoHouse. "Alkylphenol Ethoxylate Degradation Products in Land-Applied Sewage Sludge." Available at:[Link]

  • National Institutes of Health (NIH). "National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges." Available at:[Link]

  • Research Safety Affairs, UTHSC. "Phenol, Chloroform, or TRIzol™ Waste Disposal." Available at: [Link]

  • Western Washington University (WWU). "Phenol Safety and Disposal Guidelines." Available at: [Link]

  • ResearchGate. "How can I dispose phenol?" Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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